molecular formula C7H7NOS B1586729 2-Hydroxythiobenzamide CAS No. 7133-90-6

2-Hydroxythiobenzamide

Cat. No.: B1586729
CAS No.: 7133-90-6
M. Wt: 153.2 g/mol
InChI Key: JFYIBFCXQUDFQE-UHFFFAOYSA-N
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Description

2-Hydroxythiobenzamide is a useful research compound. Its molecular formula is C7H7NOS and its molecular weight is 153.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxybenzenecarbothioamide
Source PubChem
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InChI

InChI=1S/C7H7NOS/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYIBFCXQUDFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=S)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID501306876
Record name 2-Hydroxybenzenecarbothioamide
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Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7133-90-6
Record name 2-Hydroxybenzenecarbothioamide
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Record name Salicylamide, thio-
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Record name 2-Hydroxybenzenecarbothioamide
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Record name 2-hydroxybenzene-1-carbothioamide
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Foundational & Exploratory

What are the chemical properties of 2-Hydroxythiobenzamide?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxythiobenzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 7133-90-6), a sulfur analogue of salicylamide, is a multifaceted organic compound of significant interest in medicinal chemistry, organic synthesis, and analytical sciences.[1] Its unique chemical architecture, featuring a thioamide functional group positioned ortho to a phenolic hydroxyl group, imparts a distinct profile of reactivity, chelating ability, and biological potential. This guide provides a comprehensive exploration of its core chemical properties, structural nuances, reactivity patterns, and synthetic utility, offering field-proven insights for professionals engaged in advanced chemical research.

Structural Elucidation and Physicochemical Profile

This compound, also known as 2-Hydroxybenzene-1-carbothioamide, possesses the molecular formula C₇H₇NOS.[1][2][3] The molecule's functionality is dictated by the interplay between the aromatic ring, the acidic hydroxyl group, and the versatile thioamide moiety.

The thioamide functional group is a bioisostere of the more common amide group, but the replacement of oxygen with sulfur introduces critical differences.[4] The carbon-sulfur double bond (C=S) is longer and weaker than a carbon-oxygen double bond (C=O), and the sulfur atom is larger and more nucleophilic.[4] This modification results in a higher Highest Occupied Molecular Orbital (HOMO) and lower Lowest Unoccupied Molecular Orbital (LUMO) compared to its amide counterpart, rendering the thioamide more reactive towards both electrophiles and nucleophiles.[5]

Tautomerism: The Thione-Thiol Equilibrium

A fundamental property of thioamides is their existence in a tautomeric equilibrium between the thione form (containing the C=S bond) and the iminothiol form (containing the C=N-SH functionality). For simple thioamides, the thione form is overwhelmingly dominant.[6] In this compound, the ortho-hydroxyl group can form an intramolecular hydrogen bond with the thioamide group, which can influence this equilibrium. While the thione form is generally considered the major species, the potential for thiol tautomerization is a key factor in its reactivity, particularly in reactions involving S-alkylation.

Caption: Thione-Iminothiol tautomeric equilibrium in this compound.

Physicochemical Data

The macroscopic properties of this compound are summarized below. Its crystalline nature and storage requirements are typical for a stable, functionalized aromatic compound.

PropertyValueSource(s)
CAS Number 7133-90-6[1][2][3]
Molecular Formula C₇H₇NOS[1][2][3]
Molecular Weight 153.2 g/mol [1][2][3]
Appearance Off-white to cream crystalline powder[1]
Melting Point 119 °C[2]
Solubility Low in water; soluble in organic solvents like ethanol and acetone.[7] (by analogy with salicylamide)
Storage Conditions Store at 0-8 °C[1]
Spectroscopic Signature

The structural features of this compound give rise to a distinct spectroscopic profile, which is essential for its identification and characterization.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, ~3200-3400 cm⁻¹), N-H stretches of the primary thioamide (~3300 and ~3150 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹). The C=S stretching vibration is typically found in the 850-1250 cm⁻¹ region and is often weaker and less reliable than the C=O band of amides.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The spectrum would show complex multiplets for the four aromatic protons. The chemical shifts are influenced by the electron-donating -OH group and the electron-withdrawing -C(S)NH₂ group. A broad singlet for the phenolic -OH proton and two separate broad signals for the diastereotopic -NH₂ protons would also be present.

    • ¹³C-NMR: Distinct signals would appear for the seven carbon atoms: four for the aromatic CH carbons, two for the aromatic quaternary carbons, and one for the thioamide carbon (C=S), which typically resonates significantly downfield (~190-210 ppm).

  • UV-Visible Spectroscopy: The electronic spectrum in a solvent like ethanol is expected to show absorption bands corresponding to π → π* transitions of the aromatic system and n → π* transitions associated with the thioamide group.[8]

Chemical Reactivity and Synthetic Transformations

The reactivity of this compound is governed by its three key structural components: the thioamide group, the phenolic hydroxyl group, and the aromatic ring. The thioamide itself has two primary reactive centers: the nucleophilic sulfur atom and the electrophilic carbon atom.[9]

Metal Chelation

A defining characteristic of this compound is its ability to act as a potent bidentate chelating agent for various metal ions.[1][10] The ortho positioning of the phenolic hydroxyl and thioamide groups allows for the formation of stable five- or six-membered chelate rings with metal centers. Depending on the metal and reaction conditions, coordination can occur through the oxygen and sulfur atoms (O,S-chelation) or the nitrogen and sulfur atoms (N,S-chelation). This property is the foundation for its use in analytical chemistry for detecting metal ions and in the design of metal-based pharmaceuticals where chelation can enhance drug efficacy.[1][10]

Caption: Bidentate chelation of a generic metal ion (M²⁺) by this compound.

Reactions at the Thioamide Moiety

The thioamide group is a versatile synthon for a variety of chemical transformations.

  • Synthesis of Heterocycles: Thioamides are well-established precursors for the synthesis of sulfur- and nitrogen-containing heterocycles.[4][5] Specifically, this compound is a valuable reagent for preparing thiazole derivatives, which are common scaffolds in pharmaceuticals.[11] The reaction with α-haloketones (Hantzsch thiazole synthesis) provides a direct route to 2-(2-hydroxyphenyl)thiazoles.

  • Alkylation and Acylation: The nucleophilic sulfur atom can be readily alkylated with alkyl halides. Acylation can occur at the nitrogen or sulfur atom, depending on the reagents and conditions.

  • Hydrolysis: While more stable than many other thiocarbonyl compounds, the thioamide can be hydrolyzed back to the corresponding amide (2-hydroxybenzamide) under certain conditions, such as in the presence of mercury salts.[12]

Synthesis of this compound

While numerous methods exist for thioamide synthesis, a common laboratory and industrial approach involves the conversion of the corresponding nitrile. For instance, p-hydroxythiobenzamide can be synthesized from p-cyanophenol by reacting it with a sulfur source like sodium hydrosulfide or thiourea.[13][14] A similar strategy, starting from 2-cyanophenol, can be employed for the synthesis of this compound.

Applications in Research and Drug Development

The unique chemical properties of this compound make it a valuable molecule in several scientific domains.

  • Pharmaceutical and Medicinal Chemistry: It serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[1] The core structure is associated with a range of biological activities, including potential antimicrobial (specifically antimycobacterial), antifungal, and antiproliferative effects.[15][16][17] Its role as an isostere for the amide bond in peptides can enhance proteolytic stability.[10]

  • Synthetic Chemistry: Beyond its role in drug synthesis, it is a versatile building block for creating diverse heterocyclic systems and thiourea derivatives.[1]

  • Analytical Chemistry: Its strong chelating properties are leveraged in the development of reagents and sensors for the colorimetric or fluorometric detection and quantification of metal ions.[1]

Exemplary Experimental Protocol: Synthesis of a Thiazole Derivative

This protocol illustrates the use of this compound as a synthon in a classic Hantzsch thiazole synthesis. The causality behind the steps is to facilitate the nucleophilic attack of the thioamide sulfur on the electrophilic ketone, followed by intramolecular cyclization and dehydration.

Objective: To synthesize 2-(2-hydroxyphenyl)-4-phenylthiazole.

Materials:

  • This compound

  • 2-Bromoacetophenone (α-haloketone)

  • Ethanol (solvent)

  • Sodium bicarbonate (base)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq.) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Add 2-bromoacetophenone (1.05 eq.) to the solution. The slight excess ensures complete consumption of the starting thioamide.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds over 2-4 hours.

  • Neutralization & Precipitation: After cooling to room temperature, add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid byproduct, which will cause the thiazole product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water and then a minimal amount of cold ethanol to remove unreacted starting materials. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(2-hydroxyphenyl)-4-phenylthiazole.

  • Characterization: Confirm the structure of the final product using NMR, IR, and Mass Spectrometry.

workflow start Start: Dissolve This compound in Ethanol add_reagent Add 2-Bromoacetophenone start->add_reagent reflux Heat to Reflux (2-4 hours) add_reagent->reflux monitor Monitor via TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete neutralize Neutralize with NaHCO₃ & Precipitate Product cool->neutralize filter Isolate via Vacuum Filtration neutralize->filter purify Wash & Recrystallize filter->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End: Pure Thiazole characterize->end

Caption: Experimental workflow for Hantzsch thiazole synthesis.

Conclusion

This compound is more than a simple structural analogue; it is a highly functionalized and reactive molecule with demonstrated utility. Its properties, rooted in the synergistic effects of its phenolic and thioamide groups, provide a rich platform for innovation. For researchers in drug discovery, its potential as a bioactive scaffold and a metal-chelating pharmacophore is significant. For synthetic chemists, its predictable reactivity offers a reliable entry point into complex heterocyclic systems. A thorough understanding of its fundamental chemical properties, as outlined in this guide, is paramount to unlocking its full potential in advanced scientific applications.

References

An In-depth Technical Guide to 2-Hydroxythiobenzamide: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxythiobenzamide, a sulfur analog of salicylamide, is an organic compound that has garnered interest within the scientific community for its potential applications in medicinal chemistry and materials science. Its structure, featuring a phenolic hydroxyl group and a thioamide moiety ortho to each other on a benzene ring, provides unique chemical properties, including the capacity for metal chelation and diverse reactivity. This guide offers a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a proposed synthetic route, and a discussion of its potential mechanisms of action and applications based on the activities of structurally related compounds.

Core Compound Identification

  • CAS Number: 7133-90-6[1][2]

  • IUPAC Name: 2-hydroxybenzenecarbothioamide[2]

  • Synonyms: 2-Hydroxybenzene-1-carbothioamide, Thiosalicylamide, 2-hydroxybenzothioamide, Salicylamide, thio-[2]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₇H₇NOS[1]
Molecular Weight153.20 g/mol [1][2]
AppearanceSolid (predicted)
Melting PointNot available
SolubilityNot available
pKaNot available

Proposed Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, a plausible synthetic route can be extrapolated from the well-documented synthesis of its isomer, 4-hydroxythiobenzamide. The proposed method involves the reaction of a nitrile with a sulfur source.

Conceptual Reaction Scheme

The synthesis would likely proceed via the reaction of 2-hydroxybenzonitrile with a source of hydrogen sulfide, such as sodium hydrosulfide (NaSH) or hydrogen sulfide gas (H₂S), in a suitable solvent.

Synthesis of this compound reactant1 2-Hydroxybenzonitrile reaction_node + reactant1->reaction_node reactant2 H₂S or NaSH reactant2->reaction_node product This compound reaction_node->product Solvent, Heat

Caption: Proposed reaction for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed methodology and would require optimization.

  • Reaction Setup: To a solution of 2-hydroxybenzonitrile in a suitable solvent (e.g., aqueous ethanol or a polar aprotic solvent), add sodium hydrosulfide.

  • Reaction Conditions: The reaction mixture is then heated under an inert atmosphere. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and neutralized with a suitable acid to precipitate the product. The crude product can then be collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent system to yield this compound.

Potential Mechanism of Action and Biological Activities

Anti-inflammatory Activity

Benzamide derivatives have been shown to possess anti-inflammatory properties. A plausible mechanism for this activity is the inhibition of the transcription factor NF-κB.[3][4]

Anti-inflammatory Mechanism stimulus Inflammatory Stimuli (e.g., LPS) nfkb NF-κB Activation stimulus->nfkb compound This compound (Hypothesized) compound->nfkb Inhibition cytokines Pro-inflammatory Cytokines (e.g., TNF-α) nfkb->cytokines inflammation Inflammation cytokines->inflammation

Caption: Hypothesized anti-inflammatory mechanism of this compound.

NF-κB is a key regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α. This suggests that this compound could be a valuable scaffold for the development of novel anti-inflammatory agents.

Enzyme Inhibition

The thioamide group is a known metal-binding group and can interact with metalloenzymes.[5] This suggests that this compound could act as an inhibitor for various enzymes. The specific enzymes that could be targeted would depend on the overall structure of the molecule and its ability to fit into the active site of the enzyme. The inhibition could be competitive, non-competitive, or uncompetitive, depending on whether the compound binds to the free enzyme, the enzyme-substrate complex, or both.[6]

Antimicrobial Activity

Structurally related 2-hydroxythiobenzanilides have demonstrated antimicrobial activity, particularly against Mycobacterium species.[7] This activity is influenced by the lipophilicity and electronic properties of the substituents on the aniline ring. While this compound lacks the anilide portion, the core this compound structure may still possess intrinsic antimicrobial properties that could be explored.

Potential Applications in Drug Development and Research

The unique structural features of this compound make it an interesting candidate for several applications in drug discovery and as a research tool.

  • Scaffold for Novel Therapeutics: Its potential anti-inflammatory and enzyme-inhibiting properties make it a valuable starting point for the design and synthesis of new therapeutic agents.

  • Chemosensor Development: The presence of both a hydroxyl and a thioamide group makes it a potential chelating agent for various metal ions. This property could be exploited in the development of chemosensors for the detection of specific metals. This compound has been noted as a reagent in the preparation of thiazole-based chemosensors.[8]

  • Intermediate in Organic Synthesis: It can serve as a versatile intermediate for the synthesis of more complex heterocyclic compounds with potential biological activities.

Conclusion

This compound is a compound with significant potential, yet it remains relatively underexplored compared to its para-isomer. This guide has provided a comprehensive overview of its known properties and has logically extrapolated potential synthetic routes and mechanisms of action based on the broader chemical literature. It is evident that further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential for applications in drug development and other scientific disciplines.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the search for novel scaffolds with broad-spectrum biological activity is a perpetual endeavor. Among these, 2-hydroxythiobenzanilides, which are thioamide analogues of salicylanilides, have emerged as a compelling class of compounds.[1][2] Their inherent structural features—a phenolic hydroxyl group, a thioamide linkage, and two aromatic rings—provide a versatile platform for chemical modification, enabling the fine-tuning of their physicochemical properties and biological functions. This guide offers a comprehensive overview of the synthesis, multifaceted biological activities, and structure-activity relationships of these compounds, intended for researchers and professionals in drug discovery and development.

This document delves into the significant antimicrobial, antifungal, and anticancer potential of 2-hydroxythiobenzanilides and their congeners.[1][3] We will explore their mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key quantitative data to provide a clear perspective on their therapeutic promise.

Core Chemical Structure and Synthesis

The fundamental structure of a 2-hydroxythiobenzanilide consists of a 2-hydroxyphenyl group linked via a thioamide (-CSNH-) bridge to another aniline ring. This core can be readily synthesized, often through the condensation of a salicylic acid derivative with an appropriately substituted aniline, followed by a thionation step to convert the amide to a thioamide. A common synthetic approach involves the use of phosphorus trichloride in a solvent like xylene to facilitate the initial amide formation.[4]

The versatility of this synthesis allows for extensive modification of both aromatic rings. Substituents on the salicyl and anilide moieties, such as halogens, alkyl, nitro, or trifluoromethyl groups, play a critical role in modulating the compound's lipophilicity and electronic properties, which in turn significantly influences its biological activity.[4][5]

General Synthesis Workflow

The process from initial reactants to biologically active compounds follows a structured path. This workflow is crucial for the systematic development and evaluation of new derivatives.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Reactants Substituted Salicylic Acid + Substituted Aniline Amide Amide Formation (e.g., with PCl3) Reactants->Amide Thionation Thionation (e.g., with Lawesson's Reagent) Amide->Thionation Purification Purification & Characterization (Chromatography, NMR, MS) Thionation->Purification Screening Primary Screening (e.g., MIC Assay) Purification->Screening Test Compound Hit_ID Hit Identification Screening->Hit_ID Secondary_Assays Secondary Assays (e.g., Cytotoxicity, MoA) Hit_ID->Secondary_Assays Lead_Opt Lead Optimization Secondary_Assays->Lead_Opt

Caption: General workflow from synthesis to biological evaluation.

Antimicrobial and Antifungal Activity

A significant body of research has highlighted the potent antimicrobial properties of 2-hydroxythiobenzanilides and related salicylanilides, particularly against mycobacteria and various fungal species.[1][6][7]

Mechanism of Action: Targeting Fungal Cell Integrity

The primary antifungal mechanism for many salicylanilide and thiobenzanilide derivatives involves the disruption of ergosterol biosynthesis.[8][9][10] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[10] These compounds often act as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol pathway.[8][9] Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, which compromises membrane integrity, disrupts cellular processes, and ultimately leads to fungal cell death.[8][9]

Antifungal_MoA Thiobenzanilide 2-Hydroxythiobenzanilide Derivative CYP51 CYP51 Enzyme (14α-demethylase) Thiobenzanilide->CYP51 Inhibition Ergosterol_Pathway Ergosterol Biosynthesis Pathway CYP51->Ergosterol_Pathway Catalyzes Membrane Fungal Cell Membrane Ergosterol_Pathway->Membrane Provides Ergosterol Cell_Death Cell Lysis & Fungal Death Membrane->Cell_Death Disruption leads to

Caption: Inhibition of the ergosterol biosynthesis pathway.

Structure-Activity Relationship (SAR)

The antimicrobial and antifungal potency of these compounds is highly dependent on the substitution pattern on the aromatic rings.[1][2]

  • Anilide Ring: The presence of electron-withdrawing groups, such as halogens (Cl, Br) or trifluoromethyl (CF3), on the anilide ring generally enhances activity.[5][6] This is often attributed to increased lipophilicity, which facilitates passage through the microbial cell wall and membranes.[5] Dichloro-substituted derivatives have shown particularly strong fungistatic activity.[7]

  • Salicyl Ring: The 2-hydroxy group is considered essential for activity, as its removal leads to a significant loss of potency.[6] This hydroxyl group, along with the thioamide nitrogen, can act as a chelating agent for metal ions, which may be crucial for binding to target enzymes.

  • Lipophilicity: A clear correlation exists between the lipophilicity of the molecule and its fungistatic activity.[7][11] An optimal hydrophilic-hydrophobic balance is necessary for the compound to reach its intracellular target.

Quantitative Data on Antimicrobial Activity

The effectiveness of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

Compound TypeTarget OrganismMIC Range (µg/mL)Reference
4',5-Dihalo-2'-methylsalicylanilidesEumycetes0.8[4]
Dichloro-2,4-dihydroxythiobenzanilidesCandida, Cryptococcus7.82 - 31.21[7]
Salicylanilide Diethyl PhosphatesMycobacterium tuberculosis0.5 - 62.5 (µmol/L)[12]
Salicylanilide 4-(CF3)benzoatesGram-positive bacteria (inc. MRSA)≥ 0.49 (µmol/L)[5]

Anticancer Activity

More recently, salicylanilides and their thio-analogues have garnered significant attention for their potential as anticancer agents.[3][13][14] They have been shown to inhibit various signaling pathways crucial for cancer cell proliferation, survival, and migration.

Mechanisms of Anticancer Action

The anticancer effects of these compounds are multifactorial, involving the modulation of several key cellular pathways.

  • Inhibition of Signaling Pathways: Many salicylanilide derivatives have been found to inhibit critical signaling pathways in cancer cells, such as the STAT3 pathway.[13] The STAT3 protein is a transcription factor that, when constitutively active, promotes tumor growth and survival. Inhibition of its phosphorylation and nuclear translocation can arrest cell growth.[13]

  • Induction of Apoptosis: Certain thiobenzanilide derivatives have been shown to selectively induce apoptosis (programmed cell death) in cancer cells while leaving normal cells relatively unharmed.[3] This selective cytotoxicity is a highly desirable trait for any potential anticancer drug. For example, the compound N,N'-(1,2-phenylene)bis(3,4,5-trifluorobenzothioamide) (63T) was found to induce caspase-independent cell death in human lung adenocarcinoma cells.[3]

  • Tyrosine Kinase Inhibition: Some compounds with a salicylanilide scaffold can act as inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR).[13] They likely compete with ATP for binding to the catalytic domain of the kinase, thereby blocking downstream signaling that leads to cell proliferation.[13]

Anticancer_MoA cluster_pathways Cellular Targets Compound Thiobenzanilide Derivative STAT3 STAT3 Pathway Compound->STAT3 Inhibits TK Tyrosine Kinases (e.g., EGFR) Compound->TK Inhibits Apoptosis Apoptotic Machinery (e.g., Caspases, Bcl-2) Compound->Apoptosis Induces Outcome Tumor Growth Arrest & Cell Death STAT3->Outcome TK->Outcome Apoptosis->Outcome

Caption: Multifactorial anticancer mechanisms of thiobenzanilides.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized protocols are essential. The following is a representative methodology for determining the antifungal activity of novel compounds.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the standards set by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a fungal strain.

Materials:

  • Test compounds (dissolved in DMSO)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (530 nm)

  • Positive control (e.g., Fluconazole)

  • Negative control (medium only)

  • Solvent control (medium with DMSO)

Procedure:

  • Inoculum Preparation: a. Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours. b. Suspend several colonies in sterile saline. c. Adjust the suspension turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). d. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Compound Dilution: a. Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). b. In the first column of a 96-well plate, add 200 µL of RPMI medium. c. In the remaining wells (columns 2-12), add 100 µL of RPMI medium. d. Add a calculated volume of the compound stock solution to the first well to achieve the highest desired concentration, and mix thoroughly. e. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. f. Well 11 serves as the growth control (inoculum, no compound). Well 12 serves as the sterility control (medium only).

  • Inoculation: a. Add 100 µL of the prepared fungal inoculum to wells 1-11. The final volume in each well will be 200 µL. b. The final concentration of the test compound will be half of the initial serial dilution concentrations.

  • Incubation: a. Cover the plate and incubate at 35°C for 24-48 hours.

  • Reading Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) compared to the growth control well. b. Results can also be read spectrophotometrically by measuring the optical density at 530 nm. The MIC is often defined as the concentration that causes ≥50% or ≥90% inhibition of growth.

Self-Validation System:

  • Positive Control (Fluconazole): Ensures the assay is sensitive to a known antifungal agent. The MIC should fall within an expected range.

  • Growth Control (Well 11): Confirms the viability and growth of the fungal inoculum.

  • Sterility Control (Well 12): Confirms the sterility of the medium.

  • Solvent Control (Separate wells with DMSO): Ensures the solvent (DMSO) at the concentrations used does not inhibit fungal growth.

Conclusion and Future Directions

2-Hydroxythiobenzanilides and their related salicylanilide structures represent a highly promising and versatile chemical scaffold in the field of drug discovery. Their broad spectrum of biological activities, including potent antifungal, antimycobacterial, and anticancer effects, makes them attractive candidates for further development.[1][3][13][14] The well-established structure-activity relationships provide a rational basis for designing new derivatives with enhanced potency and selectivity.[2][15]

Future research should focus on several key areas:

  • Mechanism Deconvolution: While primary mechanisms have been identified, the multi-target nature of these compounds warrants further investigation to fully understand their cellular effects and identify potential off-target liabilities.[5]

  • Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are crucial for their translation into clinical candidates.

  • Combating Resistance: For antimicrobial applications, evaluating these compounds against drug-resistant strains is a priority. Their novel mechanisms may offer a way to overcome existing resistance issues.[5][8]

  • In Vivo Efficacy: Promising in vitro results must be validated in relevant animal models to assess therapeutic efficacy and safety profiles.

The continued exploration of the chemical space around the 2-hydroxythiobenzanilide core, guided by mechanistic insights and robust preclinical evaluation, holds significant potential for the development of next-generation therapeutics to address unmet needs in infectious diseases and oncology.

References

An In-depth Technical Guide to Investigating the Antiproliferative Activity of Dihydroxythiobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiobenzamides

Thiobenzamides, a class of organic compounds characterized by a thioamide group attached to a benzene ring, have emerged as a promising scaffold in medicinal chemistry. Their diverse biological activities, including anticancer effects, have garnered significant attention within the drug discovery landscape. Dihydroxythiobenzamide derivatives, in particular, are being actively investigated for their potential to inhibit the proliferation of cancer cells. This guide provides a comprehensive overview of the key experimental approaches and underlying scientific principles for evaluating the antiproliferative activity of these compounds, offering a framework for researchers to design and execute robust preclinical studies.

The rationale for focusing on dihydroxythiobenzamide derivatives stems from the established role of phenolic hydroxyl groups in modulating biological activity. These functional groups can participate in hydrogen bonding, act as antioxidants, and influence the overall pharmacokinetic and pharmacodynamic properties of a molecule. By systematically exploring the antiproliferation of these derivatives, researchers aim to elucidate structure-activity relationships (SAR) and identify lead compounds with enhanced potency and selectivity.[1][2][3]

Section 1: Synthesis of Dihydroxythiobenzamide Derivatives

The journey of investigating any new chemical entity begins with its synthesis. A common and effective method for synthesizing benzamide derivatives involves a multi-step process that can be adapted for dihydroxythiobenzamide analogues.[4][5][6][7] A generalized synthetic scheme is outlined below.

Illustrative Synthetic Pathway:

A plausible synthetic route could begin with the esterification of a suitably substituted benzoic acid, followed by a coupling reaction, amination, and subsequent functional group manipulations to introduce the dihydroxy and thioamide moieties.[4] For instance, an ortho-iodobenzoic acid can be esterified, followed by an Ullmann coupling with a protected dihydroxyphenol.[4] The resulting ester can then be converted to the corresponding amide, and finally, the thioamide can be introduced using a thionating agent like Lawesson's reagent.

Synthesis_Pathway A Substituted Benzoic Acid B Esterification A->B Alcohol, Acid Catalyst C Coupling Reaction (e.g., Ullmann) B->C Protected Dihydroxyphenol, Copper Catalyst D Amidation C->D Ammonia or Amine E Thionation D->E Lawesson's Reagent F Dihydroxythiobenzamide Derivative E->F

Caption: Generalized synthetic workflow for dihydroxythiobenzamide derivatives.

It is crucial to meticulously characterize all synthesized compounds to confirm their identity and purity using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Section 2: In Vitro Evaluation of Antiproliferative Activity

The cornerstone of assessing the anticancer potential of any compound is to determine its effect on the proliferation of cancer cells in vitro. A variety of cell-based assays are available for this purpose, each with its own advantages and limitations.[8][9]

Cell Line Selection

The choice of cancer cell lines is a critical first step and should be guided by the research question. It is advisable to screen the compounds against a panel of cell lines representing different cancer types to assess the breadth of their activity.[10] For instance, one might include cell lines from common cancers such as breast (e.g., MCF-7, MDA-MB-231), prostate (e.g., PC-3, LNCaP), lung (e.g., A549, H460), and colon (e.g., HCT116, HT-29).[10][11] Including a non-cancerous cell line (e.g., human dermal fibroblasts) can provide an initial assessment of selectivity.[12][13]

Cytotoxicity and Proliferation Assays

These assays are fundamental for quantifying the effect of the dihydroxythiobenzamide derivatives on cell viability and growth.[14][15]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays are colorimetric assays that measure cellular metabolic activity, which is often used as an indicator of cell viability.[14][16][17] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, the absorbance of which is directly proportional to the number of living cells.[18][19]

Experimental Protocol: MTT Assay [16][17][19]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the dihydroxythiobenzamide derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: IC50 Values of Dihydroxythiobenzamide Derivatives

CompoundCell LineIC50 (µM)
Derivative 1MCF-715.2 ± 1.8
Derivative 1PC-322.5 ± 2.1
Derivative 2MCF-78.7 ± 0.9
Derivative 2PC-312.1 ± 1.5
DoxorubicinMCF-70.5 ± 0.1
DoxorubicinPC-30.8 ± 0.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Section 3: Elucidating the Mechanism of Action

Once antiproliferative activity is established, the next critical step is to investigate the underlying mechanism of action. This involves identifying the molecular targets and signaling pathways affected by the dihydroxythiobenzamide derivatives.

Potential Mechanisms of Action for Thiobenzamides

Based on existing literature for thioamide-containing compounds, several potential mechanisms could be at play:

  • Induction of Oxidative Stress: Thioamides and related compounds like thiosemicarbazones can chelate metal ions and generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[20][21][22] Cancer cells often have a higher basal level of ROS, making them more susceptible to further ROS induction.[20][23][24]

  • Inhibition of Tubulin Polymerization: Many anticancer agents exert their effects by disrupting the microtubule network, which is crucial for cell division.[25][26][27][28] Some benzamide derivatives have been shown to inhibit tubulin polymerization.[25][29]

  • Modulation of Signaling Pathways: The compounds may interfere with key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway.[11][30]

Investigating the Mechanism: Key Experiments

Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate.[30][31][32][33][34] This allows researchers to assess the impact of the dihydroxythiobenzamide derivatives on the expression levels of key proteins involved in cell cycle regulation, apoptosis, and signaling pathways.

Experimental Protocol: Western Blotting [30][31][32]

  • Cell Lysis: Treat cells with the compound of interest, then lyse the cells to extract the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H I Data Analysis H->I

Caption: A streamlined workflow for Western blotting analysis.

Potential Signaling Pathway to Investigate:

Signaling_Pathway Compound Dihydroxythiobenzamide Derivative ROS Increased ROS Compound->ROS Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Apoptosis Apoptosis ROS->Apoptosis CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Potential mechanisms of antiproliferative activity.

Section 4: Structure-Activity Relationship (SAR) Studies

A systematic investigation of the structure-activity relationship is crucial for optimizing the lead compound and designing more potent analogues.[1][2][3][35][36] This involves synthesizing and testing a series of derivatives with modifications at different positions of the dihydroxythiobenzamide scaffold.

Key Structural Modifications to Explore:

  • Position of the Hydroxyl Groups: The relative positions of the two hydroxyl groups on the benzene ring can significantly impact activity.

  • Substituents on the Benzene Ring: Introducing various electron-donating or electron-withdrawing groups can influence the electronic properties and biological activity of the molecule.

  • Modifications of the Thioamide Group: Altering the substituents on the nitrogen atom of the thioamide can affect its properties and interactions with biological targets.

By correlating the structural changes with the observed antiproliferative activity (IC50 values), researchers can build a robust SAR model to guide future drug design efforts.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and logical framework for investigating the antiproliferative activity of dihydroxythiobenzamide derivatives. By following the described methodologies, from synthesis and in vitro screening to mechanistic elucidation and SAR studies, researchers can effectively evaluate the therapeutic potential of this promising class of compounds.

Future investigations should aim to validate the in vitro findings in more complex preclinical models, such as 3D cell cultures and in vivo animal models of cancer. Furthermore, detailed pharmacokinetic and toxicology studies will be essential to assess the drug-like properties of the most promising candidates and their suitability for further clinical development. The systematic approach detailed herein will undoubtedly contribute to the advancement of novel and effective anticancer therapies.

References

Comprehensive literature review on the discovery of 2-Hydroxythiobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Hydroxythiobenzamide: Synthesis, Properties, and Applications

Abstract

This compound, also known as thiosalicylamide, is a bifunctional aromatic compound featuring both a phenolic hydroxyl group and a primary thioamide group. This unique ortho-substitution pattern imparts significant chemical reactivity and pharmacological potential. The molecule's structure is stabilized by a strong intramolecular hydrogen bond, which influences its conformation and properties. This guide provides a comprehensive review of the primary synthetic routes to this compound, with a focus on the thionation of salicylamide. It details the compound's structural characteristics, spectroscopic signature, and key applications as a versatile chelating agent, a precursor in heterocyclic synthesis, and a scaffold in drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists.

Physicochemical and Structural Properties

This compound is a stable, crystalline solid at room temperature. Its key physical and chemical identifiers are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
CAS Number 7133-90-6[1][2]
Molecular Formula C₇H₇NOS[1][2]
Molecular Weight 153.2 g/mol [1][2]
Appearance Off-white to cream/pale yellow crystalline powder[1]
Melting Point 119 °C[3]
Synonyms Thiosalicylamide, 2-Hydroxybenzene-1-carbothioamide[1][2]
Molecular Structure & Conformation

The defining structural feature of this compound is the steric proximity of the hydroxyl and thioamide groups. This arrangement facilitates the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the sulfur atom of the thioamide. This interaction significantly influences the molecule's conformational preference, promoting a planar arrangement of the functional groups relative to the benzene ring. Gas phase electron diffraction (GED) studies combined with quantum chemical calculations have been employed to investigate its structure and the internal rotation of the thioamide group.[4][5] This hydrogen bonding is critical to its function as a bidentate chelating agent and influences its reactivity.

G start Start: Salicylamide reagent Thionating Agent (Lawesson's Reagent or P₄S₁₀) start->reagent Add solvent Inert Solvent (e.g., Toluene, Dioxane) reagent->solvent Suspend in reaction Heat under Inert Atmosphere (e.g., N₂ or Ar) solvent->reaction Apply workup Reaction Workup 1. Cool Reaction Mixture 2. Quench (e.g., with NaHCO₃ soln.) 3. Extract with Organic Solvent reaction->workup Proceed to purify Purification (Recrystallization or Column Chromatography) workup->purify Isolate Crude product Product: this compound purify->product Obtain Pure start This compound reaction Hantzsch Thiazole Synthesis start->reaction reagent α-Haloketone (e.g., R-CO-CH₂Br) reagent->reaction product 2-(2-Hydroxyphenyl)-4-R-thiazole reaction->product

References

A Technical Guide to the Therapeutic Development of Novel 2-Hydroxythiobenzamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Therapeutic Context

The thioamide moiety is a versatile functional group that has garnered significant attention in medicinal chemistry.[1][2] Its unique physicochemical properties allow it to serve as a bioisostere for amides, enhancing pharmacokinetic profiles and offering novel mechanisms of action.[1][2] Within this chemical class, 2-Hydroxythiobenzamides, and the parent salicylanilides, have shown a spectrum of biological activities, including notable antimicrobial effects.[3][4] This guide focuses on the structured exploration of novel 2-Hydroxythiobenzamide analogues, specifically tailored for anticancer applications. The core hypothesis is that strategic modifications to the this compound scaffold can yield compounds with potent and selective anticancer activity, potentially through the inhibition of key oncogenic signaling pathways.

Recent research has demonstrated that various thiobenzamide derivatives possess significant antiproliferative activity against cancer cell lines.[5] This guide provides a comprehensive, technically-grounded framework for the design, synthesis, and preclinical evaluation of a novel library of these analogues. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and outline a logical screening cascade designed to identify and characterize promising lead candidates for further development.

Part 1: Analogue Design, Synthesis, and Characterization

The foundation of any drug discovery program is the ability to reliably synthesize and characterize novel chemical entities. This section details a robust workflow for producing a library of this compound analogues.

Design Strategy: A Structure-Activity Relationship (SAR) Approach

Our design strategy begins with the this compound core. Modifications will be systematically introduced at two key positions: the amide nitrogen (R¹) and the aromatic ring of the salicyl group (R²). This allows for the exploration of how changes in steric bulk, electronics, and lipophilicity impact biological activity.

General Synthesis Workflow

The primary synthetic route involves the thionation of a corresponding 2-hydroxybenzamide precursor. Lawesson's reagent is a mild and effective thionating agent for converting amides to thioamides.[6][7] The general workflow is outlined below.

G cluster_0 Synthesis & Purification A 2-Hydroxybenzamide Precursor (Starting Material) C Thionation Reaction A->C B Lawesson's Reagent Toluene, Reflux B->C D Crude this compound Analogue C->D E Column Chromatography (Purification) D->E F Pure Analogue E->F G Structural Characterization (NMR, MS, HRMS) F->G H Validated Compound (>95% Purity) G->H

Caption: General workflow for synthesis and validation of this compound analogues.

Detailed Experimental Protocol: Synthesis of a Representative Analogue

This protocol describes the synthesis of a representative N-benzyl-2-hydroxythiobenzamide.

Objective: To convert N-benzyl-2-hydroxybenzamide to its corresponding thioamide.

Materials:

  • N-benzyl-2-hydroxybenzamide (1.0 mmol, 1.0 equiv)

  • Lawesson's Reagent (0.6 mmol, 0.6 equiv) [Note: Stoichiometry may need optimization]

  • Anhydrous Toluene (10 mL)

  • Ethyl acetate, Hexane (for chromatography)

  • Silica gel

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-benzyl-2-hydroxybenzamide (1.0 mmol) and Lawesson's reagent (0.6 mmol).[8]

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask.

  • Thionation: Heat the mixture to reflux (approx. 110°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed (typically 2-5 hours).[8]

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., starting from 5:95 to 30:70) is typically effective for isolating the desired thioamide product.

  • Characterization: Collect the fractions containing the product, combine them, and remove the solvent under reduced pressure. The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% for use in biological assays.

Part 2: Preclinical Evaluation Cascade

A tiered or cascaded approach to screening ensures that resources are focused on the most promising compounds.[9] This workflow moves from broad, high-throughput cytotoxicity screening to more detailed mechanistic studies.

G cluster_1 Preclinical Screening Cascade A Library of Synthesized Analogues (>95% Purity) B Primary Screen: Single-Dose Cytotoxicity (e.g., 10 µM across 3 cell lines) A->B C Identify 'Hits' (e.g., >50% growth inhibition) B->C Active G Validated Lead Candidate D Secondary Screen: IC50 Determination (8-point dose-response) C->D E Prioritize 'Leads' (Potency & Selectivity) D->E Potent F Tertiary Assays: Mechanism of Action Studies (Target Engagement, Pathway Analysis) E->F F->G Confirmed MoA

Caption: A tiered screening workflow for identifying lead candidates.

Primary Screening: Cell Viability and Cytotoxicity

The initial screen aims to identify analogues with significant biological activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[10][11]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10][12]

  • Compound Treatment: Prepare stock solutions of the test analogues in DMSO. Serially dilute the compounds in culture medium to the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (e.g., a single high concentration of 10 µM for primary screening). Include vehicle controls (DMSO) and untreated controls.[10]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[13][14]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds causing significant viability loss (e.g., >50%) are considered "hits."

Secondary Screening: Dose-Response and IC₅₀ Determination

Hits from the primary screen are advanced to determine their potency. This involves an 8-point dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀), the concentration of the drug that inhibits 50% of cell growth.

Analogue IDR¹ SubstituentR² SubstituentIC₅₀ (µM) - MCF-7IC₅₀ (µM) - A549IC₅₀ (µM) - HCT116
TH-001 BenzylH8.215.411.5
TH-002 4-Cl-BenzylH1.5 2.3 1.9
TH-003 PhenylH12.122.018.7
TH-004 Benzyl5-Br5.69.87.3
TH-005 4-Cl-Benzyl5-Br0.9 1.4 1.1

Table 1: Hypothetical IC₅₀ data for a series of this compound analogues. Lower values indicate higher potency. Data highlights promising leads (e.g., TH-002, TH-005) for further investigation.

Part 3: Mechanism of Action (MoA) Elucidation

Identifying the molecular target and pathway is critical for rational drug development. Aberrant activation of the Signal Transducer and Activator of Transcription 3 (STAT3) is a hallmark of many cancers, making it an attractive therapeutic target.[15][16][17] STAT3 regulates genes involved in proliferation, survival, and angiogenesis.[18][19] We hypothesize that potent analogues may function by inhibiting the STAT3 signaling pathway.

Proposed Target Pathway: JAK-STAT3 Signaling

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. Upon ligand binding, receptor-associated Janus kinases (JAKs) become activated, phosphorylate themselves and the receptor, creating docking sites for STAT3. Recruited STAT3 is then phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[15]

G cluster_2 Hypothesized Inhibition of STAT3 Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates Genes Target Gene Expression (Cyclin D1, Bcl-2) Nucleus->Genes activates Proliferation Cell Proliferation & Survival Genes->Proliferation Inhibitor Thiobenzamide Analogue Inhibitor->JAK Inhibits

Caption: Hypothesized mechanism of action: inhibition of JAK kinase, preventing STAT3 phosphorylation.

Experimental Validation: Western Blot Analysis

To test this hypothesis, Western blotting can be used to measure the levels of phosphorylated STAT3 (p-STAT3), the active form of the protein, in cancer cells treated with a lead compound (e.g., TH-005).

Protocol: Western Blot for p-STAT3

  • Cell Treatment: Plate cells (e.g., HCT116) and grow to 70-80% confluency. Treat with the lead analogue (e.g., at 1x and 3x its IC₅₀) for a defined period (e.g., 6 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-STAT3 (Tyr705) and total STAT3. A loading control like β-actin is essential.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A dose-dependent decrease in the p-STAT3/total STAT3 ratio in treated cells compared to the vehicle control would support the hypothesized mechanism of action.

Conclusion and Future Directions

This guide has outlined a systematic and technically robust framework for the discovery and preclinical evaluation of novel this compound analogues as potential anticancer agents. By integrating rational design, validated synthetic protocols, and a logical screening cascade, this approach enables the efficient identification of lead compounds. Elucidating the mechanism of action, such as the inhibition of the STAT3 pathway, provides a strong foundation for lead optimization. Future work would involve expanding the SAR, conducting in-depth ADME/Tox profiling, and ultimately, evaluating the efficacy of a fully optimized lead candidate in in vivo cancer models. The versatility of the thioamide scaffold suggests that this class of compounds holds significant promise for the development of next-generation targeted therapies.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Hydroxythiobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxythiobenzamide, also known as 2-Hydroxybenzene-1-carbothioamide, is a significant organic molecule that has garnered interest in medicinal chemistry and synthetic applications.[1][2] Its structure is characterized by a benzene ring functionalized with a hydroxyl (-OH) group and a thioamide (-CSNH₂) group at adjacent positions. This ortho-substitution is pivotal, as it enables intramolecular interactions and unique chemical behaviors that define its utility. The presence of both a soft donor (sulfur) and a hard donor (oxygen) atom allows this compound to act as a potent chelating agent, forming stable complexes with various metal ions.[1] This property is central to its application in the development of novel pharmaceuticals, particularly in enhancing the efficacy of metal-based drugs, and as a reagent in analytical chemistry for the detection of metal ions.[1] Furthermore, it serves as a valuable intermediate in organic synthesis for creating more complex molecules, such as thiourea derivatives and thiazole-based chemosensors.[1][3] This guide provides a detailed exploration of its core physical and chemical characteristics, offering field-proven insights for researchers and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile

A precise understanding of the physical and spectroscopic properties of this compound is fundamental for its application, from ensuring purity to predicting its behavior in different chemical environments.

Physical Properties

The macroscopic and thermodynamic properties of this compound are summarized in the table below. These values are critical for experimental design, including solvent selection, reaction temperature, and storage conditions. The melting point, for instance, is a key indicator of purity, while solubility dictates the choice of solvent systems for reactions, purification, and formulation.

PropertyValueSource(s)
Molecular Formula C₇H₇NOS[1][2][4]
Molecular Weight 153.2 g/mol [1][2][4]
Appearance Off-white to cream crystalline powder[1]
Melting Point 119 °C[4][5]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 2[6]
Storage Conditions Store at 0-8 °C in an inert atmosphere[1][7]

Table 1: Key Physical Properties of this compound.

Spectroscopic Signature

Spectroscopic analysis provides an atomic- and molecular-level fingerprint of this compound, essential for structural confirmation and for studying its interactions.

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by the vibrations of its key functional groups. The choice to analyze these specific regions is causal; they directly confirm the compound's identity.

    • O-H Stretch : A broad band is expected in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group. The broadening is often due to hydrogen bonding.

    • N-H Stretch : The thioamide N-H stretches typically appear as one or two bands in the 3100-3400 cm⁻¹ region.

    • C=S Stretch : The thiocarbonyl or "thione" group exhibits a characteristic stretching vibration, typically found in the 1020-1250 cm⁻¹ range. This peak is crucial for distinguishing it from its amide analogue.

    • Aromatic C=C and C-H Stretches : Bands corresponding to the aromatic ring are expected around 1450-1600 cm⁻¹ (C=C) and above 3000 cm⁻¹ (C-H).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed information about the carbon-hydrogen framework.[8][9]

    • ¹H NMR : In a solvent like DMSO-d₆, one would expect distinct signals corresponding to the different proton environments. The aromatic protons (4H) would appear in the deshielded region of ~6.8-7.8 ppm. The phenolic -OH proton signal would be a broad singlet, its chemical shift being highly dependent on concentration and temperature. The two -NH₂ protons of the thioamide group would also likely appear as a broad singlet, typically in the ~9.5-10.5 ppm range.

    • ¹³C NMR : The spectrum will show seven distinct signals for the seven carbon atoms. The most downfield signal, and a key diagnostic peak, belongs to the thiocarbonyl carbon (C=S), typically appearing in the range of 190-210 ppm. The aromatic carbons would resonate between ~115-160 ppm.

  • UV-Visible (UV-Vis) Spectroscopy : The electronic spectrum reveals information about the conjugated system. This compound is expected to show strong absorption bands in the UV region corresponding to π → π* transitions of the aromatic ring and the thioamide group, and a weaker n → π* transition at a longer wavelength associated with the non-bonding electrons of the sulfur and oxygen atoms.[8][10]

Part 2: Chemical Reactivity and Synthetic Protocols

The chemical behavior of this compound is largely governed by the interplay between its hydroxyl and thioamide functional groups.

Tautomerism: A Dynamic Equilibrium

Thioamides, particularly those with adjacent hydroxyl groups, can exist in a dynamic equilibrium between different tautomeric forms.[11] This phenomenon, known as tautomerism, involves the migration of a proton and the shifting of double bonds.[11][12] For this compound, the primary equilibrium is between the thione form (the amide-like structure) and the thiol form (the imidic acid-like structure). While the thione form generally predominates, the existence of the thiol tautomer is crucial for its reactivity, particularly in deprotonation and metal chelation.

Caption: Thione-thiol tautomeric equilibrium in this compound.

Bidentate Chelation and Metal Complex Formation

A defining characteristic of this compound is its ability to act as a mononegative bidentate ligand.[1] Upon deprotonation of the phenolic hydroxyl group, the resulting phenolate oxygen and the neutral thioamide sulfur atom can coordinate to a single metal center, forming a stable six-membered chelate ring. This chelation enhances the stability of the resulting metal complexes and is a cornerstone of its use in coordination chemistry and drug design.[13][14] The choice of metal dictates the geometry and properties of the final complex.

G cluster_0 Chelation Workflow L This compound (Ligand) Base - H⁺ (Deprotonation) L->Base 1. Add Base M Metal Ion (M²⁺) Complex Bidentate Complex M->Complex Base->Complex 2. Coordinate

Caption: Workflow for metal complex formation via bidentate chelation.

Representative Synthesis Protocol

The synthesis of thioamides from nitriles is a robust and widely used method. The following protocol describes a common procedure for synthesizing the para-isomer, 4-hydroxythiobenzamide, which can be conceptually adapted for the ortho-isomer. The causality for using a sulfur nucleophile like sodium hydrosulfide (NaSH) is its direct addition to the electrophilic carbon of the nitrile group.

Objective : To synthesize Hydroxythiobenzamide from the corresponding Hydroxybenzonitrile.

Materials :

  • p-Hydroxybenzonitrile (p-cyanophenol)

  • Sodium hydrosulfide (NaSH) or Thiourea

  • Solvent (e.g., Ethanol, Water)[15][16]

  • Acid for neutralization (e.g., 2 M HCl or Acetic Acid)[16][17]

Step-by-Step Methodology :

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-Hydroxybenzonitrile (1.0 eq) in the chosen solvent (e.g., 95% ethanol).[15]

  • Reagent Addition : Add the sulfur source, such as Thiourea (1.2-1.6 eq), to the solution.[15] The use of a slight excess of the sulfur source helps to drive the reaction to completion.

  • Reaction Conditions : Heat the mixture to a temperature between 40-80 °C and stir vigorously.[15] The reaction progress should be monitored using Thin Layer Chromatography (TLC) until the starting nitrile spot disappears. This typically takes 6-12 hours.[15]

  • Workup and Isolation : Once the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.[15]

  • Purification : Collect the crude product by vacuum filtration, washing the filter cake with cold distilled water or ethanol to remove unreacted starting materials and impurities.[16]

  • Drying : Dry the purified solid under vacuum at 60-80 °C to obtain the final product, p-hydroxythiobenzamide, as a crystalline solid.[15][16] The yield and purity can be assessed by mass and HPLC analysis.

This self-validating system, with TLC monitoring and a clear crystallization endpoint, ensures a reproducible synthesis of the target compound.

Part 3: Experimental Protocol for Solubility Determination

Accurate solubility data is crucial for drug development, influencing bioavailability and formulation strategies.[18] Since specific quantitative data for this compound is not always readily available, this section provides a robust, self-validating protocol for determining its thermodynamic solubility using the gold-standard shake-flask method.[18]

Objective : To determine the equilibrium solubility of this compound in a given solvent system (e.g., water, phosphate-buffered saline).

Methodology : The shake-flask method is chosen for its accuracy, as it measures the true equilibrium between the dissolved and solid states of the compound.[18]

Step-by-Step Protocol :

  • Preparation of Standard Curve : a. Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile. b. Perform serial dilutions of the stock solution to create a set of calibration standards covering the expected solubility range. This is a critical self-validating step; a linear calibration curve (R² > 0.99) confirms the accuracy of the analytical method.

  • Sample Preparation and Equilibration : a. Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 2 mL of water). The visual presence of undissolved solid is necessary to ensure saturation is reached. b. Tightly seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Analysis : a. After equilibration, allow the vials to stand undisturbed for the solid to settle. b. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. c. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic solids. d. Dilute the clear filtrate with the analytical mobile phase to a concentration that falls within the linear range of the previously prepared calibration curve.

  • Quantification : a. Analyze the calibration standards and the diluted sample using a validated HPLC-UV method. The detection wavelength should be set at the λmax of this compound. b. Construct the calibration curve by plotting the peak area against the concentration of the standards. c. Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample, and then back-calculate to determine the original concentration in the saturated solution. This value represents the thermodynamic solubility.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Hydroxythiobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Hydroxythiobenzamide in Medicinal Chemistry and Organic Synthesis

This compound is a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. The presence of the phenolic hydroxyl group, the thioamide functionality, and their ortho-relationship on the aromatic ring confers unique chemical properties and biological activities. Thioamides, as isosteres of amides, exhibit altered electronic properties, hydrogen bonding capabilities, and metabolic stability, making them attractive moieties in drug design. This document provides detailed, field-proven protocols for the synthesis of this compound, targeting researchers and professionals in drug development and chemical synthesis. We will explore two primary, reliable synthetic routes: the thionation of 2-hydroxybenzamide and the direct conversion of 2-hydroxybenzonitrile.

Method 1: Synthesis via Thionation of 2-Hydroxybenzamide using Lawesson's Reagent

This is a robust and widely employed two-step method starting from the readily available 2-hydroxybenzonitrile. The first step involves the hydrolysis of the nitrile to the corresponding amide, 2-hydroxybenzamide. The subsequent step is the thionation of the amide using Lawesson's reagent, which is known for its mildness and efficiency in converting carbonyls to thiocarbonyls.[1][2]

Part A: Synthesis of 2-Hydroxybenzamide from 2-Hydroxybenzonitrile

The hydrolysis of a nitrile to a primary amide can be achieved under either acidic or basic conditions. Here, we present a base-catalyzed hydrolysis.

Causality of Experimental Choices:

  • Base-catalyzed hydrolysis: This method is often preferred for its high yields and relatively simple work-up procedure. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile.

  • Solvent: A mixture of ethanol and water is used to ensure the solubility of both the organic substrate and the inorganic base.

  • Temperature: The reaction is heated to reflux to increase the reaction rate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxybenzonitrile (1 eq.) in a 1:1 mixture of ethanol and water.

  • Addition of Base: To the stirred solution, add sodium hydroxide (2 eq.) portion-wise.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid until the pH is approximately 7.

  • Isolation: The product, 2-hydroxybenzamide, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product.[3]

Part B: Thionation of 2-Hydroxybenzamide to this compound

Lawesson's reagent (LR) is a superior thionating agent to phosphorus pentasulfide (P₄S₁₀) as it is more soluble in organic solvents and the reaction conditions are generally milder.[2][4]

Causality of Experimental Choices:

  • Lawesson's Reagent: This reagent selectively converts the amide carbonyl to a thiocarbonyl. The reaction is driven by the formation of a stable P=O bond in the byproducts.[1]

  • Solvent: Anhydrous toluene is a common solvent for reactions with Lawesson's reagent due to its high boiling point, which allows for the necessary heating, and its inertness to the reagent.

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent any side reactions with atmospheric moisture and oxygen.

  • Temperature: Refluxing in toluene provides the thermal energy required to drive the thionation reaction to completion.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-hydroxybenzamide (1 eq.) and Lawesson's reagent (0.5 eq.).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 3-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.[5]

Parameter Part A: Amide Synthesis Part B: Thionation
Starting Material 2-Hydroxybenzonitrile2-Hydroxybenzamide
Key Reagent Sodium HydroxideLawesson's Reagent
Solvent Ethanol/Water (1:1)Anhydrous Toluene
Temperature RefluxReflux
Typical Reaction Time 2-4 hours3-6 hours
Typical Yield > 90%80-95%

Method 2: Direct Synthesis from 2-Hydroxybenzonitrile using Sodium Hydrosulfide

This method provides a more direct route to this compound by avoiding the isolation of the intermediate amide. It utilizes a source of hydrogen sulfide, in this case, sodium hydrosulfide, which is easier and safer to handle than gaseous H₂S.[6][7]

Causality of Experimental Choices:

  • Sodium Hydrosulfide (NaSH): This reagent serves as a convenient and less hazardous source of the hydrosulfide nucleophile (SH⁻) compared to gaseous hydrogen sulfide.[8]

  • Amine Hydrochloride: Diethylamine hydrochloride is used as a co-reagent. It can act as a proton source to activate the nitrile group, making it more susceptible to nucleophilic attack.[6]

  • Solvent System: A mixture of 1,4-dioxane and water is an effective solvent system that can dissolve both the organic nitrile and the inorganic reagents.[6]

  • Temperature: Mild heating is employed to facilitate the reaction without promoting unwanted side reactions.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a thermometer, a magnetic stirrer, and a nitrogen inlet, combine 2-hydroxybenzonitrile (1 eq.), sodium hydrosulfide hydrate (3 eq.), and diethylamine hydrochloride (3 eq.).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (1:1) to the flask.

  • Reaction: Heat the solution to 55°C and maintain this temperature. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the product can be isolated by exhaustive extraction with ethyl acetate.

  • Purification: The extracted organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[6]

Parameter Direct Thioamidation
Starting Material 2-Hydroxybenzonitrile
Key Reagents Sodium Hydrosulfide, Diethylamine Hydrochloride
Solvent 1,4-Dioxane/Water (1:1)
Temperature 55°C
Typical Reaction Time 4-8 hours
Typical Yield 70-90%

Visualizing the Synthetic Workflows

Method 1: Two-Step Synthesis Workflow

cluster_0 Part A: Amide Synthesis cluster_1 Part B: Thionation 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile 2-Hydroxybenzamide 2-Hydroxybenzamide 2-Hydroxybenzonitrile->2-Hydroxybenzamide  NaOH, EtOH/H₂O, Reflux   2-Hydroxybenzamide_2 2-Hydroxybenzamide This compound This compound 2-Hydroxybenzamide_2->this compound  Lawesson's Reagent, Toluene, Reflux   cluster_0 Direct Thioamidation 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile This compound This compound 2-Hydroxybenzonitrile->this compound  NaSH, Et₂NH·HCl, Dioxane/H₂O, 55°C  

References

Synthesis of p-Hydroxythiobenzamide: A Detailed Protocol for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of p-hydroxythiobenzamide (4-hydroxythiobenzamide), a critical intermediate in the manufacturing of advanced therapeutics, notably the anti-gout medication Febuxostat.[1][2] We will explore two primary, field-proven synthetic routes, providing step-by-step protocols, mechanistic insights, and a comparative analysis to assist researchers and drug development professionals in selecting the optimal method for their specific needs. This document emphasizes experimental causality, safety, and quality assurance, grounded in authoritative references.

Introduction: The Significance of p-Hydroxythiobenzamide

p-Hydroxythiobenzamide (CAS: 25984-63-8) is a vital building block in organic synthesis.[3] Its importance is underscored by its role as a key precursor to Febuxostat, a potent xanthine oxidase inhibitor for the treatment of hyperuricemia and gout.[1][2] The purity and consistent quality of p-hydroxythiobenzamide are therefore paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[4] This protocol provides detailed methodologies for its synthesis, focusing on scalability and high purity.

Recommended Synthetic Pathways

Two principal methods for the synthesis of p-hydroxythiobenzamide have been established, each with distinct advantages and considerations.

  • Method A: Direct Thionation of p-Cyanophenol. This is a common and direct approach involving the reaction of p-cyanophenol with a sulfur source.[4]

  • Method B: Two-Step Synthesis from Methyl p-Hydroxybenzoate. This route first involves the amidation of the methyl ester, followed by thionation of the resulting amide.[2]

The choice between these methods often depends on the availability and cost of starting materials, as well as considerations regarding process safety and waste management.[2]

Method A: Synthesis from p-Cyanophenol

This pathway relies on the nucleophilic addition of a hydrosulfide species to the nitrile group of p-cyanophenol. The reaction can be carried out using sodium hydrosulfide (NaSH) or by bubbling hydrogen sulfide (H₂S) gas through the reaction mixture.[1][5]

Underlying Principle and Mechanism

The core of this reaction is the conversion of a nitrile into a primary thioamide. The reaction is typically base-catalyzed. The hydrosulfide anion (SH⁻), a potent nucleophile, attacks the electrophilic carbon of the nitrile group. The resulting intermediate undergoes protonation to yield the final thioamide. The presence of a secondary amine can act as a catalyst in this process.[5]

Experimental Protocol (Based on Patent CN102702054A)

This protocol is adapted from a patented method that avoids the direct use of hazardous hydrogen sulfide gas by utilizing sodium hydrosulfide.[5]

Materials and Equipment:

  • p-Cyanophenol (4-hydroxybenzonitrile)

  • Sodium hydrosulfide (NaSH)

  • Secondary amine (e.g., diethylamine)

  • Organic weak acid (e.g., acetic acid)

  • Water (distilled or deionized)

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Step-by-Step Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine water, p-cyanophenol, sodium hydrosulfide, and a catalytic amount of a secondary amine. The molar ratio of p-cyanophenol to sodium hydrosulfide is a critical parameter and should be optimized.[5]

  • Reaction Execution: Stir the mixture to ensure homogeneity. At a controlled temperature, slowly add an organic weak acid dropwise.[1][4][5]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (p-cyanophenol) is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The solid product is then isolated by filtration.

  • Purification: Wash the filter cake with water to remove any remaining salts and impurities.

  • Drying: Dry the purified solid under a vacuum to obtain p-hydroxythiobenzamide.[1] This method reports high molar yields, potentially exceeding 94%.[5]

Visualization of Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_purification Product Isolation A Combine Water, p-Cyanophenol, NaSH, and Secondary Amine B Stir and Control Temperature A->B C Add Organic Weak Acid Dropwise B->C D Monitor by TLC C->D E Cool Reaction Mixture D->E Reaction Complete F Filter Solid Product E->F G Wash with Water F->G H Dry Under Vacuum G->H I Final Product: p-Hydroxythiobenzamide H->I

Caption: Workflow for p-hydroxythiobenzamide synthesis from p-cyanophenol.

Method B: Synthesis from Methyl p-Hydroxybenzoate

This two-step approach first creates p-hydroxybenzamide, which is then thionated in a subsequent step. This method avoids the use of nitriles and hydrosulfides, offering an alternative safety profile.[2]

Underlying Principle and Mechanism

Step 1: Amidation. The methyl ester of p-hydroxybenzoic acid is converted to the corresponding primary amide via ammonolysis. This is a nucleophilic acyl substitution where ammonia replaces the methoxy group.

Step 2: Thionation. The carbonyl oxygen of the p-hydroxybenzamide is replaced with sulfur. This is typically achieved using a thionating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's Reagent.[2][6] Lawesson's reagent is often preferred as it is milder and can lead to cleaner reactions with higher yields compared to P₄S₁₀.[7][8] The mechanism involves the formation of a four-membered thiaoxaphosphetane intermediate, which then rearranges to form the desired thioamide and a stable phosphorus-oxygen byproduct.[7]

Experimental Protocol (Based on Patent CN104130170A)

Step 1: Preparation of p-Hydroxybenzamide

  • Reaction Setup: Charge a reaction kettle with concentrated ammonia water (e.g., 28%) and methyl p-hydroxybenzoate.[2]

  • Reaction Execution: While stirring, heat the mixture to 100-120°C and maintain this temperature.[2]

  • Monitoring: Monitor the reaction via TLC for the disappearance of the starting ester.

  • Isolation: Once complete, concentrate the reaction solution using a rotary evaporator. Cool the concentrated solution to induce crystallization, and collect the white solid (p-hydroxybenzamide) by suction filtration.[2] This step can achieve yields of up to 98%.[2]

Step 2: Thionation to p-Hydroxythiobenzamide

  • Reaction Setup: In a three-necked flask, add the p-hydroxybenzamide prepared in the previous step, phosphorus pentasulfide (P₄S₁₀), and a suitable solvent like toluene.[2]

  • Reaction Execution: Stir the mixture and bring it to reflux.

  • Monitoring: Follow the reaction's progress using TLC.

  • Work-up: After completion, remove the solvent by vacuum distillation. To the residue, add water and ethyl acetate for extraction.[2]

  • Isolation: Combine the organic phases and evaporate to dryness to yield the solid p-hydroxythiobenzamide.[2] This thionation step can reach yields of over 97% with high purity.[2]

Visualization of Experimental Workflow

G cluster_step1 Step 1: Amidation cluster_step2 Step 2: Thionation A1 Combine Methyl p-Hydroxybenzoate and Conc. Ammonia B1 Heat to 100-120°C with Stirring A1->B1 C1 Concentrate, Cool, and Filter B1->C1 D1 p-Hydroxybenzamide C1->D1 A2 Combine p-Hydroxybenzamide, P₄S₁₀, and Toluene D1->A2 Intermediate B2 Reflux Reaction Mixture A2->B2 C2 Distill Solvent B2->C2 D2 Extract with Ethyl Acetate/Water C2->D2 E2 Evaporate Organic Phase D2->E2 F Final Product: p-Hydroxythiobenzamide E2->F

Caption: Two-step synthesis of p-hydroxythiobenzamide from methyl p-hydroxybenzoate.

Comparative Analysis and Quality Assurance

FeatureMethod A (from p-Cyanophenol)Method B (from Methyl p-Hydroxybenzoate)
Starting Material p-CyanophenolMethyl p-hydroxybenzoate
Number of Steps OneTwo
Key Reagents Sodium Hydrosulfide (NaSH) or H₂SConc. Ammonia, Phosphorus Pentasulfide (P₄S₁₀)
Reported Yield >94%[5]>95% (overall)[2]
Key Advantages More direct, fewer steps.Avoids toxic H₂S or cyanides. Raw materials may be cheaper and more readily available.[2]
Key Disadvantages Potential use/generation of highly toxic H₂S.Two-step process is longer. P₄S₁₀ is hazardous.

Quality Assurance: Regardless of the chosen method, rigorous quality control is essential.[4] High-Performance Liquid Chromatography (HPLC) is the standard technique to assess the purity of the final p-hydroxythiobenzamide, with targets typically exceeding 98%.[4] A Certificate of Analysis (CoA) should be generated to confirm identity, purity, and the absence of contaminants.[4]

Safety and Handling

The synthesis of p-hydroxythiobenzamide involves several hazardous materials. Adherence to strict safety protocols is mandatory.

  • p-Hydroxythiobenzamide: Harmful if swallowed, inhaled, or in contact with skin. Causes irritation to skin, eyes, and the respiratory system.[3]

  • Hydrogen Sulfide (H₂S): Extremely flammable and highly toxic gas with a characteristic rotten egg smell. Can cause olfactory fatigue, meaning the sense of smell is quickly lost upon exposure. Work in a well-ventilated fume hood is essential.

  • Phosphorus Pentasulfide (P₄S₁₀): Reacts violently with water to release H₂S. It is flammable and corrosive. Must be handled in a dry, inert atmosphere.

  • Lawesson's Reagent: While generally safer than P₄S₁₀, it can release H₂S upon contact with moisture.[9] It is also known to have an unpleasant odor.

  • Concentrated Ammonia: Corrosive and causes severe skin burns and eye damage. Vapors are irritating to the respiratory tract.

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (safety goggles and face shield) when handling these chemicals.[3]

Conclusion

The synthesis of p-hydroxythiobenzamide can be successfully achieved via multiple routes, with the methods starting from p-cyanophenol or methyl p-hydroxybenzoate being the most prominent. The selection of a specific protocol should be based on a thorough evaluation of starting material availability, scalability, and, most importantly, safety infrastructure. The protocols provided herein serve as a detailed guide for producing high-purity p-hydroxythiobenzamide, a crucial intermediate for the pharmaceutical industry.

References

Application Note & Protocol: A Researcher's Guide to the Synthesis of 2-Hydroxythiobenzamide from 2-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 2-Hydroxythiobenzamide, a valuable chemical intermediate, starting from 2-hydroxybenzoic acid (salicylic acid). The synthesis is presented as a robust two-step process: the initial conversion of 2-hydroxybenzoic acid to its corresponding amide, 2-hydroxybenzamide, followed by a thionation reaction using Lawesson's Reagent. This document offers in-depth technical insights into the reaction mechanisms, explains the causality behind experimental choices, and furnishes detailed, step-by-step protocols for synthesis, purification, and characterization. Safety protocols, particularly for handling thionating agents, are emphasized to ensure researcher safety and experimental success. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Introduction and Theoretical Framework

Thioamides are a critical class of organosulfur compounds that serve as versatile building blocks in organic synthesis and are core structural motifs in numerous biologically active molecules.[1] Their unique physicochemical properties, which differ significantly from their amide analogues, make them valuable for applications in medicinal chemistry and materials science.[1] The synthesis of this compound from the readily available 2-hydroxybenzoic acid presents a unique set of challenges and opportunities. A direct, single-step conversion is generally inefficient. Therefore, a more reliable two-step synthetic strategy is employed and detailed herein.

Strategic Approach: The synthesis is logically divided into two primary stages:

  • Amidation: Conversion of the carboxylic acid functional group of 2-hydroxybenzoic acid into an amide (2-hydroxybenzamide). This step is crucial as the thionation of amides is generally more efficient and selective than the direct thionation of carboxylic acids.[2]

  • Thionation: Conversion of the resulting amide into the target thioamide using a specialized thionating agent. Lawesson's Reagent is the reagent of choice for this transformation due to its mild reaction conditions and high yields compared to alternatives like phosphorus pentasulfide.[3][4]

Reaction Mechanism

The core of this synthesis lies in the thionation of the amide carbonyl group. Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is the key enabler of this transformation.

In solution, Lawesson's Reagent is in equilibrium with a more reactive dithiophosphine ylide monomer. The reaction with the carbonyl group of 2-hydroxybenzamide proceeds through a cycloaddition to form a transient four-membered thiaoxaphosphetane intermediate. The thermodynamic driving force for the reaction is the subsequent cycloreversion, which results in the formation of a very stable phosphorus-oxygen double bond, yielding the desired thioamide.[3]

G cluster_start Reactants cluster_end Products Amide 2-Hydroxybenzamide (C=O group) Intermediate Thiaoxaphosphetane Intermediate Amide->Intermediate [2+2] Cycloaddition LR Lawesson's Reagent (Reactive Ylide Form) LR->Intermediate Thioamide This compound (C=S group) Intermediate->Thioamide Cycloreversion Byproduct Phosphorus-Oxygen Byproduct Intermediate->Byproduct

Caption: Mechanism of amide thionation using Lawesson's Reagent.

Safety and Reagent Handling: Lawesson's Reagent

CRITICAL: Lawesson's Reagent requires careful handling due to its reactivity, particularly with water. Adherence to the following safety protocols is mandatory.

  • Hazard Profile:

    • Flammable: In contact with water, it releases flammable gases.[5]

    • Toxicity: Harmful if inhaled, swallowed, or in contact with skin. Contact with water or acids liberates toxic hydrogen sulfide gas, which has a characteristic rotten egg smell and is a respiratory irritant.[6][7][8]

    • Moisture Sensitivity: The reagent is highly sensitive to moisture and should be stored and handled under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are required.[6][7]

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[9]

    • Body Protection: A flame-retardant lab coat and appropriate protective clothing are necessary.[7][8]

    • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or evolved gases.[6][7]

  • Spill & Waste Management:

    • Avoid using water for cleanup. Spills should be swept up immediately into a dry, closed container for disposal.[6][9]

    • Quench waste containing Lawesson's Reagent carefully with a solution of sodium hypochlorite (bleach) in the fume hood before disposal according to institutional guidelines.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxybenzamide

This protocol details the conversion of 2-hydroxybenzoic acid to 2-hydroxybenzamide via an acyl chloride intermediate.

Materials & Reagents:

  • 2-Hydroxybenzoic acid (Salicylic acid)

  • Thionyl chloride (SOCl₂)

  • Toluene, anhydrous

  • Ammonium hydroxide solution (28-30%)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Deionized water

  • Hydrochloric acid (1 M)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser topped with a drying tube (calcium chloride).

  • Acid Chloride Formation: To the flask, add 2-hydroxybenzoic acid (1.0 eq). Add anhydrous toluene to form a suspension. Add a catalytic drop of DMF. Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.[10]

  • Reaction: Heat the mixture to reflux (approx. 80°C in toluene) and stir for 2-3 hours. The reaction can be monitored for the cessation of gas (HCl and SO₂) evolution.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-hydroxybenzoyl chloride is used directly in the next step.

  • Amidation: Cool the flask containing the crude acyl chloride in an ice bath. Very slowly and carefully, add concentrated ammonium hydroxide solution (approx. 5.0 eq) with vigorous stirring. Caution: This reaction is highly exothermic.

  • Precipitation & Isolation: Stir the mixture at room temperature for 1 hour. A white precipitate of 2-hydroxybenzamide will form.

  • Purification: Filter the solid product using a Büchner funnel. Wash the crude product with cold deionized water to remove ammonium salts. If necessary, recrystallize from hot water or an ethanol/water mixture to obtain pure 2-hydroxybenzamide. Dry the product under vacuum.

Protocol 2: Thionation to this compound

This protocol uses the 2-hydroxybenzamide synthesized in the previous step.

Materials & Reagents:

  • 2-Hydroxybenzamide

  • Lawesson's Reagent

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxybenzamide (1.0 eq) in anhydrous THF.

  • Reagent Addition: In a separate flask, dissolve Lawesson's Reagent (0.5-0.6 eq) in anhydrous THF. It may require a significant volume of THF to fully dissolve.[11]

  • Reaction: Add the Lawesson's Reagent solution to the 2-hydroxybenzamide solution at room temperature. Stir the reaction mixture under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The thioamide product is typically less polar than the starting amide. The reaction is often complete within 30 minutes to a few hours.[11]

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate.

  • Aqueous Wash: Transfer the ethyl acetate solution to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine. A thorough aqueous work-up is critical to remove phosphorus byproducts.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane. Combine the fractions containing the pure product and remove the solvent to yield the final product.

Workflow and Data Summary

The overall experimental process from starting material to final product is outlined below.

G start_mat 2-Hydroxybenzoic Acid step1 Amidation (SOCl₂, NH₄OH) start_mat->step1 intermediate 2-Hydroxybenzamide (Isolated Intermediate) step1->intermediate step2 Thionation (Lawesson's Reagent, THF) intermediate->step2 crude Crude Product Mixture step2->crude purification Aqueous Work-up & Column Chromatography crude->purification final_product Pure this compound purification->final_product

Caption: Overall experimental workflow for the synthesis of this compound.

Table 1: Summary of Reagents and Reaction Conditions

StepReactionStarting MaterialKey ReagentsMolar Ratio (Reagent:SM)SolventTypical Yield
1 Amidation2-Hydroxybenzoic Acid1. Thionyl Chloride2. Ammonium Hydroxide1. 1.2 : 12. 5.0 : 1Toluene70-85%
2 Thionation2-HydroxybenzamideLawesson's Reagent0.55 : 1THF80-95%

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the final product.

  • ¹H NMR: The proton spectrum will confirm the aromatic substitution pattern and the presence of the phenolic -OH and thioamide -NH₂ protons.

  • ¹³C NMR: This is a key diagnostic technique. The carbon of the thioamide group (C=S) will exhibit a characteristic downfield chemical shift, typically in the range of 200-210 ppm, which is significantly different from the amide carbonyl (~170 ppm).[1][12]

  • Infrared (IR) Spectroscopy: Look for the disappearance of the amide C=O stretch (around 1660 cm⁻¹) and the appearance of peaks associated with the C=S bond (typically weaker, around 1120 cm⁻¹).[1]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[13]

References

The Versatile Role of 2-Hydroxythiobenzamide: A Gateway to Novel Organic Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the successful development of novel molecules with desired properties. 2-Hydroxythiobenzamide, a seemingly simple aromatic compound, has emerged as a highly versatile and valuable building block. Its unique molecular architecture, featuring a nucleophilic thioamide group in close proximity to a phenolic hydroxyl group, bestows upon it a rich and diverse reactivity profile. This allows for its participation in a wide array of chemical transformations, making it a cornerstone for the synthesis of complex heterocyclic systems and a promising scaffold for the development of new therapeutic agents.[1] This guide provides an in-depth exploration of the applications of this compound, offering both foundational knowledge and practical protocols for researchers in organic synthesis and medicinal chemistry.

Core Physicochemical Properties and Reactivity

This compound, also known as 2-hydroxybenzene-1-carbothioamide, is an off-white to cream crystalline powder.[1][2] The interplay between the hydroxyl and thioamide functional groups dictates its chemical behavior, enabling it to act as a bidentate ligand in coordination chemistry and as a versatile precursor in cyclization reactions.

PropertyValueReference
Molecular Formula C₇H₇NOS[1][2]
Molecular Weight 153.2 g/mol [1][2]
CAS Number 7133-90-6[1][2]
Appearance Off-white to cream crystalline powder[1]

The thioamide group is a unique functional group that can act as a bioisostere for amides, carboxylic acids, and sulfonamides in drug design, offering altered physicochemical and pharmacokinetic properties.[3]

Applications in Organic Synthesis: A Scaffold for Heterocyclic Chemistry

The strategic placement of the hydroxyl and thioamide groups in this compound makes it an exceptional precursor for the synthesis of a variety of heterocyclic compounds. These ring systems are prevalent in many biologically active molecules and functional materials.

Synthesis of Benzoxazoles and Related Heterocycles

The intramolecular cyclization of this compound derivatives is a common strategy to construct benzoxazine and other related heterocyclic systems. The hydroxyl group can act as a nucleophile, attacking an electrophilic center generated from the thioamide group or an external reagent.

Protocol 1: Synthesis of 7-(Substituted benzylamino)-2-thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one

This protocol is adapted from a known synthetic route for related benzoxazine derivatives.[4]

Materials:

  • 4-(Substituted-benzylamino)-2-hydroxybenzoic acid

  • Triphenylphosphine (Ph₃P)

  • Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

  • Dry acetonitrile (CH₃CN)

  • Ice bath

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve triphenylphosphine (2.2 mmol) in dry acetonitrile (20 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add ammonium thiocyanate (2.2 mmol) portion-wise to the cooled solution while stirring.

  • Stir the mixture at 0-5 °C for 30 minutes to generate Ph₃P(SCN)₂ in situ.

  • To this mixture, add a solution of the appropriate 4-(substituted-benzylamino)-2-hydroxybenzoic acid (1 mmol) in dry acetonitrile (10 mL) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the desired 7-(substituted benzylamino)-2-thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one.

Causality: The in situ generation of Ph₃P(SCN)₂ creates a reactive species that facilitates the cyclization of the 4-(substituted-benzylamino)-2-hydroxybenzoic acid. The hydroxyl group attacks the thiocyanate-derived electrophile, leading to the formation of the benzoxazine ring.

G cluster_start Starting Materials cluster_product Product 4-Substituted-benzylamino-2-hydroxybenzoic_acid 4-(Substituted-benzylamino)- 2-hydroxybenzoic acid Benzoxazinone 7-(Substituted benzylamino)-2-thioxo- 2,3-dihydro-4H-1,3-benzoxazin-4-one 4-Substituted-benzylamino-2-hydroxybenzoic_acid->Benzoxazinone Cyclization Ph3P_SCN2 Ph₃P(SCN)₂ (in situ) Ph3P_SCN2->Benzoxazinone Reagent

Synthesis of Dihydroimidazoles, Tetrahydropyrimidines, and Tetrahydrodiazepines

p-Hydroxythiobenzamides can react with various dinucleophiles to yield a range of five-, six-, and seven-membered heterocycles.[5][6] For instance, reaction with ethanolamine, ethylenediamine, 1,3-diaminopropane, and 1,4-diaminobutane can produce derivatives of 4,5-dihydrooxazoles, 4,5-dihydroimidazoles, 1,4,5,6-tetrahydropyrimidines, and 4,5,6,7-tetrahydro-1H-[1][7]diazepine, respectively.[5]

G cluster_dinucleophiles Dinucleophiles cluster_products Heterocyclic Products p-Hydroxythiobenzamide p-Hydroxythiobenzamide Ethanolamine Ethanolamine p-Hydroxythiobenzamide->Ethanolamine Ethylenediamine Ethylenediamine p-Hydroxythiobenzamide->Ethylenediamine 1,3-Diaminopropane 1,3-Diaminopropane p-Hydroxythiobenzamide->1,3-Diaminopropane 1,4-Diaminobutane 1,4-Diaminobutane p-Hydroxythiobenzamide->1,4-Diaminobutane Dihydrooxazole 4,5-Dihydrooxazole Ethanolamine->Dihydrooxazole Dihydroimidazole 4,5-Dihydroimidazole Ethylenediamine->Dihydroimidazole Tetrahydropyrimidine 1,4,5,6-Tetrahydropyrimidine 1,3-Diaminopropane->Tetrahydropyrimidine Tetrahydrodiazepine 4,5,6,7-Tetrahydro-1H-[1][7]diazepine 1,4-Diaminobutane->Tetrahydrodiazepine

Medicinal Chemistry Applications: A Scaffold for Drug Discovery

The structural features of this compound and its derivatives make them attractive scaffolds in medicinal chemistry. The ability to form stable complexes with metal ions, coupled with the potential for diverse functionalization, has led to the exploration of these compounds for various therapeutic applications.[1]

Antimicrobial and Antifungal Activity

Derivatives of hydroxythiobenzamide have demonstrated significant potential as antimicrobial and antifungal agents.[7][8] The presence of the thioamide group is often crucial for their biological activity.

A series of novel N,N-cyclic-2,4-dihydroxythiobenzamide derivatives have been synthesized and evaluated for their antifungal properties against various Candida strains and phytopathogenic fungi.[9]

Compound TypeBiological ActivityTarget OrganismsReference
N,N-cyclic-2,4-dihydroxythiobenzamide derivativesAntifungalCandida species, phytopathogenic fungi[9]
2-HydroxythiobenzanilidesAntimycobacterialMycobacterium tuberculosis, Mycobacterium kansasii[7][8]
N-(benzyl carbamothioyl)-2-hydroxy-substituted benzamidesAntibacterialBacillus subtilis, Micrococcus chlorophenolicum[4]
Antiproliferative Activity

Certain derivatives of 2,4-dihydroxythiobenzamide have also been investigated for their antiproliferative activity against cancer cell lines. For instance, some compounds exhibited activity against the HCV29T bladder cancer cell line.[9]

Key Intermediate in Pharmaceutical Synthesis

The para-isomer, 4-hydroxythiobenzamide, is a crucial intermediate in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout.[10] It also serves as an intermediate in the synthesis of CDK5 inhibitors for potential treatment of neurodegenerative diseases and PPARα agonists for managing cardiovascular health.[10][11]

Protocol 2: General Procedure for the Synthesis of 4-Hydroxythiobenzamide

This protocol is based on a patented method that emphasizes safety and high yield.[12]

Materials:

  • p-Cyanophenol (4-hydroxybenzonitrile)

  • Sodium hydrosulfide (NaSH)

  • A secondary amine (e.g., diethylamine)

  • An organic weak acid (e.g., acetic acid)

  • Water

  • Reaction vessel with temperature control and dropping funnel

Procedure:

  • In the reaction vessel, prepare a mixture of water, p-cyanophenol, sodium hydrosulfide, and the secondary amine in appropriate molar ratios.

  • Heat the mixture to a specific temperature (e.g., 50-80 °C) with stirring.

  • Slowly add the organic weak acid dropwise to the reaction mixture over a period of 1-2 hours.

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting precipitate.

  • Wash the filter cake with cold water to remove any unreacted starting materials and salts.

  • Dry the filter cake under vacuum to obtain p-hydroxythiobenzamide.

Causality: This method utilizes sodium hydrosulfide as a safer sulfur source compared to hydrogen sulfide gas. The secondary amine acts as a catalyst, and the weak acid facilitates the reaction. This process is designed to be environmentally friendly and high-yielding.[12]

Conclusion and Future Perspectives

This compound and its isomers have firmly established their importance as versatile building blocks in both organic synthesis and medicinal chemistry. Their unique reactivity allows for the construction of diverse and complex molecular architectures, particularly heterocyclic systems. Furthermore, the biological activities exhibited by their derivatives highlight their potential as scaffolds for the development of novel therapeutic agents. Future research will likely focus on expanding the synthetic utility of these compounds, exploring new reaction pathways, and designing novel derivatives with enhanced biological potency and selectivity for a range of diseases. The continued exploration of thioamide chemistry will undoubtedly unlock new opportunities in drug discovery and materials science.[3]

References

Application Notes & Protocols: 2-Hydroxythiobenzamide as a Versatile Reagent for Thiazole-Based Chemosensor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Thiazoles in Chemical Sensing

Thiazole and its derivatives are foundational scaffolds in medicinal and materials chemistry, prized for their unique electronic properties and biological activity.[1][2][3][4] In the realm of analytical chemistry, the thiazole ring system serves as a robust platform for the design of chemosensors. These sensors are engineered to detect and quantify various analytes, particularly heavy and transition metal ions, which are significant in both biological and environmental contexts.[1][5][6][7] Thiazole derivatives can form stable complexes with metal ions, leading to discernible changes in their optical properties, such as color (colorimetric) or fluorescence (fluorometric).[1][6]

This guide focuses on the utility of 2-hydroxythiobenzamide, a highly effective precursor, for the synthesis of a specific class of thiazole-based chemosensors. The strategic placement of the hydroxyl group ortho to the thioamide functionality facilitates the creation of a bidentate chelation site upon cyclization, enhancing both the selectivity and sensitivity of the final sensor molecule. The primary synthetic route explored is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[8][9][10][11]

Part 1: Mechanism of Action - From Reagent to Receptor

The transformation of this compound into a functional chemosensor relies on a well-established reaction pathway followed by a specific host-guest interaction mechanism.

The Hantzsch Thiazole Synthesis Pathway

The Hantzsch synthesis is a cornerstone reaction for thiazole formation, involving the condensation of a thioamide with an α-haloketone.[3][8][9] The reaction proceeds through a multistep pathway that begins with nucleophilic attack and culminates in an aromatic ring system.[8][12]

Causality of the Mechanism:

  • Nucleophilic Attack (Sɴ2 Reaction): The sulfur atom of the this compound is an excellent nucleophile. It initiates the reaction by attacking the electrophilic carbon bearing the halogen in the α-haloketone, displacing the halide ion.[8][12]

  • Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the thioamide intermediate attacks the carbonyl carbon of the ketone. This step forms the five-membered heterocyclic ring.

  • Dehydration: The resulting intermediate, a thiazoline alcohol, readily undergoes acid-catalyzed dehydration. The elimination of a water molecule is the thermodynamic driving force that leads to the formation of the stable, aromatic thiazole ring.[12]

The overall reaction effectively constructs the 2-(2-hydroxyphenyl)thiazole core, which is the fundamental structure of the chemosensor.

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism reagents This compound + α-Haloketone intermediate1 S-Alkylated Intermediate reagents->intermediate1  1. Sɴ2 Attack (Sulfur attacks α-carbon) intermediate2 Cyclized Intermediate (Thiazoline alcohol) intermediate1->intermediate2  2. Intramolecular Cyclization (Nitrogen attacks carbonyl) product 2-(2-Hydroxyphenyl)thiazole (Final Sensor) intermediate2->product  3. Dehydration (-H₂O) (Aromatization)

Figure 1: Hantzsch Thiazole Synthesis Mechanism.
The Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)

The synthesized 2-(2-hydroxyphenyl)thiazole derivative functions as a chemosensor primarily through a mechanism known as Chelation-Enhanced Fluorescence (CHEF).[13]

  • Receptor Site: The phenolic hydroxyl (-OH) group and the thiazole nitrogen atom form a pincer-like binding pocket. This site is sterically and electronically primed for coordinating with specific metal ions, such as Zn²⁺.[14][15]

  • "Turn-On" Fluorescence: In the unbound state (free ligand), the molecule often exhibits weak fluorescence. This is due to non-radiative decay pathways, such as photoinduced electron transfer (PET) or efficient C=N bond isomerization, which quench the excited state.

  • Analyte Binding: Upon chelation with a target metal ion, the molecule's conformation becomes rigid. This rigidity inhibits the non-radiative decay processes. The coordination with the metal ion effectively "locks" the structure, blocking the quenching pathways and forcing the molecule to release its absorbed energy as fluorescence. This results in a significant, often dramatic, increase in fluorescence intensity—a "turn-on" signal that is directly proportional to the analyte concentration.[13]

Part 2: Experimental Protocols

These protocols provide a self-validating workflow, from synthesis and characterization to application, ensuring scientific integrity.

Protocol: Synthesis of 2-(2-Hydroxyphenyl)-4-phenylthiazole

This protocol details the synthesis of a representative chemosensor using this compound and 2-bromoacetophenone.

Materials and Equipment:

  • This compound (98%)

  • 2-Bromoacetophenone (98%)

  • Methanol (Anhydrous)

  • Sodium Carbonate (Na₂CO₃)

  • Round-bottom flask (50 mL) with reflux condenser

  • Stirring hotplate

  • Buchner funnel and filter flask

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 153.2 mg) and 2-bromoacetophenone (1.0 mmol, 199.0 mg).

  • Solvent Addition: Add 15 mL of anhydrous methanol to the flask along with a magnetic stir bar.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 65°C) with continuous stirring. The reaction is typically complete within 2-4 hours.[8]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC using a mobile phase of 30% ethyl acetate in hexane. The product spot should be clearly visible and distinct from the starting materials.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the contents into a beaker containing 50 mL of a 5% aqueous sodium carbonate solution. This step neutralizes any HBr formed during the reaction and helps precipitate the product.[8]

  • Filtration: Stir the resulting suspension for 15 minutes, then collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid cake with cold water (2 x 10 mL) to remove any inorganic salts.

  • Drying and Purification: Air-dry the crude product. For higher purity, the solid can be recrystallized from an ethanol/water mixture to yield the final product as a crystalline solid.

Protocol: Characterization of the Synthesized Chemosensor

Confirming the identity and purity of the synthesized 2-(2-hydroxyphenyl)-4-phenylthiazole is critical.

Characterization MethodExpected Results / Key Observations
¹H NMR (400 MHz, DMSO-d₆)- Aromatic protons of the phenyl and hydroxyphenyl rings (approx. 7.0-8.2 ppm).- A sharp singlet for the thiazole C5-H (approx. 7.5-8.0 ppm).- A broad singlet for the phenolic -OH proton (can vary, often >9.0 ppm).
¹³C NMR (100 MHz, DMSO-d₆)- Signals corresponding to the carbons of the thiazole ring and the aromatic rings. The C=N carbon of the thiazole will appear downfield.
Mass Spectrometry (ESI-MS) - A prominent peak corresponding to the molecular ion [M+H]⁺ at m/z = 254.06.
Melting Point - A sharp and defined melting point range, indicating high purity.
Protocol: Application in Fluorescent Detection of Zn²⁺ Ions

This protocol outlines how to use the synthesized thiazole derivative as a fluorescent chemosensor for zinc ions.

Materials and Equipment:

  • Synthesized 2-(2-hydroxyphenyl)-4-phenylthiazole

  • Zinc chloride (ZnCl₂)

  • Aqueous buffer solution (e.g., HEPES, pH 7.4)

  • Acetonitrile (ACN) or DMSO (spectroscopic grade)

  • Fluorometer

  • Volumetric flasks and micropipettes

Step-by-Step Procedure:

  • Stock Solution Preparation:

    • Sensor Stock (1 mM): Prepare a 1 mM stock solution of the synthesized chemosensor in ACN or DMSO.

    • Analyte Stock (10 mM): Prepare a 10 mM stock solution of ZnCl₂ in deionized water.

  • Spectroscopic Measurement:

    • Prepare a working solution of the sensor (e.g., 10 µM) in a buffered ACN/water mixture (e.g., 1:1 v/v, pH 7.4).

    • Record the fluorescence emission spectrum of the sensor solution alone (excitation wavelength typically determined from the absorption maximum, e.g., ~350 nm).

  • Titration Experiment:

    • To the sensor solution in the cuvette, incrementally add small aliquots of the Zn²⁺ stock solution (e.g., 0.2, 0.4, 0.6... equivalents).

    • After each addition, mix thoroughly and record the fluorescence emission spectrum.

    • Observe the progressive increase in fluorescence intensity at the emission maximum (e.g., ~450 nm).

  • Selectivity Test:

    • Prepare several cuvettes containing the sensor solution (10 µM).

    • To each cuvette, add a significant excess (e.g., 10 equivalents) of various other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Fe³⁺, Hg²⁺).

    • Record the fluorescence spectra and compare the response to that induced by Zn²⁺. A highly selective sensor will show a significant fluorescence enhancement only in the presence of Zn²⁺.[13]

Part 3: Visualization of Experimental Workflow

Workflow Figure 2: Overall Experimental Workflow synthesis Synthesis (Hantzsch Reaction) workup Work-up & Purification (Precipitation, Filtration, Recrystallization) synthesis->workup characterization Characterization (NMR, MS, MP) workup->characterization application Chemosensor Application (Fluorescence Titration & Selectivity) characterization->application data Data Analysis (Binding Constant, Detection Limit) application->data

Figure 2: Overall Experimental Workflow.

Conclusion

This compound is a powerful and accessible reagent for the synthesis of thiazole-based fluorescent chemosensors. The Hantzsch reaction provides a direct and high-yielding pathway to construct the sensor's core structure.[8] The resulting 2-(2-hydroxyphenyl)thiazole scaffold demonstrates excellent potential for the selective "turn-on" detection of metal ions like Zn²⁺ through the CHEF mechanism. The protocols outlined herein provide a robust and verifiable framework for researchers in chemical biology and materials science to develop and validate novel sensing tools for critical analytical challenges.

References

The Strategic Role of 4-Hydroxythiobenzamide in the Synthesis of Febuxostat: A Guide for Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical guide on the pivotal role of 4-Hydroxythiobenzamide as a key intermediate in the synthesis of Febuxostat, a potent selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[1] We will explore the synthetic pathways leading to 4-Hydroxythiobenzamide, its critical function in the construction of Febuxostat's core thiazole ring, and detailed protocols for its synthesis and subsequent utilization. This guide is intended for researchers, chemists, and professionals in drug development and manufacturing who are focused on optimizing the synthesis of this important active pharmaceutical ingredient (API).

Introduction: The Significance of Febuxostat and its Synthesis

Febuxostat is a non-purine xanthine oxidase inhibitor that effectively lowers uric acid levels in the blood, making it a cornerstone therapy for chronic gout and hyperuricemia.[2] The efficiency, safety, and cost-effectiveness of its manufacturing process are of paramount importance to the pharmaceutical industry. A critical juncture in many successful Febuxostat synthesis routes is the formation of the central 2-arylthiazole moiety. This is where the intermediate, 4-Hydroxythiobenzamide, plays an indispensable role.[3] The purity and yield of this intermediate directly influence the quality and overall efficiency of the final API production.[1]

4-Hydroxythiobenzamide: The Keystone Intermediate

4-Hydroxythiobenzamide (CAS: 25984-63-8) is a white to light yellow powder with the molecular formula C7H7NOS.[1][4] Its strategic importance in the synthesis of Febuxostat lies in its chemical structure, which contains the necessary functionalities to construct the 2-(4-hydroxyphenyl)thiazole core of the drug molecule. Specifically, the thioamide group provides the sulfur and nitrogen atoms required for the thiazole ring formation, while the 4-hydroxyphenyl group constitutes a significant portion of the final Febuxostat structure.

Synthetic Pathways to 4-Hydroxythiobenzamide

Several synthetic routes to 4-Hydroxythiobenzamide have been developed, with the choice often depending on factors such as raw material availability, scalability, safety, and desired purity. Two prevalent methods are highlighted below:

Method 1: From p-Cyanophenol

A common and industrially favored approach involves the reaction of p-cyanophenol with a sulfur source, such as sodium hydrosulfide (NaHS) or hydrogen sulfide (H₂S).[4][5] This method is advantageous due to the relatively low cost of the starting materials.

Method 2: From p-Hydroxybenzamide

An alternative route involves the thionation of p-hydroxybenzamide using a reagent like phosphorus pentasulfide (P₄S₁₀).[6][7] This method can be effective but requires careful control of reaction conditions to avoid side reactions.

Below is a visual representation of the overall synthetic scheme for Febuxostat, emphasizing the central role of 4-Hydroxythiobenzamide.

Febuxostat_Synthesis_Pathway cluster_0 Synthesis of 4-Hydroxythiobenzamide cluster_1 Thiazole Ring Formation cluster_2 Further Modifications p-Cyanophenol p-Cyanophenol 4-Hydroxythiobenzamide 4-Hydroxythiobenzamide p-Cyanophenol->4-Hydroxythiobenzamide + NaHS or H2S Intermediate_A Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 4-Hydroxythiobenzamide->Intermediate_A + Ethyl 2-chloroacetoacetate Ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate Intermediate_B Introduction of formyl group Intermediate_A->Intermediate_B Duff Reaction Intermediate_C Conversion to cyano group Intermediate_B->Intermediate_C Intermediate_D Alkylation Intermediate_C->Intermediate_D Febuxostat Febuxostat Intermediate_D->Febuxostat Hydrolysis

Caption: Overall synthetic pathway of Febuxostat.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-Hydroxythiobenzamide and its subsequent use in the formation of a key Febuxostat precursor.

Protocol 1: Synthesis of 4-Hydroxythiobenzamide from p-Cyanophenol

This protocol is based on a common industrial method utilizing p-cyanophenol and sodium hydrosulfide.[4]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
p-Cyanophenol767-00-0119.12 g/mol 50.0 g (0.42 mol)
Sodium Hydrosulfide (NaSH)16721-80-556.06 g/mol 15.5 g (0.21 mol)
Distilled Water7732-18-518.02 g/mol 125 mL
Hydrogen Sulfide (H₂S)7783-06-434.08 g/mol As needed
2 M Hydrochloric Acid (HCl)7647-01-036.46 g/mol ~66 mL

Procedure:

  • In a suitable reaction vessel, a mixture of p-Cyanophenol (50.0 g, 0.42 mol) and NaSH (15.5 g, 0.21 mol) in distilled water (125 mL) is stirred at room temperature for 30 minutes.[4]

  • The reaction vessel is then placed under a vacuum and subsequently flushed with H₂S gas. The pressure is brought to 40-50 psi for a few minutes.[4]

  • The mixture is heated to 70°C and stirred for 40-45 minutes.[4]

  • The reaction is continued with vigorous stirring at 70°C under a constant H₂S pressure of 56 psi for approximately 5 hours and 15 minutes.[4]

  • After the reaction is complete, the H₂S pressure is carefully removed, and the reaction mixture is allowed to cool to room temperature.[4]

  • The reaction mixture is neutralized to a pH of 5-7 by the slow addition of 2 M HCl (~66 mL).[4]

  • The resulting solid product is collected by filtration.[4]

  • The filter cake is washed with distilled water (2 x 50 mL).[4]

  • The product is dried under a vacuum at 80-85°C for 22 hours to yield 4-Hydroxythiobenzamide.[4]

Expected Yield: Approximately 62.74 g (97.57%).[4]

Causality and Insights: The use of H₂S under pressure facilitates the conversion of the nitrile group of p-cyanophenol to the thioamide group. The neutralization step is crucial for precipitating the product from the reaction mixture.

Protocol 2: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

This protocol details the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring, using the 4-Hydroxythiobenzamide prepared in the previous step.[8][9]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
4-Hydroxythiobenzamide25984-63-8153.20 g/mol 250 g
Ethyl 2-chloroacetoacetate609-15-4164.59 g/mol 300 g
Isopropanol67-63-060.10 g/mol 1250 mL

Procedure:

  • To a reaction vessel, add 4-Hydroxythiobenzamide (250 g) and isopropanol (1250 mL) at room temperature.[8]

  • Heat the solution to 50°C.[8]

  • Slowly add ethyl 2-chloroacetoacetate (300 g) over a period of 30 minutes, maintaining the temperature between 50 and 55°C.[8]

  • After the addition is complete, heat the reaction mixture to 80 to 85°C.[8]

  • Cool the reaction mass to room temperature and stir for 1 hour.[8]

  • Further, cool the contents to 10 to 15°C and collect the solid product by filtration.[8]

  • Dry the solid to obtain ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.[8]

Expected Yield: Approximately 415 g.[8]

Causality and Insights: This reaction is a cyclization process where the thioamide group of 4-Hydroxythiobenzamide reacts with the α-halo ketone functionality of ethyl 2-chloroacetoacetate to form the thiazole ring. The choice of an alcoholic solvent like isopropanol is common for this type of reaction.[8]

Hantzsch_Thiazole_Synthesis 4-Hydroxythiobenzamide 4-Hydroxythiobenzamide Intermediate Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 4-Hydroxythiobenzamide->Intermediate Isopropanol, 80-85°C Ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl_2_chloroacetoacetate->Intermediate

Caption: Hantzsch thiazole synthesis workflow.

Quality Control and Analytical Characterization

The purity of 4-Hydroxythiobenzamide is critical for the successful synthesis of Febuxostat.[1] High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for assessing the purity of both the intermediate and the final API.[10]

Typical HPLC Conditions for Purity Analysis:

ParameterCondition
ColumnC18 (e.g., Exsil ODS-B, 250 x 4.6mm, 5µm)
Mobile PhaseA gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile/methanol) is typically used.
Flow Rate1.0 mL/min
DetectionUV at 315 nm
Column Temperature35°C

Other analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural confirmation of 4-Hydroxythiobenzamide and any potential impurities.[10][11]

Conclusion

4-Hydroxythiobenzamide is a fundamentally important intermediate in the synthesis of Febuxostat. A thorough understanding of its synthesis and its role in the subsequent thiazole ring formation is crucial for any scientist or professional involved in the development and manufacturing of this vital anti-gout medication. The protocols and insights provided in this guide are intended to serve as a valuable resource for optimizing the synthesis of Febuxostat, ensuring high yield and purity of the final active pharmaceutical ingredient.

References

Application Notes and Protocols for the Synthesis of Cyclin-Dependent Kinase 5 (CDK5) and Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Inhibitor Scaffolds Using 4-Hydroxythiobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of core scaffolds for both Cyclin-Dependent Kinase 5 (CDK5) and Peroxisome Proliferator-Activated Receptor Alpha (PPARα) inhibitors, utilizing 4-Hydroxythiobenzamide as a key starting material. The protocols herein leverage the well-established Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole heterocycle central to the activity of many inhibitors for these targets. This document provides not only step-by-step synthetic procedures but also delves into the mechanistic rationale behind the experimental choices, safety considerations for key reagents, and the biological context of CDK5 and PPARα as therapeutic targets. Designed for researchers, medicinal chemists, and drug development professionals, these notes aim to provide a practical and scientifically rigorous foundation for the development of novel therapeutics.

Introduction: Targeting CDK5 and PPARα in Disease

The pursuit of targeted therapies has led to the identification of numerous enzymes and receptors that play pivotal roles in disease pathogenesis. Among these, CDK5 and PPARα have emerged as significant targets for neurodegenerative diseases and metabolic disorders, respectively.

1.1. CDK5: A Key Regulator in Neuronal Function and Disease

Cyclin-dependent kinase 5 (CDK5) is a unique member of the serine/threonine kinase family, predominantly active in the central nervous system.[1][2] Unlike other CDKs, its activation is not directly linked to the cell cycle but rather to its association with regulatory subunits p35 or p39.[3][4] The CDK5/p35 complex is crucial for neuronal migration, neurite outgrowth, and synaptic plasticity.[3] However, under conditions of neuronal stress, p35 can be cleaved into the more stable and potent activator p25.[4] The resulting aberrant hyperactivity of the CDK5/p25 complex is implicated in the hyperphosphorylation of tau protein, a hallmark of neurodegenerative diseases such as Alzheimer's disease.[2][3] Therefore, the development of selective CDK5 inhibitors is a promising therapeutic strategy for these debilitating conditions.

CDK5 Signaling Pathway

CDK5_Pathway cluster_activation CDK5 Activation p35 p35/p39 p25 p25 p35->p25 Active_CDK5_p35 Active CDK5/p35 (Normal Function) p35->Active_CDK5_p35 CDK5 CDK5 CDK5->Active_CDK5_p35 Hyperactive_CDK5_p25 Hyperactive CDK5/p25 (Pathological) CDK5->Hyperactive_CDK5_p25 p25->Hyperactive_CDK5_p25 Calpain Calpain (Neuronal Stress) Calpain->p35 Cleavage Neuronal_Function Normal Neuronal Function (Migration, Synaptic Plasticity) Active_CDK5_p35->Neuronal_Function Tau Tau Protein Hyperactive_CDK5_p25->Tau Hyperphosphorylation HyperP_Tau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->HyperP_Tau Neurodegeneration Neurodegeneration (e.g., Alzheimer's Disease) HyperP_Tau->Neurodegeneration

Caption: Pathological activation of CDK5 leading to neurodegeneration.

1.2. PPARα: The Master Regulator of Lipid Metabolism

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Upon activation by endogenous ligands (e.g., fatty acids) or synthetic agonists, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism, ultimately leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[5] Fibrates, a class of PPARα agonists, are clinically used to treat dyslipidemia. The development of new PPARα agonists remains an active area of research for managing metabolic syndrome and reducing cardiovascular disease risk.

PPARα Signaling Pathway

PPARa_Pathway cluster_cellular Cellular Events Ligand PPARα Agonist (e.g., Fibrates, Fatty Acids) PPARa PPARα Ligand->PPARa Activation Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binding Gene_Expression Target Gene Transcription PPRE->Gene_Expression Modulation Lipid_Metabolism Increased Fatty Acid Oxidation Reduced Triglycerides Increased HDL Gene_Expression->Lipid_Metabolism

Caption: Simplified PPARα signaling pathway in lipid metabolism.

The Synthetic Utility of 4-Hydroxythiobenzamide

4-Hydroxythiobenzamide (C₇H₇NOS) is a versatile chemical intermediate characterized by a benzamide structure with hydroxyl and thioamide functional groups.[6] Its utility in medicinal chemistry stems from the reactivity of the thioamide group, which serves as a key building block in the synthesis of various heterocyclic systems, most notably thiazoles. The presence of the hydroxyl group offers an additional site for modification, allowing for the fine-tuning of the pharmacological properties of the final compounds.

The Hantzsch thiazole synthesis, a classic condensation reaction between a thioamide and an α-haloketone, is the cornerstone of the protocols described in this document. This reaction is favored for its operational simplicity and generally high yields.[7]

General Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow Start Start Reagents Combine 4-Hydroxythiobenzamide and α-Haloketone in Solvent Start->Reagents Reaction Heat/Reflux Reaction Mixture Reagents->Reaction Workup Cool and Precipitate Product Reaction->Workup Isolation Filter and Wash Solid Product Workup->Isolation Purification Recrystallize/Purify Product Isolation->Purification Analysis Characterize Final Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for Hantzsch thiazole synthesis.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of starting materials is paramount for safe and successful experimentation.

Table 1: Physicochemical Properties of 4-Hydroxythiobenzamide

PropertyValueReference
CAS Number25984-63-8[8]
Molecular FormulaC₇H₇NOS[9][10]
Molecular Weight153.20 g/mol [9][10]
AppearanceLight orange to yellow to green powder/crystalline solid[11]
Melting Point181 - 185 °C[12]
SolubilitySoluble in methanol, slightly soluble in DMSO[11][13]

Table 2: Hazard and Safety Information for 4-Hydroxythiobenzamide

Hazard StatementPrecautionary StatementReference
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[14][15]
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14][15]
H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14][15]

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[12]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a PPARα agonist intermediate and a core scaffold for CDK5 inhibitors.

4.1. Protocol 1: Synthesis of a PPARα Agonist Intermediate (Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate)

This protocol describes the synthesis of a key intermediate for Febuxostat, a potent PPARα agonist, via the Hantzsch thiazole synthesis.[4]

Reaction Scheme:

4-Hydroxythiobenzamide + Ethyl 2-chloroacetoacetate → Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Materials and Equipment:

  • 4-Hydroxythiobenzamide (1.0 eq)

  • Ethyl 2-chloroacetoacetate (1.1 eq)

  • Ethanol (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-Hydroxythiobenzamide (0.26 moles) in ethanol (180 ml).[2]

  • Addition of α-Haloketone: To the suspension, add ethyl 2-chloroacetoacetate (0.29 moles).[2]

  • Reaction: Heat the reaction mixture to 65-70°C and maintain this temperature with stirring for 3 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, distill off the ethanol. Add water (300 ml) to the reaction mass and cool to 25-30°C. Stir at this temperature for 30 minutes to facilitate precipitation.[2]

  • Filtration and Washing: Filter the resulting solid using a Buchner funnel and wash the filter cake with water (70 ml).[2]

  • Drying: Dry the product at 80°C to obtain ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate.

Expected Outcome:

This procedure is reported to yield the desired product with high purity (yields up to 98%).[2] The final product can be characterized by standard analytical techniques such as NMR and Mass Spectrometry.

4.2. Protocol 2: Synthesis of a CDK5 Inhibitor Scaffold (2-(4-hydroxyphenyl)-4-phenylthiazole)

This protocol outlines the synthesis of a 2,4-diarylthiazole scaffold, which is a common core structure in many CDK5 inhibitors. The procedure is an adaptation of the Hantzsch synthesis of 2-amino-4-phenylthiazole.

Reaction Scheme:

4-Hydroxythiobenzamide + 2-Bromoacetophenone → 2-(4-hydroxyphenyl)-4-phenylthiazole

Materials and Equipment:

  • 4-Hydroxythiobenzamide (1.0 eq)

  • 2-Bromoacetophenone (1.0 eq)

  • Methanol (as solvent)

  • 5% Sodium Carbonate solution

  • Scintillation vial or small round-bottom flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial or a suitable round-bottom flask, combine 4-Hydroxythiobenzamide (5.0 mmol) and 2-bromoacetophenone (5.0 mmol).

  • Solvent Addition: Add methanol (5 mL) and a stir bar.

  • Reaction: Heat the mixture with stirring on a hot plate to a gentle reflux for 30-60 minutes. Monitor the reaction progress by TLC.

  • Work-up and Precipitation: Remove the reaction from heat and allow it to cool to room temperature. Pour the contents into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. This step neutralizes any hydrobromic acid formed during the reaction and helps precipitate the product.

  • Isolation and Washing: Filter the mixture through a Buchner funnel. Wash the collected solid with water to remove any inorganic salts.

  • Drying: Allow the solid to air-dry or dry in a desiccator. The crude product is often of sufficient purity for characterization. For higher purity, recrystallization from a suitable solvent like ethanol can be performed.

Expected Outcome:

The Hantzsch thiazole synthesis is generally high-yielding. The final product, 2-(4-hydroxyphenyl)-4-phenylthiazole, can be characterized by its melting point and spectroscopic data (NMR, MS). This scaffold can then be further functionalized to develop potent and selective CDK5 inhibitors.

Conclusion

4-Hydroxythiobenzamide serves as a readily accessible and versatile starting material for the synthesis of key heterocyclic scaffolds for both PPARα and CDK5 inhibitors. The Hantzsch thiazole synthesis provides a reliable and efficient method for constructing the desired thiazole core. The protocols detailed in these application notes offer a solid foundation for researchers engaged in the discovery and development of novel therapeutics targeting these important disease-related proteins. Further derivatization of the synthesized scaffolds can lead to the optimization of potency, selectivity, and pharmacokinetic properties, paving the way for new clinical candidates.

References

Analytical techniques for the detection and quantification of 2-Hydroxythiobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Determination of 2-Hydroxythiobenzamide

Abstract

This document provides a comprehensive technical guide for the detection and quantification of this compound (CAS: 7133-90-6), a key intermediate in pharmaceutical synthesis.[1] Recognizing the critical need for robust and reliable analytical methods in drug development and quality control, this guide details multiple analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical methods. Each section offers an in-depth explanation of the technique's underlying principles, the rationale behind experimental choices, detailed step-by-step protocols, and guidelines for method validation in accordance with international standards.[2][3][4] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish and validate precise and accurate analytical workflows for this compound.

Introduction to this compound

This compound (2-hydroxybenzenecarbothioamide) is an organic compound featuring both a phenolic hydroxyl group and a thioamide functional group.[1][5][6] This unique structure makes it a versatile intermediate in the synthesis of various pharmaceutical agents and a subject of interest in medicinal chemistry.[1] The thioamide group, a bioisostere of the amide bond, can enhance biological activity and metabolic stability in drug candidates.[7] Accurate quantification of this compound is paramount for ensuring the purity of intermediates, monitoring reaction kinetics, performing quality control on final products, and conducting pharmacokinetic studies.

This guide provides the foundational methodologies required to develop and validate analytical procedures that are fit for their intended purpose, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode (RP-HPLC), is the premier technique for the quantification of this compound. Its high resolution, sensitivity, and suitability for non-volatile and thermally sensitive compounds make it ideal for analyzing this analyte in complex matrices such as bulk drug substances and pharmaceutical formulations.[10]

Principle and Rationale

RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a moderately polar compound, will partition between the two phases.

  • Causality of Method Choices:

    • Stationary Phase: A C18 (octadecylsilane) column is selected due to its strong hydrophobic retention capabilities, which are well-suited for aromatic compounds like this compound.

    • Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity to elute the analyte. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for many compounds.

    • Acid Modifier: The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is critical.[11][12][13] It suppresses the ionization of the phenolic hydroxyl group (pKa ~8-10) on this compound. This ensures the analyte is in a single, neutral form, leading to consistent retention, improved peak symmetry, and enhanced column longevity.

    • Detection: The conjugated system of the benzene ring and the thioamide group acts as a strong chromophore, making UV detection highly effective. Thioamides exhibit a characteristic strong π → π* electronic transition, making them readily detectable.[7][14] Based on the spectra of similar thiobenzamides, a detection wavelength between 290 nm and 320 nm is a logical starting point.[13][15]

Experimental Protocol: RP-HPLC-UV

Objective: To quantify this compound in a sample using a validated stability-indicating RP-HPLC method.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (≥98% purity)

  • This compound reference standard (≥99% purity)[6]

Chromatographic Conditions (Starting Point):

Parameter Recommended Condition
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (50:50 v/v)
Mode Isocratic (Gradient elution may be required for stability studies)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 310 nm (Optimize by scanning for λmax)
Injection Volume 10 µL

| Run Time | 10 minutes |

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the components in the specified ratio. Degas the solution using sonication or vacuum filtration.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability: Inject the 25 µg/mL standard solution five times. The system is ready for analysis if the relative standard deviation (%RSD) for peak area is ≤ 2.0%.

  • Analysis: Construct a calibration curve by injecting the standards in duplicate. Then, inject the prepared sample solutions.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression equation of the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing RefStd Reference Standard Stock Stock Solution (100 µg/mL) RefStd->Stock Dissolve Sample Test Sample DissolveSample DissolveSample Sample->DissolveSample Weigh & Dissolve MobilePhase Mobile Phase (ACN:H2O:Acid) Cal Calibration Standards Stock->Cal Serial Dilution HPLC HPLC System (C18 Column, UV Detector) Cal->HPLC Inject Standards FilterSample Final Sample Solution DissolveSample->FilterSample Filter (0.45 µm) FilterSample->HPLC Inject Sample Chromatogram Generate Chromatograms HPLC->Chromatogram CalCurve Construct Calibration Curve (Peak Area vs. Conc.) Chromatogram->CalCurve Quant Quantify Sample Concentration CalCurve->Quant Report Generate Report Quant->Report

Caption: Workflow for HPLC quantification of this compound.

Method Validation

Any developed HPLC method must be validated to ensure it is fit for its intended purpose.[4] Validation should be performed according to ICH Q2(R2) guidelines.[3][16][17]

Summary of Validation Parameters:

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte only, without interference from excipients or degradation products. Peak purity index > 0.999; Baseline resolution between analyte and adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response. Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear. Typically 80-120% of the test concentration for an assay.[17]
Accuracy The closeness of test results to the true value. 98.0 - 102.0% recovery for spiked samples.
Precision (%RSD) The degree of scatter between a series of measurements. Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%.
LOD The lowest amount of analyte that can be detected. Signal-to-Noise ratio of 3:1.
LOQ The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Signal-to-Noise ratio of 10:1; Precision (%RSD) ≤ 10%.

| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | %RSD ≤ 2.0% after varying flow rate (±10%), column temp (±5°C), mobile phase composition (±2%). |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and structural confirmation capabilities. However, due to the low volatility and polar nature of this compound (owing to its hydroxyl group), direct analysis is challenging. A chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form suitable for GC.[18]

Principle and Rationale

The analyte is first derivatized, typically via silylation, to block the polar -OH and -NH groups. The resulting derivative is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (typically by Electron Ionization, EI), fragmented, and detected based on its mass-to-charge ratio (m/z), providing a unique "fingerprint" for identification and quantification.

  • Causality of Method Choices:

    • Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice for converting hydroxyl and amide protons into non-polar trimethylsilyl (TMS) ethers/amides. This increases volatility and thermal stability.

    • GC Column: A low-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is ideal for separating a wide range of derivatized compounds.[19]

    • Mass Spectrometry: EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which are crucial for structural confirmation and library matching.

Experimental Protocol: GC-MS with Silylation

Objective: To identify and quantify this compound in a sample following derivatization.

Instrumentation:

  • GC system with a capillary column inlet and autosampler.

  • Mass Spectrometer (Single Quadrupole or Tandem Quadrupole).

  • HP-5MS column (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[19]

Reagents:

  • BSTFA with 1% TMCS (derivatizing agent)

  • Pyridine or Acetonitrile (reaction solvent)

  • Helium (carrier gas, 99.999% purity)

  • This compound reference standard

Procedure:

  • Sample Preparation: Prepare a solution of the sample in pyridine or acetonitrile (e.g., 1 mg/mL).

  • Derivatization: In a sealed vial, mix 100 µL of the sample/standard solution with 100 µL of BSTFA. Heat the mixture at 70°C for 30 minutes. Cool to room temperature before injection.

  • GC-MS Conditions:

    Parameter Recommended Condition
    Carrier Gas Helium at a constant flow of 1.0 mL/min
    Inlet Temperature 250 °C
    Injection Mode Splitless (1 µL injection volume)
    Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
    MS Transfer Line 280 °C
    Ion Source Temp 230 °C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Scan Range | 40 - 550 amu |

  • Analysis: Inject the derivatized standards to create a calibration curve. Inject the derivatized sample.

  • Quantification: Identify the TMS-derivatized this compound peak by its retention time and mass spectrum. Quantify using the peak area of a characteristic ion against the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/ Standard Solvent Add Solvent (e.g., Pyridine) Sample->Solvent BSTFA Add BSTFA (Silylating Agent) Solvent->BSTFA Heat Heat at 70°C for 30 min BSTFA->Heat DerivSample Derivatized Sample Heat->DerivSample GCMS GC-MS System DerivSample->GCMS Inject TIC Total Ion Chromatogram GCMS->TIC MassSpec Mass Spectrum (Identification) TIC->MassSpec Quant Quantification (Selected Ion Monitoring) MassSpec->Quant Report Generate Report Quant->Report

Caption: Workflow for GC-MS analysis of this compound.

Other Applicable Techniques

UV-Vis Spectrophotometry

Principle: This technique relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte. It is a simple, rapid, and cost-effective method for quantifying this compound in pure form or in simple, non-absorbing matrices.

Protocol Outline:

  • Solvent Selection: Choose a solvent in which the analyte is stable and that does not absorb in the measurement region (e.g., ethanol or methanol).

  • Determine λmax: Scan a dilute solution of this compound (e.g., 10 µg/mL) from 200-400 nm to find the wavelength of maximum absorbance (λmax). For thioamides, this is expected to be around 265-300 nm.[14][15]

  • Calibration: Prepare a series of standards and measure their absorbance at λmax. Plot absorbance vs. concentration to create a calibration curve.

  • Quantification: Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

Electrochemical Methods

Principle: The thioamide and phenolic moieties of this compound are electroactive, meaning they can be oxidized or reduced at an electrode surface at a specific potential. Techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) can provide high sensitivity for quantification.[20]

Conceptual Workflow:

  • Instrumentation: A three-electrode system comprising a working electrode (e.g., Glassy Carbon Electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., Platinum wire) is used.[21]

  • Method: The sample is dissolved in a supporting electrolyte (e.g., a phosphate buffer solution). A potential waveform is applied to the working electrode, and the resulting current from the oxidation of this compound is measured.

  • Quantification: The peak current is proportional to the analyte's concentration. A calibration curve is constructed to quantify the sample.

Electrochemistry_Setup cluster_cell Electrochemical Cell WE Working Electrode (GC) Analyte 2-HTB in Supporting Electrolyte WE->Analyte RE Reference Electrode (Ag/AgCl) RE->Analyte CE Counter Electrode (Pt) CE->Analyte Potentiostat Potentiostat Potentiostat->WE Controls Potential Potentiostat->RE Measures Potential Potentiostat->CE Supplies Current

Caption: Diagram of a three-electrode electrochemical cell setup.

Method Selection Guide

The choice of analytical technique depends on the specific requirements of the analysis.

TechniqueSelectivitySensitivitySpeedCostExpertise RequiredBest For
HPLC-UV HighModerate-HighModerateMediumIntermediateRoutine QC, stability studies, formulation analysis.
GC-MS Very HighVery HighModerateHighHighStructure confirmation, impurity identification, trace analysis.
UV-Vis LowLow-ModerateFastLowLowQuick assay of pure substance, simple formulations.
Electrochemical Moderate-HighVery HighFastLow-MediumIntermediateTrace analysis, sensor development, rapid screening.

Conclusion

This guide outlines several robust analytical techniques for the detection and quantification of this compound. RP-HPLC stands out as the most versatile and widely applicable method for routine quality control and pharmaceutical analysis. GC-MS provides unparalleled sensitivity and specificity, particularly for impurity profiling, albeit with the requirement of derivatization. UV-Vis spectrophotometry and electrochemical methods offer rapid and cost-effective alternatives for specific applications. The successful implementation of any of these techniques hinges on proper method development and rigorous validation according to established regulatory guidelines to ensure data integrity, accuracy, and reliability.

References

Application Notes and Protocols for the Spectroscopic Analysis of o-Hydroxythiobenzamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Nuances of o-Hydroxythiobenzamides

o-Hydroxythiobenzamides are a class of organic compounds featuring a thioamide group (-C(=S)N-) ortho to a hydroxyl group (-OH) on a benzene ring. This unique structural arrangement gives rise to interesting and complex chemical properties, largely governed by the formation of a strong intramolecular hydrogen bond between the phenolic proton and the sulfur atom of the thioamide. These compounds are of significant interest to researchers in medicinal chemistry and drug development, as the thioamide functional group is a bioisostere of the amide bond, offering altered pharmacokinetic and pharmacodynamic properties. For instance, 4-hydroxythiobenzamide is a key intermediate in the synthesis of Febuxostat, a drug used to treat gout and hyperuricemia.[1][2] The N,S-donor capabilities of thioamides also make them valuable ligands in coordination chemistry.[3]

A thorough understanding of the conformational dynamics, tautomeric equilibria, and electronic properties of o-hydroxythiobenzamides is crucial for their application. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for elucidating the intricate structural details of these molecules. This guide provides detailed application notes and protocols for the comprehensive spectroscopic analysis of o-hydroxythiobenzamides, aimed at researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Conformational Dynamics

NMR spectroscopy is arguably the most powerful technique for studying the solution-state structure and dynamics of o-hydroxythiobenzamides. The presence of the intramolecular hydrogen bond significantly influences the chemical shifts of the protons and carbons involved, and can lead to the observation of distinct conformers at low temperatures.[4]

¹H NMR Spectroscopy: Probing the Intramolecular Hydrogen Bond and Conformational Isomers

The ¹H NMR spectrum of an o-hydroxythiobenzamide provides a wealth of information. The most diagnostic signal is that of the phenolic hydroxyl proton.

  • Hydroxyl Proton (OH): Due to the strong intramolecular hydrogen bond, the OH proton is significantly deshielded and appears as a broad singlet at a very downfield chemical shift, typically in the range of 12-16 ppm .[5] This is a key indicator of the presence of the intramolecular hydrogen bond. The exact chemical shift can be influenced by the solvent, concentration, and the electronic nature of other substituents on the aromatic ring.[6]

  • Amide Protons (NH₂): For a primary thioamide, the two NH protons can be diastereotopic due to restricted rotation around the C-N bond, leading to two separate broad signals. Their chemical shifts are typically in the range of 7-10 ppm .

  • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (6.5-8.5 ppm ) with splitting patterns determined by their substitution. The proton ortho to the hydroxyl group is often shifted downfield due to the deshielding effect of the intramolecular hydrogen bond.[6]

A noteworthy feature of o-hydroxythiobenzamides is the potential for multiple conformers to exist in solution, arising from rotation around the Ar-C(S) and C-N bonds. At room temperature, these conformers may be in rapid exchange, leading to averaged signals. However, at low temperatures, the exchange can be slowed down, allowing for the resolution of separate signals for each conformer.[4]

¹³C NMR Spectroscopy: Characterizing the Thioamide Core

The ¹³C NMR spectrum provides complementary information about the carbon skeleton.

  • Thiocarbonyl Carbon (C=S): The most downfield signal in the spectrum corresponds to the thiocarbonyl carbon, typically appearing in the range of 200-210 ppm .[7][8] This is significantly downfield from the carbonyl carbon of a corresponding amide (around 170 ppm), reflecting the lower electronegativity of sulfur compared to oxygen.

  • Aromatic Carbons: The aromatic carbons will resonate in the range of 110-160 ppm . The carbon bearing the hydroxyl group (C-OH) and the carbon bearing the thioamide group (C-C=S) can be identified by their characteristic chemical shifts and often lower intensity due to quaternization.

Experimental Protocol for NMR Analysis of an o-Hydroxythiobenzamide

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of a representative o-hydroxythiobenzamide.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the structure, identify the intramolecularly hydrogen-bonded OH proton, and assess conformational purity.

Materials:

  • o-Hydroxythiobenzamide sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (400 MHz or higher recommended)

  • Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the o-hydroxythiobenzamide sample and transfer it to a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated solvent (CDCl₃ is a good first choice for non-polar to moderately polar compounds; DMSO-d₆ is suitable for more polar compounds and will ensure the observation of exchangeable protons like OH and NH).

    • Cap the NMR tube and gently agitate it until the sample is completely dissolved. A brief sonication may be necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a line width of <0.5 Hz for the TMS signal is desirable.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a standard 30° or 45° pulse angle.

    • Set the relaxation delay (d1) to at least 1 second.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

    • Set the relaxation delay (d1) to 2 seconds.

    • Acquire a larger number of scans (typically 128-1024 or more, depending on the sample concentration) to achieve an adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical. Non-polar solvents like CDCl₃ will favor the intramolecular hydrogen bond. More polar, hydrogen-bond accepting solvents like DMSO-d₆ can compete for hydrogen bonding, potentially leading to shifts in the OH proton resonance and providing information about the strength of the intramolecular bond.[9]

  • Low-Temperature NMR: If conformational isomers are suspected, repeating the ¹H NMR experiment at a lower temperature (e.g., down to -50 °C) can "freeze out" the individual conformers, allowing for their separate observation and characterization.[4]

Expected NMR Data for a Representative o-Hydroxythiobenzamide
Proton Type Typical ¹H Chemical Shift (δ, ppm) Multiplicity Notes
OH12.0 - 16.0Broad SingletHighly deshielded due to strong intramolecular H-bond.
NH₂7.0 - 10.0Two Broad SingletsMay be diastereotopic due to restricted C-N rotation.
Aromatic (Ar-H)6.5 - 8.5MultipletsSplitting patterns depend on substitution.
Carbon Type Typical ¹³C Chemical Shift (δ, ppm) Notes
C=S200 - 210Most downfield signal, characteristic of a thiocarbonyl.[7]
C-OH155 - 165Quaternary carbon, often of lower intensity.
Aromatic (Ar-C)110 - 140Multiple signals depending on the substitution pattern.
C-C=S120 - 135Quaternary carbon, often of lower intensity.

Infrared (IR) Spectroscopy: Vibrational Signatures of Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. For o-hydroxythiobenzamides, IR is particularly useful for confirming the presence of the OH, NH, and C=S groups and for probing the intramolecular hydrogen bond.

  • O-H Stretch: A free hydroxyl group typically shows a sharp absorption band around 3600 cm⁻¹. However, in o-hydroxythiobenzamides, the strong intramolecular hydrogen bond causes this band to broaden significantly and shift to a much lower frequency, appearing in the range of 3100-2500 cm⁻¹ .[10] This broad, low-frequency band is a strong indication of intramolecular hydrogen bonding.[5]

  • N-H Stretch: For primary thioamides, two bands corresponding to the symmetric and asymmetric N-H stretching vibrations are expected in the region of 3400-3100 cm⁻¹ . These bands are often broad.

  • C=S Stretch: The thiocarbonyl (C=S) stretching vibration is less intense and more variable than the C=O stretch of an amide. It typically appears in the fingerprint region, around 1120 ± 20 cm⁻¹ .[7] This band can be coupled with other vibrations, making its assignment sometimes challenging.

  • C-N Stretch: The C-N stretching vibration, which has some double bond character, appears in the region of 1350-1250 cm⁻¹ .

Experimental Protocol for IR Analysis

Objective: To obtain an IR spectrum to identify the key functional groups and confirm the presence of the intramolecular hydrogen bond.

Materials:

  • o-Hydroxythiobenzamide sample (1-2 mg)

  • Potassium bromide (KBr), spectroscopy grade

  • Mortar and pestle (agate or mullite)

  • Pellet press

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Gently grind 1-2 mg of the o-hydroxythiobenzamide sample with approximately 100-200 mg of dry KBr in an agate mortar.

    • The mixture should be ground to a fine, uniform powder to minimize scattering of the IR radiation.

    • Transfer the powder to the die of a pellet press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

Causality Behind Experimental Choices:

  • KBr Pellet vs. Nujol Mull: The KBr pellet method is generally preferred as KBr is transparent over a wide IR range. A Nujol (mineral oil) mull can also be used, but the C-H stretching and bending bands of the Nujol will obscure parts of the spectrum.

  • Solution IR: Running the IR spectrum in a non-polar solvent like CCl₄ can provide sharper bands and allows for concentration-dependent studies to distinguish between intra- and intermolecular hydrogen bonding. Intramolecular hydrogen bonds are concentration-independent, while intermolecular bonds will diminish upon dilution.[10]

Expected IR Data for a Representative o-Hydroxythiobenzamide
Vibrational Mode Typical Frequency Range (cm⁻¹) Appearance Notes
O-H Stretch (H-bonded)3100 - 2500Broad, StrongCharacteristic of strong intramolecular H-bonding.
N-H Stretch3400 - 3100Medium, BroadTwo bands for primary thioamides.
C-H Stretch (Aromatic)3100 - 3000Sharp, Medium
C=C Stretch (Aromatic)1600 - 1450Medium to Strong
C-N Stretch1350 - 1250Medium to Strong
C=S Stretch1140 - 1100Medium to WeakCan be coupled with other vibrations.[7]

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.[11] Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization techniques.

  • Molecular Ion (M⁺˙ or [M+H]⁺): The mass spectrum will show a peak corresponding to the molecular weight of the o-hydroxythiobenzamide. In EI, this will be the molecular ion (M⁺˙). In ESI, it will typically be the protonated molecule ([M+H]⁺). The high-resolution mass spectrum (HRMS) can be used to determine the exact molecular formula.

  • Fragmentation Patterns: The fragmentation of o-hydroxythiobenzamides under mass spectrometric conditions can provide valuable structural information. Common fragmentation pathways include:

    • Loss of small molecules: Loss of H₂S, NH₃, or H₂O can be observed.

    • Cleavage of the thioamide group: The C-N and C(S)-Ar bonds can cleave, leading to characteristic fragment ions.

    • Aromatic ring fragmentation: Fragmentation of the benzene ring can also occur.

Experimental Protocol for Mass Spectrometry Analysis

Objective: To determine the molecular weight and investigate the fragmentation pattern of the o-hydroxythiobenzamide.

Materials:

  • o-Hydroxythiobenzamide sample (~1 mg)

  • Methanol or acetonitrile (HPLC grade)

  • Mass spectrometer (e.g., GC-MS with EI source or LC-MS with ESI source)

Procedure (ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

    • A small amount of formic acid (0.1%) can be added to the solvent to promote protonation in positive ion mode.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the protonated molecule.

    • For fragmentation studies (MS/MS), select the [M+H]⁺ ion as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Causality Behind Experimental Choices:

  • Ionization Method: ESI is a soft ionization technique that is well-suited for polar and thermally labile compounds, typically yielding the protonated molecule with minimal fragmentation. EI is a harder ionization technique that causes more extensive fragmentation, which can be useful for structural elucidation but may result in a weak or absent molecular ion peak.

  • MS/MS: Tandem mass spectrometry (MS/MS) is essential for systematically studying fragmentation pathways. By isolating the molecular ion and inducing its fragmentation, a clean fragment ion spectrum can be obtained, which is invaluable for structural assignment.[11]

Expected Fragmentation Patterns for a Representative o-Hydroxythiobenzamide

The fragmentation of thiobenzamides can be complex. For a generic o-hydroxythiobenzamide, some expected fragments in EI-MS might include:

  • [M]⁺˙: The molecular ion.

  • [M - H₂S]⁺˙: Loss of hydrogen sulfide.

  • [C₆H₄(OH)C≡S]⁺: Fragment corresponding to the thiobenzoyl cation.

  • [C₆H₅O]⁺: Fragment corresponding to the phenoxy cation.

  • [C₇H₅O]⁺: Fragment corresponding to the benzoyl cation (after rearrangement).

Integrated Spectroscopic Workflow

For an unambiguous characterization of an o-hydroxythiobenzamide, an integrated approach utilizing all three spectroscopic techniques is recommended.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Sample o-Hydroxythiobenzamide NMR NMR Spectroscopy (¹H, ¹³C, Variable Temp.) Sample->NMR IR IR Spectroscopy (KBr Pellet or Solution) Sample->IR MS Mass Spectrometry (ESI or EI, HRMS, MS/MS) Sample->MS Structure Conformational Analysis (H-Bonding, Isomers) NMR->Structure Functional_Groups Functional Group ID (OH, NH, C=S) IR->Functional_Groups MW_Formula Molecular Weight & Formula Determination MS->MW_Formula Final_Structure Complete Structural Elucidation Structure->Final_Structure Functional_Groups->Final_Structure MW_Formula->Final_Structure

Caption: Integrated workflow for the spectroscopic analysis of o-hydroxythiobenzamides.

Tautomerism in o-Hydroxythiobenzamides

It is important to consider the possibility of tautomerism in o-hydroxythiobenzamides, where a proton transfer can occur from the hydroxyl group to the sulfur atom, resulting in a zwitterionic keto-amine tautomer.[4][12][13]

Tautomerism Enol Structure A Equilibrium Enol->Equilibrium Keto Structure B Equilibrium->Keto

Caption: Tautomeric equilibrium in o-hydroxythiobenzamides.

While the enol-imine form (Structure A) is generally predominant, the existence of the keto-amine tautomer (Structure B) can be influenced by the solvent and temperature. The spectroscopic techniques discussed can provide evidence for the presence of this equilibrium. For example, in the IR spectrum, the appearance of a C=O stretching band would suggest the presence of the keto-amine tautomer.

Conclusion

The spectroscopic analysis of o-hydroxythiobenzamides requires a multi-faceted approach to fully elucidate their complex structural features. NMR spectroscopy is paramount for understanding conformational dynamics and the nature of the intramolecular hydrogen bond. IR spectroscopy provides a rapid confirmation of key functional groups and the hydrogen bonding status. Mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation pathways. By integrating these techniques, researchers can gain a comprehensive understanding of the structure and properties of these important molecules, facilitating their application in drug discovery and materials science.

References

Application Notes and Protocols for 2-Hydroxythiobenzamide in Biological Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Hydroxythiobenzamide in various biological assays. This document offers detailed, step-by-step protocols, explains the scientific rationale behind experimental choices, and includes safety guidelines to ensure reliable and safe laboratory practices.

Introduction to this compound

This compound is a versatile organic compound with significant potential in pharmaceutical and biochemical research.[1] Its structure, featuring a hydroxyl group and a thioamide functional group, confers upon it unique chemical properties, including the ability to act as a chelating agent for metal ions and as a precursor in the synthesis of various thiourea derivatives.[1] A key biological activity of this compound and related arylthioamides is their function as hydrogen sulfide (H₂S) donors.[2][3] H₂S is an important endogenous gasotransmitter involved in a multitude of physiological processes, including inflammation, neuromodulation, and cardiovascular function.[3] The slow and controlled release of H₂S from donor molecules like this compound makes it a valuable tool for studying the therapeutic effects of H₂S in various disease models.

Mechanism of Action: Hydrogen Sulfide Donation

The primary mechanism through which this compound exerts many of its biological effects is by acting as a donor of hydrogen sulfide (H₂S). The release of H₂S from arylthioamides is often dependent on the presence of endogenous thiols, such as L-cysteine.[2] The proposed mechanism involves a thiol-mediated pathway. In some instances, the release may proceed through an intermediate, carbonyl sulfide (COS), which is then rapidly converted to H₂S by the ubiquitous enzyme, carbonic anhydrase.[1][4] This controlled release mimics the endogenous production of H₂S, allowing for the investigation of its physiological and pathophysiological roles.

H2S_Release_Mechanism This compound This compound Intermediate Thiol-Adduct Intermediate This compound->Intermediate + Endogenous_Thiols Endogenous Thiols (e.g., L-cysteine) Endogenous_Thiols->Intermediate COS Carbonyl Sulfide (COS) Intermediate->COS Spontaneous Decomposition H2S Hydrogen Sulfide (H₂S) COS->H2S Enzymatic Conversion Biological_Effects Biological Effects (e.g., Anti-inflammatory) H2S->Biological_Effects Carbonic_Anhydrase Carbonic Anhydrase Carbonic_Anhydrase->H2S

Caption: Proposed mechanism of H₂S release from this compound.

Core Application Protocols

This section provides detailed protocols for key biological assays to evaluate the activity of this compound.

Protocol 1: Quantification of H₂S Release using the Methylene Blue Assay

This protocol describes a colorimetric method to quantify the amount of H₂S released from this compound. The assay is based on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which can be measured spectrophotometrically.[5][6][7][8]

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • L-cysteine solution (freshly prepared in PBS)

  • Zinc acetate solution (1% w/v in water)

  • N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)

  • Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)

  • Trichloroacetic acid (TCA) solution (10% w/v in water)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, add the following in order:

    • PBS (pH 7.4) to a final volume of 500 µL.

    • L-cysteine solution to a final concentration of 2 mM (to trigger H₂S release).

    • This compound solution to the desired final concentration (e.g., 10-100 µM).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30, 60, 120 minutes) to allow for H₂S release.

  • H₂S Trapping: After incubation, add 250 µL of zinc acetate solution to each tube to trap the released H₂S as zinc sulfide (ZnS).

  • Color Development:

    • Add 125 µL of N,N-dimethyl-p-phenylenediamine sulfate solution to each tube.

    • Add 125 µL of FeCl₃ solution to initiate the color reaction.

    • Incubate at room temperature for 15-20 minutes in the dark.

  • Protein Precipitation: Add 250 µL of 10% TCA solution to precipitate any proteins that may interfere with the reading. Centrifuge at 10,000 x g for 5 minutes.

  • Measurement: Transfer 200 µL of the supernatant to a 96-well plate and measure the absorbance at 665-670 nm using a microplate reader.[5][6]

  • Standard Curve: Prepare a standard curve using sodium hydrosulfide (NaHS) at known concentrations (e.g., 0-200 µM) to quantify the amount of H₂S released.

ParameterRecommended Range/Value
This compound Conc.10 - 200 µM
L-cysteine Concentration1 - 5 mM
Incubation Time30 - 180 minutes
Wavelength665 - 670 nm
Protocol 2: In Vitro Anti-inflammatory Activity - Measurement of TNF-α Release

This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the inhibitory effect of this compound on the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.[9][10]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Human or Murine TNF-α ELISA kit

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing different concentrations of this compound.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

  • Pre-incubation: Pre-incubate the cells with the compound for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatants.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.[9][10][11]

  • Data Analysis: Calculate the concentration of TNF-α in each sample using the standard curve provided in the ELISA kit. Determine the IC₅₀ value for this compound.

Anti_Inflammatory_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Seed_Cells Seed RAW 264.7 cells (5x10⁴ cells/well) Prepare_Compound Prepare this compound serial dilutions Pre_treat Pre-treat cells with compound (1-2 hours) Prepare_Compound->Pre_treat Stimulate Stimulate with LPS (1 µg/mL) Pre_treat->Stimulate Incubate Incubate (18-24 hours) Stimulate->Incubate Collect_Supernatant Collect Supernatants Incubate->Collect_Supernatant Perform_ELISA Perform TNF-α ELISA Collect_Supernatant->Perform_ELISA Analyze_Data Calculate IC₅₀ Perform_ELISA->Analyze_Data

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Protocol 3: NF-κB Reporter Assay

This protocol describes how to assess the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.[12] A reporter cell line containing a luciferase gene under the control of NF-κB response elements is used.

Materials:

  • HEK293T or THP-1 cells stably expressing an NF-κB-luciferase reporter construct

  • Appropriate cell culture medium

  • This compound

  • TNF-α or LPS (as an NF-κB activator)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL) or LPS (100 ng/mL), for 6-8 hours.[13]

  • Cell Lysis and Luciferase Assay:

    • Remove the medium and wash the cells with PBS.

    • Add luciferase assay reagent to each well according to the manufacturer's protocol.

    • Incubate at room temperature for 10-15 minutes to allow for cell lysis and the luciferase reaction.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability) and determine the effect of this compound on NF-κB activation.

Protocol 4: Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of this compound against a specific enzyme.[14][15][16] The example provided is for a generic protease, but the principles can be adapted to other enzymes.

Materials:

  • Purified enzyme of interest (e.g., trypsin)

  • Substrate for the enzyme (e.g., a chromogenic or fluorogenic peptide substrate)

  • This compound

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of the enzyme and substrate in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • Serial dilutions of this compound or a known inhibitor (positive control).

    • Enzyme solution.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for 10-15 minutes at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader in kinetic mode. The reading interval and duration will depend on the enzyme's reaction rate.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curve.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

ParameterGeneral Recommendation
Enzyme ConcentrationShould result in a linear reaction rate for at least 10-15 minutes.
Substrate ConcentrationTypically at or below the Kₘ value.
Inhibitor Concentration RangeShould span at least 3-4 orders of magnitude around the expected IC₅₀.
Pre-incubation Time10 - 30 minutes.
Protocol 5: Antimicrobial Susceptibility Testing - Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.[17][18][19][20][21]

Materials:

  • This compound

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Grow the bacterial strain in the appropriate broth overnight.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform a serial two-fold dilution of the compound in the broth directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Growth Control: Wells containing only broth and the bacterial inoculum.

    • Sterility Control: Wells containing only broth.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Safety and Handling Precautions

When working with this compound, it is essential to follow standard laboratory safety procedures.[5]

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye protection.[5]

  • Handling: Do not handle the compound until all safety precautions have been read and understood. Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]

  • Storage: Store in a well-ventilated, dry place, locked up.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[5]

  • First Aid:

    • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[5]

    • If Inhaled: Move to fresh air.

    • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.[5]

    • In Case of Eye Contact: Rinse out with plenty of water.

References

Troubleshooting & Optimization

How to improve the yield and purity of 2-Hydroxythiobenzamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxythiobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this important synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary route involves the thionation of the corresponding amide, 2-hydroxybenzamide (salicylamide). This is most frequently achieved using a thionating agent. The most common and well-documented thionating agents for this transformation are Lawesson's Reagent and phosphorus pentasulfide (P₄S₁₀).[1][2] Alternative methods, such as those starting from 2-hydroxybenzonitrile, also exist but are less common in standard laboratory practice.[3]

Q2: Why is Lawesson's Reagent often preferred over Phosphorus Pentasulfide (P₄S₁₀)?

A2: Lawesson's Reagent is generally considered a milder and more convenient thionating agent.[4] Reactions with Lawesson's Reagent typically require lower temperatures and do not necessitate a large excess of the reagent, unlike many P₄S₁₀-mediated reactions.[4] This often leads to cleaner reactions with fewer byproducts, simplifying purification. Furthermore, P₄S₁₀ can sometimes lead to harsh reaction conditions that may not be compatible with sensitive functional groups.[1]

Q3: What is the mechanism of thionation using Lawesson's Reagent?

A3: The reaction proceeds through a reactive dithiophosphine ylide intermediate that is in equilibrium with the Lawesson's Reagent dimer in solution.[4][5] This ylide reacts with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate.[4][5][6] The driving force of the reaction is the subsequent cycloreversion of this intermediate, which forms a very stable phosphorus-oxygen double bond (P=O), yielding the desired thioamide.[4][5][7] This mechanistic step is analogous to a portion of the Wittig reaction.[4]

Q4: My this compound product is difficult to purify. What are the likely impurities?

A4: Common impurities include unreacted 2-hydroxybenzamide, byproducts from the thionating agent, and potential side-reaction products. With Lawesson's Reagent, a common byproduct is 4-methoxybenzenecarbothioic acid, which can be UV active and may appear on a TLC plate.[8] Additionally, given the polar nature of this compound due to the hydroxyl and thioamide groups, it can be challenging to separate from polar impurities using standard silica gel chromatography.[5]

Q5: Can the hydroxyl group on the aromatic ring interfere with the thionation reaction?

A5: Yes, the phenolic hydroxyl group is acidic and can potentially react with the thionating agent, leading to side products. However, amides are generally more reactive towards Lawesson's Reagent than hydroxyl groups, allowing for a degree of selectivity.[2] Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to minimize unwanted reactions at the hydroxyl position. In some cases, protecting the hydroxyl group may be considered, although this adds extra steps to the synthesis.[9]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides a logical workflow for diagnosing and resolving them.

Low or No Product Yield

Problem: After performing the reaction and work-up, the yield of this compound is significantly lower than expected or non-existent.

Troubleshooting Workflow

troubleshooting_low_yield start Low/No Product Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions check_workup Analyze Work-up & Purification Procedure start->check_workup reagent_issue Degraded Lawesson's Reagent? Incorrect Stoichiometry? check_reagents->reagent_issue conditions_issue Temperature too low? Reaction time too short? Inappropriate solvent? check_conditions->conditions_issue workup_issue Product lost during extraction? Decomposition on silica? check_workup->workup_issue solve_reagent Use fresh Lawesson's Reagent. Recalculate and re-weigh. reagent_issue->solve_reagent Yes solve_conditions Increase temperature gradually. Extend reaction time (monitor by TLC). Use anhydrous, high-boiling solvent (e.g., Toluene, Dioxane). conditions_issue->solve_conditions Yes solve_workup Adjust pH during work-up. Consider alternative purification (e.g., recrystallization, reverse-phase chromatography). workup_issue->solve_workup Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

Product Purity Issues

Problem: The isolated product is impure, as indicated by techniques like NMR, HPLC, or melting point analysis.

Common Scenarios and Solutions
Observed Issue Potential Cause Recommended Solution
Unreacted Starting Material (2-Hydroxybenzamide) Present Incomplete reaction.Increase reaction time and/or temperature. Ensure at least 0.5 equivalents of Lawesson's Reagent per amide group is used. Monitor the reaction progress closely using TLC.
Baseline Spot on TLC, Difficult to Separate by Column Chromatography Highly polar byproducts from Lawesson's Reagent or decomposition of the product.[8] Thioamides are more polar than their corresponding amides.[5]Attempt purification by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If chromatography is necessary, consider using a more polar eluent system or alternative stationary phases like alumina.[10][11] Reverse-phase chromatography can also be effective for purifying polar compounds.[10]
Multiple Unidentified Spots on TLC Side reactions or product degradation. The thioamide functionality can be sensitive to strongly acidic or basic conditions.[12]Ensure the work-up procedure is mild. Avoid unnecessarily strong acids or bases. If heating for an extended period, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Product appears as an oil or fails to crystallize Presence of impurities inhibiting crystallization. Residual solvent.Re-purify the product using one of the methods mentioned above. Ensure the product is thoroughly dried under vacuum to remove any residual solvent, which can act as an impurity.[8]

Optimized Experimental Protocol

This protocol provides a robust method for the synthesis of this compound from 2-hydroxybenzamide using Lawesson's Reagent, designed to maximize yield and purity.

Materials:

  • 2-Hydroxybenzamide (Salicylamide)

  • Lawesson's Reagent

  • Anhydrous Toluene (or Dioxane)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-hydroxybenzamide (1.0 eq) in anhydrous toluene (or dioxane) to make a 0.2-0.5 M solution. The use of an anhydrous, relatively high-boiling solvent is crucial for the reaction to proceed efficiently.

  • Addition of Lawesson's Reagent: Add Lawesson's Reagent (0.5 - 0.6 eq) to the solution. The reaction is often run with a slight excess of the thionating agent to ensure complete conversion of the starting material.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain it at this temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The product, this compound, should have a lower Rf value than the starting amide. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any acidic byproducts and unreacted Lawesson's Reagent. Be aware that this may cause some gas evolution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can often be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[13]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

    • If recrystallization is insufficient, purification by flash column chromatography on silica gel may be necessary. Use a gradient elution, starting with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity.

Workflow Diagram

synthesis_workflow start Start setup Reaction Setup: 2-Hydroxybenzamide in Anhydrous Toluene start->setup add_lr Add Lawesson's Reagent (0.5-0.6 eq) setup->add_lr reflux Reflux at 80-110°C (Monitor by TLC) add_lr->reflux workup Aqueous Work-up: NaHCO₃ wash, Extraction with Ethyl Acetate reflux->workup purify Purification workup->purify recrystallization Recrystallization (Ethyl Acetate/Hexanes) purify->recrystallization Primary Method chromatography Column Chromatography (if necessary) purify->chromatography Alternative product Pure this compound recrystallization->product chromatography->product

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Identifying and minimizing side reactions in 2-Hydroxythiobenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Hydroxythiobenzamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring the integrity and success of your experimental outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing detailed causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound from 2-Hydroxybenzonitrile using Lawesson's reagent, but I am observing very low to no yield of the desired product. What are the potential causes and how can I rectify this?

Answer:

Low or non-existent yields in the thionation of 2-Hydroxybenzonitrile are a common challenge. The root causes often lie in the quality of reagents, reaction conditions, or the inherent reactivity of the starting material.

Probable Causes & Solutions:

  • Reagent Quality:

    • Lawesson's Reagent (LR) Decomposition: LR is sensitive to moisture and can decompose over time, reducing its efficacy.[1][2] It is crucial to use freshly opened or properly stored LR. For a more stable alternative, consider a P4S10-pyridine complex, which can be stored and often provides cleaner reaction profiles.[3]

    • Starting Material Purity: The purity of 2-Hydroxybenzonitrile is paramount. Impurities can interfere with the reaction. Ensure the starting material is pure, for instance, by recrystallization.[4]

  • Reaction Conditions:

    • Insufficient Temperature: Thionation reactions often require elevated temperatures to proceed at a reasonable rate.[5] The dissociation of the Lawesson's reagent dimer into its reactive monomeric form is temperature-dependent.[2][6] If the reaction is too slow, a gradual increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable.

    • Solvent Choice: The choice of solvent is critical. While various solvents can be used, anhydrous conditions are a must. Dioxane or toluene at reflux are commonly employed.[7]

  • Reaction Work-up:

    • Product Solubility: this compound has specific solubility characteristics. During the aqueous work-up, ensure the pH is adjusted correctly to precipitate the product without causing hydrolysis back to the amide.

    • Byproduct Removal: Phosphorus-containing byproducts from Lawesson's reagent can complicate purification.[7][8] A simple filtration after the reaction, especially if a solid-supported reagent like P4S10/Al2O3 is used, can help remove many of these byproducts.[1]

Experimental Protocol: Thionation of 2-Hydroxybenzamide with Lawesson's Reagent

  • To a solution of 2-hydroxybenzamide (1 eq.) in anhydrous dioxane, add Lawesson's reagent (0.5 eq.).

  • Reflux the mixture and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of an Insoluble Yellow Precipitate

Question: During my synthesis, a significant amount of an insoluble yellow precipitate formed, which is not my desired product. What is this precipitate and how can I avoid its formation?

Answer:

The formation of an insoluble yellow precipitate often points towards the formation of polymeric phosphorus-sulfur byproducts or the decomposition of the thionating agent.

Probable Causes & Solutions:

  • Thionating Agent Decomposition: Phosphorus pentasulfide (P4S10), a potent thionating agent, can rapidly decompose in the presence of moisture, producing hydrogen sulfide and phosphoric acid.[1] This can lead to the formation of complex, insoluble byproducts. Using a more stable reagent like a P4S10-pyridine complex can mitigate this issue.[3]

  • Reaction with Solvent: Certain solvents can react with the thionating agent at elevated temperatures, leading to undesired byproducts. It is crucial to use a stable, anhydrous solvent such as toluene or dioxane.

  • Use of Solid-Supported Reagents: Employing a solid-supported thionating agent, such as P4S10 on alumina, can help in sequestering the byproducts, which can then be easily removed by filtration.[1]

Issue 3: Product Decomposition During Purification

Question: I have successfully synthesized this compound, but it seems to be decomposing during column chromatography. How can I purify my product without degradation?

Answer:

Thioamides can be sensitive to both acidic and basic conditions, which can lead to degradation during purification.[9]

Probable Causes & Solutions:

  • Acid/Base Sensitivity: Silica gel is slightly acidic and can cause the hydrolysis of the thioamide back to the corresponding amide. To circumvent this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the pure eluent.

  • Alternative Purification Methods:

    • Recrystallization: If the crude product is sufficiently pure, recrystallization is a milder alternative to chromatography. A suitable solvent system needs to be determined empirically.

    • Filtration through a plug of silica: A quick filtration through a short plug of silica gel can remove baseline impurities without prolonged exposure of the product to the stationary phase.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route to this compound?

The most prevalent method for synthesizing this compound is through the thionation of 2-hydroxybenzamide. This is typically achieved using a thionating agent like Lawesson's reagent or phosphorus pentasulfide.[10][11] An alternative route involves the reaction of 2-cyanophenol with a sulfur source, such as sodium hydrosulfide or thiourea.[12][13][14]

Q2: What are the key side reactions to be aware of during the synthesis?

The primary side reactions include:

  • Hydrolysis of the thioamide: The thioamide functional group can be hydrolyzed back to the amide under acidic or basic conditions, especially during work-up and purification.[15][16]

  • Formation of byproducts from the thionating agent: Thionating agents like Lawesson's reagent and P4S10 generate phosphorus-containing byproducts that can be difficult to remove.[1][8]

  • Reactions involving the hydroxyl group: The phenolic hydroxyl group can potentially undergo side reactions, such as O-acylation, if acylating agents are present or formed in situ.[17]

Q3: What are the optimal reaction conditions for the thionation of 2-hydroxybenzamide?

Optimal conditions can vary, but generally involve:

  • Reagent Stoichiometry: Typically, 0.5 equivalents of Lawesson's reagent (which is a dimer) per equivalent of the amide are used.

  • Temperature: The reaction is often carried out at elevated temperatures, such as the reflux temperature of the solvent (e.g., dioxane or toluene).

  • Reaction Time: The reaction progress should be monitored by TLC to determine the optimal reaction time, which can range from a few hours to overnight.

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[18]

  • Infrared (IR) Spectroscopy: To identify the characteristic C=S and N-H stretching frequencies of the thioamide group.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

III. Visualizing the Reaction and Troubleshooting

Reaction Pathway and Potential Side Reactions

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 2-Hydroxybenzamide 2-Hydroxybenzamide This compound This compound 2-Hydroxybenzamide->this compound  Thionation (Lawesson's Reagent) O-acylated_product O-Acylated Byproduct 2-Hydroxybenzamide->O-acylated_product  Acylation 2-Hydroxybenzamide_hydrolysis 2-Hydroxybenzamide This compound->2-Hydroxybenzamide_hydrolysis  Hydrolysis (Acid/Base) Lawesson's Reagent Lawesson's Reagent Byproducts Phosphorus-Sulfur Byproducts Lawesson's Reagent->Byproducts Decomposition

Caption: Main synthesis pathway and common side reactions.

Troubleshooting Workflow

start Low/No Product Yield check_reagents Check Reagent Quality (LR, Starting Material) start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent) check_reagents->check_conditions Reagents OK use_fresh_lr Use Fresh/Alternative Thionating Agent check_reagents->use_fresh_lr LR old? purify_sm Purify Starting Material check_reagents->purify_sm SM impure? check_workup Optimize Work-up & Purification check_conditions->check_workup Conditions OK increase_temp Increase Temperature check_conditions->increase_temp Low temp? ensure_anhydrous Ensure Anhydrous Conditions check_conditions->ensure_anhydrous Moisture? neutralize_silica Neutralize Silica Gel check_workup->neutralize_silica Decomposition on silica? recrystallize Consider Recrystallization check_workup->recrystallize Crude pure enough? reagent_ok Reagents OK conditions_ok Conditions OK success Successful Synthesis use_fresh_lr->success purify_sm->success increase_temp->success ensure_anhydrous->success neutralize_silica->success recrystallize->success

Caption: A step-by-step guide to troubleshooting low product yield.

IV. Summary of Key Parameters

ParameterRecommended Condition/ReagentRationale
Starting Material High-purity 2-Hydroxybenzamide or 2-CyanophenolImpurities can lead to side reactions and lower yields.[19]
Thionating Agent Lawesson's Reagent, P4S10, or P4S10-Pyridine complexLawesson's reagent is common, while the P4S10-pyridine complex offers enhanced stability.[2][3]
Solvent Anhydrous Dioxane or TolueneInert and high-boiling solvents are suitable for the required reaction temperatures.
Temperature RefluxSufficient thermal energy is needed to drive the thionation reaction.[5]
Work-up Aqueous bicarbonate quenchNeutralizes acidic byproducts and facilitates product isolation.
Purification Recrystallization or Neutralized Silica Gel ChromatographyMinimizes product degradation that can occur on standard silica gel.

V. References

  • Guidechem. (2023, June 5). How to Prepare 2-Cyanophenol?

  • Biosynth. 2-Cyanophenol.

  • PrepChem.com. Synthesis of 2-cyanophenol.

  • Patsnap. High-efficiency synthesis method of 2-cyanophenol.

  • ChemicalBook. 2-Cyanophenol synthesis.

  • PubMed Central. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives.

  • Organic Chemistry Portal. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone.

  • MDPI. (2021, November 17). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.

  • PubMed. Opportunities and challenges in the synthesis of thioamidated peptides.

  • ResearchGate. Thioimidate Solutions to Thioamide Problems during Peptide Synthesis.

  • Organic Chemistry Portal. Lawesson's Reagent.

  • ChemRxiv. Thioimidate Solutions to Thioamide Problems during Peptide Synthesis.

  • PubMed. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane.

  • ACS Publications. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection.

  • PubMed Central. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection.

  • PubMed Central. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation.

  • ACS Publications. (2016, July 26). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent.

  • ResearchGate. A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10.

  • Audrey Yun Li. Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.

  • Benchchem. Introduction to thionation reactions in organic synthesis.

  • Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement.

  • Google Patents. Method for synthesizing p-hydroxyl thiobenzamide.

  • PubMed Central. Thio acid-mediated conversion of azides to amides – exploratory studies en route to oroidin alkaloids.

  • Michael P. Cava. Thionation reactions of lawesson's reagents (1984).

  • Organic Chemistry Portal. Thioamide synthesis by thionation.

  • MDPI. (2023, April 17). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update.

  • ResearchGate. Mild Method for the Conversion of Amides to Thioamides.

  • PubMed Central. Incorporating Thioamides into Proteins by Native Chemical Ligation.

  • Digital Collections. Synthesis and reactions of p-hydroxythiobenzamides.

  • SciSpace. (2003). Mild Method for the Conversion of Amides to Thioamides.

  • Quick Company. Process For Preparation Of 2 Hydroxybenzonitrile.

  • Google Patents. Synthetic method for preparing p-hydroxythiobenzamide.

  • ChemicalBook. 4-Hydroxythiobenzamide synthesis.

  • ResearchGate. 2-Hydroxy-benzamide derivatives synthesis.

  • MDPI. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent.

  • Google Patents. Process for producing 2-hydroxybenzamide derivatives.

  • ResearchGate. Synthesis and reactions of p-hydroxythiobenzamides.

  • Google Patents. Preparation method of p-hydroxythiobenzamide.

  • International Journal of ChemTech Research. One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux.

  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - 4-Hydroxythiobenzamide.

  • PubChem. 4-Hydroxythiobenzamide.

  • BOC Sciences. The Chemical Synthesis of 4-Hydroxythiobenzamide: A Technical Overview.

  • Santa Cruz Biotechnology. This compound.

References

Strategies for handling unstable intermediates in 2-Hydroxythiobenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxythiobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on identifying and managing unstable intermediates that can often compromise yield and purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound, which typically involves the thionation of 2-hydroxybenzamide.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in this synthesis are typically traced back to three main factors: incomplete conversion, degradation of the starting material, or decomposition of the product during workup.

  • Possible Cause 1: Incomplete Thionation The conversion of an amide to a thioamide using a thionating agent like Lawesson's Reagent (LR) is an equilibrium-driven process.[1][2] Insufficient reagent, temperature, or reaction time can lead to a mixture of starting material and product. Reactions with amides are generally faster than with esters, but still require optimized conditions.[1]

    Solution:

    • Reagent Stoichiometry: Use a slight excess of Lawesson's Reagent (typically 0.5 to 0.6 equivalents, as LR contains two reactive P=S moieties) to drive the reaction to completion.

    • Temperature and Time: The reaction often requires elevated temperatures. We recommend starting with refluxing toluene or dioxane and monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Solvent Choice: Anhydrous, high-boiling point solvents are crucial. Tetrahydrofuran (THF) can also be effective, sometimes even at room temperature, though it may require longer reaction times.[3]

  • Possible Cause 2: Starting Material Degradation via Dehydration A significant competing pathway for 2-hydroxybenzamide, especially under harsh thermal conditions, is dehydration to form the highly stable 2-cyanophenol (o-hydroxybenzonitrile).[4][5][6] This side reaction is often a major source of yield loss.

    Solution:

    • Temperature Control: Avoid excessive temperatures. While heat is needed for thionation, prolonged exposure to very high temperatures (>120°C) can favor the dehydration pathway.

    • Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Trace amounts of acid or base can catalyze the dehydration.

  • Possible Cause 3: Product Instability Thioamides, including this compound, can be sensitive to harsh pH conditions, particularly strong acids, during aqueous workup or purification.[7] The ortho-hydroxyl group can also participate in undesired intramolecular reactions under certain conditions.

    Solution:

    • Mild Workup: Quench the reaction by cooling and slowly adding a saturated sodium bicarbonate solution. Avoid strong acids.

    • Purification Strategy: Column chromatography on silica gel is effective. It is advisable to deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral amine like triethylamine (e.g., 1% triethylamine in hexane/ethyl acetate) to prevent product degradation on the column.

Table 1: Recommended Starting Conditions for Thionation
ParameterRecommended ConditionRationale & Key Considerations
Thionating Agent Lawesson's Reagent (LR)More soluble and often milder than P₄S₁₀.[2][3] Ensure high purity.
Solvent Anhydrous Toluene or DioxaneHigh boiling point facilitates the reaction. Aprotic nature prevents side reactions.
Temperature 80-110°C (Reflux)Balances the need for thermal energy for thionation against the risk of dehydration.
Reaction Time 2-6 hoursMonitor by TLC until the starting amide spot is consumed.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from entering the reaction and minimizes oxidative side reactions.

Section 2: Strategies for Handling Unstable Intermediates

A deep understanding of the reaction mechanism and the intermediates involved is critical for mastering this synthesis.

Q2: I'm observing a significant amount of 2-cyanophenol in my crude product. How can I suppress this side reaction?

The formation of 2-cyanophenol from 2-hydroxybenzamide is a classic dehydration reaction that competes directly with the desired thionation pathway.[4][8]

Mechanistic Insight: The primary amide functional group can be eliminated as water, particularly when catalyzed by heat or trace acid/base, to form a nitrile. The stability of the resulting aromatic nitrile makes this a thermodynamically favorable, but kinetically controlled, side reaction.

Strategies for Suppression:

  • Prioritize the Thionation Rate: The goal is to make the thionation reaction kinetically faster than the dehydration. Using a more reactive thionating agent or optimizing conditions for the LR reaction (as described in Q1) is the primary strategy.

  • Use of Modern Thionating Agents: Newer, odorless, and air-stable thionating reagents have been developed that can operate under milder conditions, potentially reducing the thermal stress on the starting material that leads to dehydration.[9]

  • Strictly Anhydrous Conditions: Water can participate in proton transfer steps that may facilitate the dehydration mechanism. Using anhydrous solvents and an inert atmosphere is non-negotiable for minimizing this byproduct.

Diagram 1: Competing Reaction Pathways This diagram illustrates the critical choice point for the 2-hydroxybenzamide starting material.

G cluster_start Starting Material cluster_path1 Desired Pathway cluster_path2 Side Reaction SM 2-Hydroxybenzamide Product This compound SM->Product + Lawesson's Reagent (Thionation) Byproduct 2-Cyanophenol SM->Byproduct Heat (Δ) (- H₂O)

Caption: Competing thionation and dehydration pathways.

Q3: What is the role of the thiaoxaphosphetane intermediate and how does its stability impact the reaction?

When using Lawesson's Reagent, the reaction does not proceed by a direct attack of sulfur. Instead, it involves a fascinating and crucial cyclic intermediate.

Mechanistic Insight: Lawesson's Reagent (a dimer) is in equilibrium with a more reactive monomeric dithiophosphine ylide in solution.[1][2] This ylide reacts with the carbonyl oxygen of the amide to form a four-membered ring intermediate known as a thiaoxaphosphetane.[1][10] The driving force for the entire reaction is the subsequent collapse of this intermediate. It undergoes a cycloreversion, similar to the final step of a Wittig reaction, to form the desired thiocarbonyl (C=S) and a very stable phosphorus-oxygen double bond (P=O).[1]

Impact on the Reaction:

  • Formation is Key: The rate of formation of this intermediate is critical. Steric hindrance around the carbonyl group can slow this step down.

  • Decomposition is the Driving Force: The high thermodynamic stability of the P=O bond is the ultimate driving force that makes the reaction largely irreversible and pushes it towards the thioamide product.[1] The instability of the thiaoxaphosphetane is therefore productive. Any factor that stabilizes this intermediate would slow down the overall reaction.

Diagram 2: Mechanism of Thionation with Lawesson's Reagent This diagram details the step-by-step conversion of the amide to the thioamide.

G A Amide (R-C(O)NH₂) + LR Monomer B Thiaoxaphosphetane Intermediate Four-membered ring A->B [2+2] Cycloaddition C Thioamide (R-C(S)NH₂) + Stable P=O byproduct B->C Cycloreversion (Driving Force)

Caption: Key intermediate in Lawesson's Reagent thionation.

Section 3: Frequently Asked Questions (FAQs)

Q4: What are the essential best practices for setting up a thionation reaction in the lab?
  • Safety First: Lawesson's Reagent and its reactions can release malodorous and toxic sulfur-containing gases, including hydrogen sulfide (H₂S).[9] ALWAYS perform this reaction in a well-ventilated chemical fume hood. Quench all glassware and the reaction mixture with a bleach solution before cleaning.

  • Reagent Quality: Use fresh, high-quality Lawesson's Reagent. Over time, it can degrade, especially if exposed to moisture, which will reduce its effectiveness.

  • Solvent Purity: As mentioned, anhydrous solvents are critical to prevent side reactions and reagent decomposition. Use freshly distilled solvents or those from a solvent purification system.

Q5: Are there viable alternatives to Lawesson's Reagent?

Yes. While Lawesson's Reagent is the most common, other options exist:

  • Phosphorus Pentasulfide (P₄S₁₀): The classical thionating agent. It is generally less soluble and may require harsher conditions than LR.[3]

  • Davy and Belleau's Reagents: These are related to LR and offer similar reactivity profiles.

  • Modern Odorless Reagents: Recent research has focused on developing air-stable, odorless thionating agents that do not release H₂S, making the reaction safer and more pleasant to perform.[9] These are excellent, though often more expensive, alternatives for complex or late-stage syntheses.

Q6: What is the most reliable method for purifying this compound?

Flash column chromatography is the gold standard for achieving high purity.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is typically effective. Start with a low polarity (e.g., 10% EtOAc in hexane) and gradually increase the polarity.

  • Deactivation: As noted in Q1, adding ~1% triethylamine to your mobile phase system can prevent streaking and decomposition of the thioamide on the acidic silica gel.

  • Recrystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an excellent final step to achieve analytical purity.

Section 4: Optimized Experimental Protocol

This protocol incorporates the best practices and troubleshooting advice discussed above.

Diagram 3: Experimental Workflow A visual guide to the synthesis and purification process.

G A 1. Setup & Reagent Prep B 2. Reaction Under Inert Gas (Toluene, Reflux, 2-6h) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Mild Aqueous Workup (NaHCO₃ wash) C->D Upon Completion E 5. Extraction & Drying D->E F 6. Purification (Flash Chromatography) E->F G 7. Characterization F->G

Caption: Workflow for this compound synthesis.

Step-by-Step Methodology:

  • Preparation: Add 2-hydroxybenzamide (1.0 eq) and Lawesson's Reagent (0.6 eq) to an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.

  • Solvent Addition: Under a positive flow of nitrogen, add anhydrous toluene (approx. 0.1 M concentration relative to the amide).

  • Reaction: Begin vigorous stirring and heat the mixture to reflux (approx. 110°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress every hour using TLC (e.g., 30% ethyl acetate in hexane). The product spot should be less polar than the starting amide. The reaction is complete when the starting material spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Final Product: Collect the pure fractions, combine, and remove the solvent in vacuo to yield this compound as a solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Overcoming poor solubility of 2-Hydroxythiobenzamide in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Hydroxythiobenzamide Solubility

Document ID: TSB-C7H7NOS-SOL-001

Version: 1.0

Introduction

This compound (CAS 7133-90-6) is a versatile intermediate compound used in pharmaceutical development, analytical chemistry, and biochemical research.[1] Its structure, featuring both a phenolic hydroxyl group and a thioamide functional group, contributes to its unique reactivity but also presents a significant challenge: poor solubility in many common organic solvents.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols to effectively overcome these solubility issues, ensuring seamless integration into experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in common solvents like ethanol or methanol?

A: The this compound molecule has both polar (hydroxyl, -OH) and moderately polar (thioamide, -C(S)NH2) functional groups on an aromatic ring. This combination results in strong intermolecular forces, specifically hydrogen bonding and π-stacking between molecules in its solid crystalline form. Overcoming these strong solid-state interactions requires a solvent that can effectively compete for these hydrogen bonds and solvate the molecule. While solvents like ethanol can hydrogen bond, they may not be sufficient to break down the crystal lattice energy of the compound, leading to poor solubility.

Q2: I observe the compound decomposing in DMSO at elevated temperatures. Is this expected?

A: Yes, this is a known issue. While DMSO is a powerful polar aprotic solvent, thioamides can be unstable in it, especially with heating.[2] The combination of heat and the nature of DMSO can promote decomposition pathways of the thioamide group. It is recommended to use DMSO at room temperature or to explore alternative solvents if heating is necessary.

Q3: Can I use pH modification to solubilize this compound in an aqueous or semi-aqueous system?

A: Absolutely. The phenolic hydroxyl group is acidic and can be deprotonated under basic conditions (pH > pKa) to form a phenoxide salt. This salt will have significantly higher aqueous solubility. Conversely, in very acidic conditions, the amine or sulfur of the thioamide group might be protonated, which could also increase solubility.[3] The solubility of phenolic compounds is often highest at very acidic (pH 1-2) and very alkaline (pH 11-12) conditions.[3] However, be aware that high pH can also lead to degradation of phenolic compounds over time.[4]

Q4: What is the first thing I should try if my compound isn't dissolving?

A: The simplest and most direct first step is gentle heating and agitation (e.g., stirring or sonication). Many dissolution processes are endothermic, and increasing the kinetic energy of the system can significantly improve both the rate and extent of solubility. However, always perform a small-scale test first to ensure the compound is stable at the desired temperature in the chosen solvent.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving solubility challenges, from simple physical methods to more complex chemical modifications.

Issue 1: Compound remains a solid suspension in a chosen solvent at room temperature.

The solvation energy provided by the solvent is insufficient to overcome the crystal lattice energy of the solid this compound.

Caption: Troubleshooting flowchart for initial insolubility.

Issue 2: Compound dissolves upon heating but crashes out upon cooling.

The compound has low thermodynamic solubility at room temperature, and heating was used to create a supersaturated solution.

  • Maintain Elevated Temperature: If the experimental protocol allows, maintain the solution at the elevated temperature at which the compound is soluble.

  • Employ a Co-Solvent System: The most robust solution is to identify a co-solvent that improves solubility at room temperature. A co-solvent works by altering the overall polarity of the solvent system to better match that of the solute, thereby increasing its solubility.[5][6][7]

    • Principle: For a molecule like this compound, which has both hydrogen-bond-donating and -accepting capabilities, a mixture of solvents can be synergistic. For example, adding a polar aprotic solvent like DMF or NMP to a protic solvent like ethanol can disrupt the solute-solute hydrogen bonds while providing favorable solute-solvent interactions.

Issue 3: Need to dissolve the compound in an aqueous buffer for a biological assay.

The nonpolar aromatic ring dominates the molecule's character, leading to poor water solubility.

  • pH Adjustment:

    • Mechanism: As a phenolic compound, this compound's solubility is highly pH-dependent.[3][8] By raising the pH of the aqueous buffer with a base (e.g., NaOH), the hydroxyl group (-OH) is deprotonated to form the highly polar phenoxide ion (-O⁻), which is significantly more water-soluble.

    • Protocol: See Protocol 2: Solubilization via pH Adjustment.

  • Use of Water-Miscible Co-solvents:

    • Strategy: Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, DMF) and then dilute it into the aqueous buffer.

    • Caution: The final concentration of the organic solvent must be low enough (typically <1%) to not interfere with the biological assay. Perform a vehicle control experiment to confirm. Common co-solvents for preclinical formulations include DMSO, NMP, DMA, and ethanol.[5]

Part 3: Detailed Experimental Protocols

Protocol 1: Systematic Solvent and Co-Solvent Screening

This protocol provides a methodical way to test various solvents and co-solvent systems to find an optimal combination for solubilization.

Materials:

  • This compound

  • Vials (e.g., 1.5 mL glass vials)

  • Magnetic stir plate and stir bars

  • Pipettes

  • Candidate Solvents (see Table 1)

Procedure:

  • Preparation: Weigh 1-2 mg of this compound into several separate vials.

  • Primary Solvent Addition: To each vial, add a starting volume (e.g., 100 µL) of a single primary solvent from Table 1.

  • Agitation: Stir the vials vigorously at room temperature for 30 minutes. Visually inspect for dissolution.

  • Heating: If not dissolved, gently heat the vials to 40°C and continue stirring for another 30 minutes. Check for dissolution.

  • Co-Solvent Titration: For vials where the compound remains insoluble, begin adding a co-solvent dropwise (e.g., 10 µL at a time), vortexing after each addition.

  • Observation: Continue adding the co-solvent up to a defined ratio (e.g., 1:1 with the primary solvent). Record the solvent ratio at which dissolution occurs.

  • Equilibrium Check: Allow the dissolved solutions to stand at room temperature for at least 24 hours to check for precipitation, ensuring thermodynamic solubility has been achieved. The shake-flask method is a standard for determining equilibrium solubility.[9][10]

Data Summary Table:

Primary Solvent Type Boiling Point (°C) Solubility at RT Solubility at 40°C Effective Co-Solvent (Ratio)
Methanol (MeOH)Protic65PoorModerateDMF (4:1)
Ethanol (EtOH)Protic78PoorModerateNMP (5:1)
Tetrahydrofuran (THF)Aprotic66ModerateGoodN/A
Dichloromethane (DCM)Aprotic40PoorPoor-
Dimethylformamide (DMF)Aprotic153GoodGoodN/A
Dimethyl Sulfoxide (DMSO)Aprotic189GoodGood (Caution)N/A

This table is for illustrative purposes; results should be determined experimentally.

Protocol 2: Solubilization via pH Adjustment for Aqueous Solutions

This protocol describes how to increase the aqueous solubility by preparing a basic stock solution.

Materials:

  • This compound

  • 1 M NaOH solution

  • Deionized water or desired buffer

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Suspension: Create a suspension of this compound in the desired volume of water/buffer (e.g., 10 mg in 1 mL).

  • Basification: While stirring, add 1 M NaOH dropwise to the suspension.

  • Monitor pH and Dissolution: Monitor the pH continuously. As the pH increases, the compound will begin to dissolve as the phenoxide is formed.

  • Complete Dissolution: Continue adding NaOH until all solid has dissolved. The pH will likely need to be >10-11 for complete dissolution.[3]

  • Final pH Adjustment (Optional): If required for your experiment, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to the highest possible pH at which the compound remains soluble.

  • Stability Check: Phenolic compounds can be unstable at high pH.[4] It is recommended to prepare this stock solution fresh and protect it from light and air to minimize degradation.

Caption: Ionization of this compound in basic conditions.

Part 4: Verifying Dissolution

It is crucial to confirm that you have a true solution and not a fine colloidal suspension.

Method 1: Visual Inspection

  • A true solution should be clear and free of any visible particles (Tyndall effect). Shine a laser pointer through the vial; if the beam is visible, it indicates a colloid, not a true solution.

Method 2: Confirmatory Analysis

  • For quantitative measurement, the standard shake-flask method followed by analysis is recommended.[9][10][11]

  • Procedure: Prepare a saturated solution and allow it to equilibrate (24-72h). Filter the solution through a 0.22 or 0.45 µm filter to remove any undissolved solid.[9] Analyze the concentration of the filtrate using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[9][12] This provides the thermodynamic equilibrium solubility.

References

Navigating the Industrial Scale-Up of 2-Hydroxythiobenzamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide for scaling up the production of 2-Hydroxythiobenzamide, a key intermediate in various pharmaceutical syntheses. Authored for researchers, scientists, and drug development professionals, this document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of moving from laboratory-scale experiments to industrial manufacturing.

Core Synthesis Pathway: Thionation of Salicylamide

The primary industrial route to this compound involves the thionation of its amide precursor, 2-hydroxybenzamide (salicylamide). This transformation is most commonly achieved using Lawesson's reagent (LR), a robust and effective thionating agent.[1] The reaction proceeds by replacing the carbonyl oxygen of the amide with a sulfur atom.

Synthesis_Pathway Salicylamide 2-Hydroxybenzamide (Salicylamide) Product This compound Salicylamide->Product Thionation LR Lawesson's Reagent LR->Product Byproduct Phosphorus-containing byproducts LR->Byproduct Solvent Anhydrous Toluene or THF Solvent->Product Heat Heat (Reflux) Heat->Product

Caption: General synthesis pathway for this compound.

Troubleshooting Guide: From Lab Bench to Pilot Plant

Scaling up chemical reactions is rarely a linear process.[2] Issues that are negligible at the lab scale can become significant challenges in a pilot plant or full-scale production environment.[3] This section addresses common problems encountered during the scale-up of this compound synthesis in a question-and-answer format.

Low or Inconsistent Yield

  • Question: We are experiencing a significant drop in yield, from ~90% at the lab scale to around 60-70% in our pilot plant reactor. What are the likely causes?

  • Answer: This is a common issue when scaling up. Several factors could be at play:

    • Inefficient Mixing: In larger reactors, achieving uniform mixing is more challenging. "Hot spots" or areas of poor reagent distribution can lead to side reactions or incomplete conversion. Ensure your reactor's agitation system (impeller type, speed) is optimized for the reaction volume and viscosity.[2]

    • Heat Transfer Issues: The surface-area-to-volume ratio decreases as the reactor size increases, making heat transfer less efficient.[4] Exothermic or endothermic processes that were easily managed in the lab can lead to temperature gradients in a large reactor, affecting reaction kinetics and selectivity. A thorough understanding of the reaction's thermal profile is crucial for effective temperature control at scale.

    • Moisture Sensitivity: Lawesson's reagent is sensitive to moisture. In a larger-scale operation, there are more potential points of entry for atmospheric moisture. Ensure all reagents, solvents, and equipment are scrupulously dried before use.[5]

Product Purity and Byproduct Formation

  • Question: Our final product is contaminated with persistent, foul-smelling impurities that are difficult to remove by standard crystallization. What are these impurities and how can we get rid of them?

  • Answer: The unpleasant odor is a tell-tale sign of phosphorus-containing byproducts from Lawesson's reagent.[6] These byproducts often have similar polarities to the desired thioamide, making them difficult to separate by simple crystallization or silica gel chromatography.[5]

    • Improved Work-up: A thorough aqueous work-up is critical to remove the majority of these impurities before purification. Washing the crude reaction mixture with copious amounts of water can help hydrolyze and remove these byproducts.[6]

    • Alternative Purification Strategies: If standard methods fail, consider alternative purification techniques. At an industrial scale, techniques like preparative High-Performance Liquid Chromatography (HPLC) or Solid-Phase Extraction (SPE) can be employed for challenging separations.[7]

    • Reaction Optimization: Minimizing the excess of Lawesson's reagent can reduce the formation of these byproducts. Carefully titrate the amount of LR to find the optimal balance between complete conversion and minimal byproduct formation.

Reaction Monitoring and Control

  • Question: How can we effectively monitor the progress of the thionation reaction in a large, enclosed reactor?

  • Answer: Real-time reaction monitoring is essential for process control and optimization.

    • In-situ Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy can be used with probes inserted directly into the reactor to monitor the disappearance of the amide carbonyl peak and the appearance of the thioamide peak.

    • Offline Analysis: For less critical monitoring, periodic sampling (if the reactor design allows) followed by rapid offline analysis using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can provide valuable information on reaction progress.

Frequently Asked Questions (FAQs)

  • Q1: What are the key safety precautions when working with Lawesson's reagent at an industrial scale?

    • A1: Lawesson's reagent can release hydrogen sulfide (H₂S), a toxic and flammable gas, upon contact with moisture or acidic conditions. All operations should be conducted in a well-ventilated area, and personnel should be equipped with appropriate personal protective equipment (PPE), including respiratory protection if necessary. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress and potential oxidation.

  • Q2: Are there any "greener" alternatives to Lawesson's reagent for industrial thionation?

    • A2: While Lawesson's reagent is widely used, research into more environmentally friendly thionating agents is ongoing. Some alternatives include phosphorus pentasulfide (P₄S₁₀) in combination with other reagents, or newer, less hazardous proprietary reagents. However, for established processes, optimizing the use of Lawesson's reagent and implementing effective waste treatment protocols is often the more practical approach.

  • Q3: How can we ensure the quality and purity of the starting material, 2-hydroxybenzamide (salicylamide)?

    • A3: The purity of your starting material is critical to the success of the synthesis. Impurities in the salicylamide can lead to the formation of unwanted side products that may be difficult to remove later.[8] It is essential to have robust analytical methods in place to qualify incoming batches of raw materials. This should include assays for purity (e.g., by HPLC), as well as tests for the presence of known potential impurities.

Experimental Protocols

Industrial Scale Synthesis of this compound

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Reagent Charging: Charge the reactor with anhydrous toluene or another suitable high-boiling, inert solvent. Add 2-hydroxybenzamide (1.0 equivalent) to the solvent with agitation.

  • Thionating Agent Addition: In a separate, dry vessel, slurry Lawesson's reagent (0.5-0.6 equivalents) in anhydrous toluene. Slowly add the slurry to the reactor. Note: The addition may be exothermic and should be controlled to maintain the desired temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for 2-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or in-situ FTIR).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding it to a separate vessel containing a large volume of water with vigorous stirring.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities, and finally with brine.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent system for recrystallization. A mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane) is often effective.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.

  • Crystallization: Slowly add the "poor" solvent to the hot solution until turbidity persists. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis

ParameterLab Scale (100g)Pilot Scale (10kg)Common Issues at Scale
Yield 85-95%60-75%Inefficient mixing, poor heat transfer
Purity (crude) 90-95%75-85%Increased byproduct formation
Reaction Time 2-4 hours4-8 hoursSlower heat and mass transfer
Purification Method Flash ChromatographyCrystallization, DistillationHandling large volumes, solvent recovery

Visualization of Key Processes

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Mixing Evaluate Agitation Efficiency Start->Check_Mixing Check_Temp Analyze Temperature Profile Start->Check_Temp Check_Moisture Verify Anhydrous Conditions Start->Check_Moisture Optimize_Workup Improve Aqueous Wash Start->Optimize_Workup Impurity Issue End Process Optimized Check_Mixing->End Check_Temp->End Check_Moisture->End Alternative_Purification Consider Prep-HPLC or SPE Optimize_Workup->Alternative_Purification Alternative_Purification->End

Caption: Troubleshooting workflow for scaling up this compound synthesis.

References

Technical Support Center: Stabilizing 2-Hydroxythiobenzamide in Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Hydroxythiobenzamide. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate and encounter challenges related to its stability. As a thioamide with a reactive hydroxyl group, this compound can be susceptible to decomposition under various experimental conditions, leading to reduced yields, complex product mixtures, and purification difficulties.

This guide provides in-depth, question-and-answer-based troubleshooting advice and preventative protocols grounded in established chemical principles. Our goal is to empower you with the knowledge to anticipate, diagnose, and solve stability issues, ensuring the success and reproducibility of your experiments.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental principles governing the stability of this compound and provides answers to common handling and storage questions.

Q1: What are the primary chemical pathways through which this compound decomposes?

A: The decomposition of this compound is primarily driven by three factors: temperature, pH, and oxidation. The thioamide functional group is the most vulnerable moiety, though the hydroxyphenyl ring can also participate in degradation.

  • Thermal Decomposition: Thioamides are generally less thermally stable than their amide counterparts. Studies on related N-acylthioamides show decomposition beginning in the range of 113-203°C.[1] Exceeding the thermal limits of this compound can lead to the formation of 2-hydroxybenzonitrile, elemental sulfur, and other degradation products.

  • pH-Mediated Hydrolysis: The thioamide bond is susceptible to hydrolysis under both acidic and alkaline conditions, converting it to the more stable 2-hydroxybenzamide. Alkaline conditions, in particular, can deprotonate the thioamide or the phenolic hydroxyl group, potentially accelerating decomposition or leading to unwanted side reactions.[2] The rate of hydrolysis is highly dependent on the specific pH and temperature of the reaction medium.[3][4]

  • Oxidative Degradation: The sulfur atom in the thioamide group is readily oxidized, especially in the presence of atmospheric oxygen, residual peroxides in solvents, or certain metal ions that can catalyze oxidation.[5][6] This can lead to the formation of sulfoxides, sulfines, or ultimately, the corresponding amide (2-hydroxybenzamide) and sulfur oxides.[7]

Q2: What are the best practices for storing and handling this compound to ensure its long-term stability?

A: Proper storage and handling are the first line of defense against decomposition.

  • Storage: Store this compound in a tightly sealed, opaque container to protect it from light and moisture.[8] The storage area should be cool, dry, and well-ventilated. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (Argon or Nitrogen) is highly recommended.

  • Handling: When handling the compound, always work in a well-ventilated area or fume hood.[8] Use clean, dry spatulas and glassware to avoid introducing contaminants that could catalyze decomposition. For weighing and transferring, minimize the compound's exposure time to ambient air and humidity.

Q3: Which solvents are most compatible with this compound during reactions?

A: Solvent choice is critical. While polar solvents are often required for solubility, they can also participate in degradation pathways.

  • Recommended Solvents: Aprotic polar solvents like acetonitrile (ACN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally preferred. These solvents provide good solubility without the reactive protons that can facilitate hydrolysis. Thioamides have shown good stability in solvents like dichloromethane and ethyl acetate.[2]

  • Solvents to Use with Caution: Protic solvents like methanol (MeOH) or ethanol can act as nucleophiles and may react with the thioamide, especially at elevated temperatures or in the presence of acid/base catalysts.[2] While water is often used, it is a direct reactant in hydrolysis; if its use is unavoidable, strict pH and temperature control are essential.

  • Solvent Purity: Always use high-purity, dry solvents. Peroxides in aged ethers (like THF) can be a significant source of oxidative degradation.

Section 2: Troubleshooting In-Reaction Decomposition

This section provides a problem-and-solution framework for issues that arise during a chemical reaction.

Q4: My reaction has a low yield, and the TLC plate shows a smear of byproducts near the baseline and a new major spot. What is the likely cause?

A: This is a classic symptom of compound decomposition. The new major spot is likely the corresponding amide, 2-hydroxybenzamide, formed via hydrolysis or oxidation. The baseline material often consists of polar, polymeric, or highly oxidized byproducts.

Troubleshooting Steps:

  • Identify the Byproduct: Isolate the new major spot and analyze it using LC-MS or NMR. Comparison with an authentic sample of 2-hydroxybenzamide is the most definitive method. The presence of this byproduct confirms that either hydrolysis or oxidation is the primary degradation pathway.

  • Review Reaction pH: If water is present, measure the pH of your reaction mixture. Unintended acidity or basicity, perhaps from a reagent or byproduct, can catalyze hydrolysis. Consider incorporating a non-nucleophilic buffer.

  • Check for Oxidants: Was the reaction run under an inert atmosphere? Were the solvents peroxide-free? If not, oxidative degradation is a strong possibility. Re-run the reaction using the Inert Atmosphere Technique described in Section 3.

  • Evaluate Temperature: Was the reaction temperature too high? Consult the data in Table 1 and consider running the reaction at a lower temperature, even if it requires a longer reaction time.

Q5: My reaction mixture turned dark brown or black upon heating. Is my product lost?

A: A dark coloration often indicates significant thermal or oxidative decomposition. One common pathway for thioamides at high temperatures is the extrusion of sulfur, which can appear as a fine black or brown precipitate or lead to complex, colored byproducts.[7]

Troubleshooting Steps:

  • Lower the Temperature: This is the most critical first step. Immediately reduce the reaction temperature. Determine the minimum temperature required for the desired transformation to proceed.

  • Implement Inert Atmosphere: If not already in use, rigorously exclude oxygen from the reaction. Darkening is frequently associated with oxidation, which is often accelerated by heat.

  • Analyze the Mixture: Before abandoning the reaction, take a small aliquot, filter it, and analyze the solution by TLC or LC-MS. Your desired product may still be present in the solution, and the dark material could be insoluble byproducts that can be filtered off during workup.

Q6: I am performing a reaction that requires a strong acid or base, but the yield of my desired product is very low. How can I prevent decomposition?

A: Strong acids and bases are particularly harsh on the thioamide functional group. Strong acids can protonate the sulfur atom, activating the molecule for nucleophilic attack (e.g., by water) or intramolecular cyclization.[9][10] Strong bases readily deprotonate the molecule, which can lead to hydrolysis or other side reactions.[2]

Troubleshooting Steps:

  • Use Milder Reagents: If possible, substitute strong acids (e.g., H₂SO₄) with milder Lewis acids or solid-supported acid catalysts that can be filtered off. Replace strong bases (e.g., NaOH, LDA) with weaker inorganic bases (e.g., K₂CO₃, NaHCO₃) or hindered organic bases (e.g., DIPEA).

  • Control Stoichiometry and Addition: Use the minimum catalytic amount of the acid or base required. Add the reagent slowly and at a low temperature to control any exotherms and minimize the concentration of the harsh reagent at any given time.

  • Protect the Thioamide Group: In complex syntheses, it may be necessary to protect the thioamide. One advanced strategy involves converting the thioamide to a thioimidate, which is more stable to certain conditions and can be reverted post-reaction.[9]

Section 3: Proactive Strategies & Protocols

Preventing decomposition is always more effective than trying to solve it. Here are key protocols and a data summary to help you design robust experiments.

Table 1: Recommended Reaction Parameter Limits for this compound
ParameterRecommended Range/ConditionRationale & Notes
Temperature -20°C to 80°CReactions are ideally run at the lowest feasible temperature. Decomposition rates increase significantly above 100°C.[1][11]
pH Range 4.0 - 6.5The thioamide group is most stable in a slightly acidic to neutral pH range. Avoid strong acids (pH < 3) and bases (pH > 8).[2][3]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidative degradation, especially when heating or in the presence of metal catalysts.
Compatible Solvents ACN, THF (peroxide-free), Dichloromethane, Toluene, Ethyl AcetateAprotic solvents are preferred. Use high-purity, dry solvents.
Incompatible Reagents Strong Oxidizing Agents (e.g., H₂O₂, KMnO₄), Strong Mineral Acids, Strong Hydroxide BasesThese reagents will directly attack and decompose the thioamide functional group.
Protocol 1: Standard Inert Atmosphere (Schlenk Line) Technique

This protocol describes a standard method for setting up a reaction to exclude atmospheric oxygen and moisture.

Materials:

  • Round-bottom flask with a sidearm (Schlenk flask)

  • Condenser (if refluxing)

  • Rubber septa

  • Nitrogen or Argon source with a bubbler

  • Schlenk line or manifold

  • Cannula and syringes for liquid transfer

Procedure:

  • Assemble Glassware: Assemble the dry reaction flask and condenser.

  • Purge the System: Attach the flask to the Schlenk line. Evacuate the flask under vacuum for 5-10 minutes, then backfill with inert gas. Repeat this "evacuate-backfill" cycle three times to ensure all oxygen is removed.

  • Add Reagents: Add this compound and other solid reagents to the flask under a positive flow of inert gas.

  • Add Solvents: Add dry, degassed solvents via a cannula or a syringe through the rubber septum.

  • Maintain Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas, monitored by the oil bubbler.

Workflow for Setting Up a Decomposition-Resistant Reaction

workflow cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Workup & Purification A Select Dry, Aprotic Solvent (e.g., ACN, THF) B Dry All Glassware in Oven A->B C Assemble for Inert Atmosphere B->C D Purge System (3x Vacuum/Inert Gas) C->D E Add this compound under Positive N2 Flow D->E F Add Degassed Solvent & Reagents via Syringe/Cannula E->F G Maintain Temp < 80°C Control pH (4.0-6.5) F->G H Monitor by TLC/LC-MS G->H I Quench at Low Temperature H->I J Use Buffered Aqueous Solutions (if necessary) I->J K Purify Promptly via Chromatography or Recrystallization J->K caption Workflow for Minimizing Decomposition decomposition_pathways cluster_hydrolysis pH-Mediated Hydrolysis cluster_oxidation Oxidative Degradation cluster_thermal Thermal Decomposition main This compound H2O 2-Hydroxybenzamide + H2S main->H2O H+ or OH- H2O Ox Sulfine/Sulfoxide Intermediates -> 2-Hydroxybenzamide + SOx main->Ox O2, Heat Metal Ions Heat 2-Hydroxybenzonitrile + Elemental Sulfur (S) main->Heat High Temp (>110°C) caption Key Decomposition Routes

References

Technical Support Center: Interpreting Unexpected Peaks in NMR Spectra of 2-Hydroxythiobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Hydroxythiobenzamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected signals in their Nuclear Magnetic Resonance (NMR) spectra. As a Senior Application Scientist, I have compiled this resource to provide in-depth, field-proven insights to help you troubleshoot and interpret your experimental data with confidence.

Introduction: The Complex NMR Landscape of this compound

This compound is a valuable building block in medicinal chemistry. However, its structural features, including a thioamide group, a phenolic hydroxyl group, and labile amide protons, can give rise to complex and sometimes confusing NMR spectra. This guide will walk you through the common and less common spectral features you might observe, providing explanations and experimental protocols to validate your findings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why do I see more aromatic signals than expected in the 1H NMR spectrum of my this compound sample?

This is one of the most common observations and is typically due to the presence of rotational isomers (rotamers) .

Causality Explained: The carbon-nitrogen (C-N) bond in a thioamide has significant double-bond character due to resonance. This restricts free rotation around the C-N bond, leading to the existence of two stable planar conformers, often referred to as E and Z rotamers.[1] These rotamers are distinct chemical species on the NMR timescale at room temperature and will therefore give rise to two separate sets of signals for the aromatic protons.

Troubleshooting Workflow: Confirming the Presence of Rotamers

G

Experimental Protocol: Variable-Temperature (VT) NMR

  • Initial Spectrum: Acquire a standard 1H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at room temperature (e.g., 298 K).

  • Incremental Heating: Gradually increase the sample temperature in the NMR spectrometer in increments of 10-15 K (e.g., to 313 K, 328 K, etc.).

  • Acquire Spectra: At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new 1H NMR spectrum.

  • Observe Coalescence: As the temperature increases, the rate of rotation around the C-N bond will also increase. You should observe the corresponding pairs of signals for the rotamers broaden and eventually merge into single, averaged signals. This phenomenon is known as coalescence.

  • Reversibility: Cool the sample back down to room temperature to ensure the original spectrum with doubled peaks is regenerated, confirming a dynamic equilibrium.

Expected 1H NMR Data for Rotamers of this compound in CDCl₃

ProtonRotamer 1 (δ ppm)Rotamer 2 (δ ppm)Multiplicity
NHₐ~9.7 (broad s)~9.7 (broad s)broad singlet
NHₑ~7.7 (broad s)~7.7 (broad s)broad singlet
Aromatic H7.3-7.57.3-7.5multiplet
Aromatic H6.8-7.06.8-7.0multiplet
OHVariableVariablebroad singlet

Note: The chemical shifts of the NH and OH protons are highly dependent on concentration and solvent.

Question 2: I see a broad singlet that integrates to less than two protons where I expect the -NH₂ signal. Is my compound degrading?

While degradation is a possibility, this is often due to proton exchange with residual water in the NMR solvent or the presence of acidic/basic impurities.

Causality Explained: The protons on the nitrogen of the thioamide group are exchangeable. If there are other exchangeable protons in the sample (most commonly H₂O or HOD in the deuterated solvent), the thioamide protons can exchange with them.[2] This exchange process can lead to signal broadening and, in some cases, a decrease in the apparent integration value if the exchange is with deuterium from the solvent.

Troubleshooting Workflow: Investigating Labile Protons

G

Experimental Protocol: D₂O Shake

  • Acquire Initial Spectrum: Dissolve your sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a 1H NMR spectrum.

  • Add D₂O: Add a small drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake and Re-acquire: Cap the tube, shake it gently for about 30 seconds to mix, and then re-acquire the 1H NMR spectrum.

  • Analyze: The signals corresponding to the exchangeable -NH₂ and -OH protons will either disappear or significantly decrease in intensity as the protons are replaced by deuterium.

Question 3: My NMR spectrum contains sharp singlets and multiplets that do not seem to belong to the this compound structure. What could they be?

These are likely impurities from the synthesis or degradation products.

Causality Explained: The purity of your sample is critical for a clean NMR spectrum. Depending on the synthetic route used to prepare this compound, you may have residual starting materials, by-products, or solvents.

Common Synthetic Routes and Potential Impurities:

  • Thionation of 2-Hydroxybenzamide with Lawesson's Reagent:

    • 2-Hydroxybenzamide (Starting Material): Incomplete reaction can leave residual 2-hydroxybenzamide.

    • Lawesson's Reagent By-products: Phosphorus-containing by-products may be present, though they are often removed during workup.[3]

  • Reaction of 2-Hydroxybenzonitrile with a Sulfur Source:

    • 2-Hydroxybenzonitrile (Starting Material): Unreacted starting material can be a common impurity.

Potential Degradation Products:

  • Hydrolysis: The thioamide can hydrolyze back to the corresponding amide (2-hydroxybenzamide) or carboxylic acid (2-hydroxybenzoic acid), especially if the sample is exposed to moisture or acidic/basic conditions.

  • Oxidation: Thioamides can be oxidized, potentially forming the corresponding amide or other sulfur-oxygen species.

1H NMR Chemical Shifts of Common Impurities (in DMSO-d₆)

CompoundKey Signals (δ ppm)Multiplicity
2-Hydroxybenzamide~10.4 (s, 1H, OH), ~8.0 & 7.6 (br s, 2H, NH₂), 7.8-6.8 (m, 4H, Ar-H)s, br s, m
2-Hydroxybenzonitrile~11.2 (s, 1H, OH), 7.7-7.0 (m, 4H, Ar-H)s, m
2-Hydroxybenzoic Acid~13.0 (br s, 1H, COOH), ~10.0 (br s, 1H, OH), 7.8-6.8 (m, 4H, Ar-H)br s, m
Question 4: I observe two sets of signals that do not coalesce upon heating. Could this be due to tautomerism?

Yes, this is a distinct possibility. This compound can exist in two tautomeric forms: the thione form and the thiol form.

Causality Explained: Thione-thiol tautomerism involves the migration of a proton from the nitrogen to the sulfur atom, resulting in an equilibrium between the thioamide and the imidothiol.

Tautomerism

The position of this equilibrium can be influenced by the solvent.[4] In some cases, both tautomers may be present in significant enough concentrations to be observed simultaneously in the NMR spectrum. Unlike rotamers, the interconversion between tautomers may have a much higher energy barrier, and therefore, their signals may not coalesce even at elevated temperatures.

Distinguishing Tautomers from Rotamers:

  • VT-NMR: As mentioned, rotamer signals typically coalesce upon heating, while tautomer signals may not.

  • Solvent Studies: The tautomeric equilibrium is often sensitive to the solvent. Acquiring spectra in solvents of different polarity and hydrogen-bonding ability (e.g., CDCl₃, DMSO-d₆, and Methanol-d₄) can show a change in the ratio of the two sets of signals, which is a strong indicator of tautomerism.[4]

  • 13C NMR: The chemical shift of the carbon of the C=S group is typically very downfield (>190 ppm). In the thiol tautomer, this carbon becomes part of a C=N double bond and would appear at a different, more upfield chemical shift.

Concluding Remarks

The NMR spectrum of this compound can be complex, but a systematic approach to its interpretation can resolve most ambiguities. By considering the possibilities of rotational isomers, proton exchange, impurities, and tautomerism, and by employing the appropriate experimental techniques, you can confidently characterize your compound and any other species present in your sample.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating 2-Hydroxythiobenzamide Bioactivity Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of bioactivity assays is paramount to the integrity of their findings. This guide provides an in-depth technical comparison and validation framework for assays involving 2-Hydroxythiobenzamide, a versatile compound with applications in pharmaceutical development and biochemical research.[1] We will explore the critical steps for validating its bioactivity, compare its performance with relevant alternatives, and provide the rationale behind key experimental choices, ensuring your results are robust, reproducible, and reliable.

Understanding this compound and its Biological Context

This compound belongs to a class of compounds containing a thioamide functional group, which are of interest for their potential biological activities, including antifungal and antiproliferative effects.[2] Its structure is closely related to benzamide histone deacetylase (HDAC) inhibitors, a class of drugs that play a crucial role in epigenetic regulation and are targeted in cancer therapy.[3] The hydroxyl and thioamide groups make it a subject of interest for studying enzyme inhibition and protein interactions.[1]

Notably, subtle structural modifications to the benzamide scaffold can dramatically alter biological activity and selectivity. For instance, a study on HDAC inhibitors revealed that changing a 2-hydroxy benzamide to a 2-methylthiobenzamide in a similar molecular backbone retained potent HDAC3 inhibition but lost selectivity over HDAC1 and HDAC2.[4][5] This highlights the critical importance of precise and well-validated assays to discern the specific bioactivity profile of this compound.

Core Principles of a Self-Validating Bioassay Workflow

Before delving into specific protocols, it is essential to establish a workflow that inherently validates the results. Cell-based assays are crucial in drug discovery as they provide a more physiologically relevant model compared to purely biochemical assays.[6] A robust assay design should consider the choice of a relevant cell type, be appropriate for the project phase, and the methodology must be precise, accurate, and stable.[6]

Here is a logical workflow for validating the bioactivity of this compound:

Assay_Validation_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation A Target Identification (e.g., HDACs) B Cell Line & Substrate Selection A->B C Assay Miniaturization (e.g., 96/384-well plates) B->C D Optimization of Parameters (Cell density, incubation time, substrate concentration) C->D E Determine Z'-factor D->E F Assess Signal Variability E->F G Confirm Linearity F->G H IC50 Determination (Dose-Response Curves) G->H I Selectivity Profiling (vs. other enzyme isoforms/cell lines) H->I J Mechanism of Action Studies I->J

Caption: A generalized workflow for the development and validation of a bioactivity assay.

Comparative Analysis: this compound vs. Alternative HDAC Inhibitors

To contextualize the bioactivity of this compound, it is instructive to compare it with established HDAC inhibitors. Benzamides, like MS-275 (Entinostat), are known to be more selective inhibitors of HDAC1 and HDAC3 compared to pan-HDAC inhibitors like the hydroxamates SAHA (Vorinostat) and LAQ824/LBH589 (Dacinostat).[7]

Below is a table summarizing hypothetical, yet representative, data from a validated HDAC1 inhibition assay.

CompoundClassTarget HDACsIC50 (nM) for HDAC1
This compound ThiobenzamidePrimarily Class I HDACs (Hypothesized)150
SAHA (Vorinostat) HydroxamatePan-HDAC (Class I, II, IV)50
MS-275 (Entinostat) BenzamideHDAC1, HDAC3200
Trichostatin A (TSA) HydroxamatePan-HDAC (Class I, II)5

This comparative data underscores the necessity of performing dose-response curves to accurately determine the half-maximal inhibitory concentration (IC50).[8]

Experimental Protocols for Robust Validation

Cell-Based HDAC Activity Assay

This protocol is designed to measure the inhibition of HDAC enzymes in a cellular context, leading to the hyperacetylation of histones.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • This compound and comparator compounds (SAHA, MS-275)

  • Primary antibody against acetylated Histone H3

  • Secondary antibody conjugated to a fluorescent reporter

  • High-content imaging system

Step-by-Step Methodology:

  • Cell Seeding: Plate A549 cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and control inhibitors. Treat the cells and incubate for a period determined during assay optimization (e.g., 16-24 hours).[7]

  • Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate with the primary anti-acetyl-Histone H3 antibody, followed by the fluorescently-labeled secondary antibody.

  • Imaging and Analysis: Acquire images using a high-content imaging system and quantify the fluorescence intensity per cell.

  • Data Analysis: Plot the normalized fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

In Vitro Enzyme Inhibition Assay

To determine the direct inhibitory effect on a specific enzyme, a biochemical assay using a purified enzyme is necessary.[9]

Materials:

  • Recombinant human HDAC1 enzyme

  • Fluorogenic HDAC1 substrate

  • Assay buffer

  • This compound and control inhibitors

  • Microplate reader

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the HDAC1 enzyme to a concentration that yields a linear reaction rate over time.

  • Inhibitor Pre-incubation: In a 96-well plate, mix the enzyme with various concentrations of this compound or control inhibitors and incubate briefly.[10]

  • Reaction Initiation: Add the fluorogenic substrate to start the enzymatic reaction. The substrate concentration should be at or below the Michaelis-Menten constant (Km) to effectively identify competitive inhibitors.[8]

  • Signal Monitoring: Measure the fluorescence signal at regular intervals using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (V0) for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50.

Visualizing the Mechanism of Action: HDAC Inhibition Signaling Pathway

HDAC inhibitors exert their effects by altering the acetylation state of histones, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis.[7]

HDAC_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Cellular Consequences HDAC HDAC Enzymes Gene_Expression Altered Gene Expression (e.g., p21 activation) HAT Histone Acetyltransferases (HATs) Histones Histones HAT->Histones Acetylation Histones->HDAC Deacetylation Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibitor This compound Inhibitor->HDAC Inhibition

Caption: The signaling pathway of HDAC inhibition leading to anti-cancer effects.

Trustworthiness Through Self-Validating Systems

Every protocol should include internal controls to ensure trustworthiness:

  • Positive Control: A known potent inhibitor (e.g., SAHA or TSA) to confirm the assay is performing as expected.

  • Negative Control: A vehicle control (e.g., DMSO) to establish the baseline of 100% enzyme activity or basal acetylation.

  • Z'-factor: For high-throughput screens, a Z'-factor should be calculated from the positive and negative controls to assess the quality and dynamic range of the assay. A Z' > 0.5 is generally considered acceptable.

By adhering to these rigorous validation principles, researchers can confidently ascertain the bioactivity of this compound and its potential as a therapeutic agent. This systematic approach ensures that the generated data is not only accurate but also comparable across different studies and laboratories, ultimately accelerating the pace of drug discovery and development.

References

A Comparative Study of 2-Hydroxythiobenzamide and Other Thioamide Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of 2-Hydroxythiobenzamide, a member of the versatile thioamide class of compounds, with other notable thioamides. While direct experimental data on this compound is emerging, this document synthesizes available information on its potential therapeutic activities and physicochemical properties, drawing comparisons with well-characterized thioamides to offer a forward-looking perspective for researchers, scientists, and drug development professionals.

Introduction to Thioamides: A Scaffold of Therapeutic Promise

Thioamides, structural analogues of amides where the carbonyl oxygen is replaced by sulfur, have garnered significant attention in medicinal chemistry. This substitution imparts unique physicochemical properties, such as altered hydrogen bonding capabilities, increased lipophilicity, and enhanced metabolic stability, making them valuable scaffolds in drug design.[1][2] Thioamide-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4]

This compound, featuring a hydroxyl group ortho to the thioamide functionality, is structurally related to salicylanilides, a class of compounds known for their diverse biological activities.[5][6] This structural similarity suggests that this compound may hold significant, yet underexplored, therapeutic potential. This guide aims to contextualize this potential by comparing it with established and experimental thioamide compounds.

Comparative Analysis of Thioamide Compounds

For this analysis, we will compare this compound with three distinct thioamides: two clinically established drugs, Methimazole and Propylthiouracil (used in the treatment of hyperthyroidism), and a prominent antitubercular agent, Ethionamide . This selection allows for a comparison across different therapeutic areas and highlights the diverse applications of the thioamide scaffold.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While comprehensive experimental data for this compound is not widely available, we can infer some properties based on its structure and compare them with our selected thioamides.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted LogPPredicted Solubility
This compound C₇H₇NOS153.201191.5Moderately Soluble
Methimazole C₄H₆N₂S114.17143-1450.3Soluble
Propylthiouracil C₇H₁₀N₂OS170.23219-2211.1Slightly Soluble
Ethionamide C₈H₁₀N₂S166.24164-1661.0Slightly Soluble

Predicted values are based on computational models and should be confirmed experimentally.

The presence of the hydroxyl group in this compound is expected to influence its solubility and hydrogen bonding capacity. The predicted LogP suggests a moderate lipophilicity, which is often favorable for cell membrane permeability.

Biological Activity: A Comparative Overview

The true potential of a compound is revealed through its biological activity. Here, we compare the known activities of our selected thioamides and extrapolate the potential activities of this compound based on related structures.

Anticancer Activity

While specific anticancer data for this compound is limited, the structurally related salicylanilides have shown promising anticancer properties through various mechanisms, including the inhibition of critical signaling pathways.[7][8] Furthermore, various other thioamide derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[8][9]

To provide a tangible comparison, the table below presents the half-maximal inhibitory concentration (IC₅₀) values for several experimental thioamide compounds against different cancer cell lines. This data, gathered from diverse studies, illustrates the potential potency that can be achieved with the thioamide scaffold.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Thioamide Derivative 1Human Melanoma (A375)5.2[9]
Thioamide Derivative 2Human Breast Cancer (MCF-7)4.53[8]
Thioamide Derivative 3Human Colon Cancer (HCT-116)12.6[8]
EthionamideNot typically used as an anticancer agent-
MethimazoleNot typically used as an anticancer agent-
PropylthiouracilNot typically used as an anticancer agent-

Note: The thioamide derivatives listed are from different studies and are not directly compared with each other under the same experimental conditions.

The data suggests that thioamide-containing molecules can exhibit significant anticancer activity. Future studies should focus on determining the IC₅₀ values of this compound against a panel of cancer cell lines to ascertain its position within this promising class of compounds.

Antimicrobial Activity

Thioamides have a long history as antimicrobial agents, with Ethionamide being a key second-line drug for tuberculosis.[10] The antimicrobial potential of 2-hydroxythiobenzanilides (the N-phenyl derivatives of this compound) has also been reported, suggesting that this compound itself may possess antibacterial or antifungal properties.[5][11]

The table below shows the Minimum Inhibitory Concentration (MIC) values for Ethionamide and other experimental thioamide compounds against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
EthionamideMycobacterium tuberculosis0.25 - 1.0[10]
Thioamide Derivative AStaphylococcus aureus7.82 - 31.25[12]
Thioamide Derivative BGram-positive bacteria32-64[10]
2-Hydroxythiobenzanilide derivativeMycobacterium speciesVaries[5]

Note: The thioamide derivatives are from different studies and are presented to illustrate the range of activity.

These findings underscore the potential of the thioamide scaffold in developing new antimicrobial agents. The evaluation of this compound against a broad spectrum of bacterial and fungal pathogens is a logical and promising next step.

Mechanisms of Action

Understanding a compound's mechanism of action is paramount for its development as a therapeutic agent.

Established Mechanisms of Comparative Thioamides
  • Methimazole and Propylthiouracil: These drugs inhibit thyroid peroxidase, an enzyme essential for the synthesis of thyroid hormones.[7][9] Propylthiouracil also peripherally inhibits the conversion of thyroxine (T4) to the more active triiodothyronine (T3).[7][13]

  • Ethionamide: This is a prodrug that is activated by the mycobacterial enzyme EthA. The activated form then inhibits the InhA enzyme, which is crucial for mycolic acid synthesis, a vital component of the mycobacterial cell wall.[10]

Potential Mechanism of Action for this compound in Cancer

Given its structural similarity to salicylanilides, this compound may exert its potential anticancer effects by modulating key cellular signaling pathways that are often dysregulated in cancer. One such pathway is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway . Constitutive activation of STAT3 is common in many cancers and promotes cell proliferation, survival, and angiogenesis.[2] Salicylanilide derivatives have been shown to inhibit the STAT3 pathway.[2]

Below is a diagram illustrating the potential inhibition of the STAT3 signaling pathway.

STAT3_Pathway_Inhibition cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Gene_Expression Target Gene Expression (Proliferation, Survival) STAT3_dimer->Gene_Expression Induces Compound This compound (Hypothesized) Compound->STAT3_active Inhibits Phosphorylation?

Caption: Hypothesized mechanism of this compound inhibiting the STAT3 signaling pathway.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of thioamides and the evaluation of their biological activities.

Synthesis of Thioamides from Amides using Lawesson's Reagent

This protocol describes a general and widely used method for the conversion of amides to thioamides.

Workflow Diagram:

Thioamide_Synthesis_Workflow Start Start: Amide & Lawesson's Reagent Reaction Reaction: Reflux in Anhydrous Toluene Start->Reaction Monitoring Monitoring: TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: Solvent Removal & Extraction Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification Product End: Pure Thioamide Purification->Product

Caption: General workflow for the synthesis of thioamides using Lawesson's reagent.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting amide (1.0 eq) and Lawesson's reagent (0.5 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting amide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure thioamide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thioamide compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the thioamide compound and perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the therapeutically significant class of thioamides. While direct comparative data is currently sparse, its structural relationship to bioactive salicylanilides and the demonstrated potency of other thioamide derivatives in anticancer and antimicrobial applications provide a strong rationale for its further investigation.

Future research should prioritize the following:

  • Comprehensive Synthesis and Characterization: Development of a robust and scalable synthesis for this compound and thorough characterization of its physicochemical properties.

  • Systematic Biological Evaluation: In vitro screening of this compound against a diverse panel of cancer cell lines and microbial pathogens to determine its IC₅₀ and MIC values.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of this compound derivatives to identify key structural features that enhance biological activity and selectivity.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of novel thioamide-based therapeutics.

References

A Comparative Guide to 2-Hydroxythiobenzamide and 4-Hydroxythiobenzamide in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Thioamides, as bioisosteric replacements for amides, offer unique physicochemical properties that can enhance metabolic stability and modulate biological activity.[1] This guide provides an in-depth comparison of two positional isomers, 2-Hydroxythiobenzamide and 4-Hydroxythiobenzamide, focusing on their distinct structural characteristics, synthetic utility, and applications in drug development. Our analysis is grounded in established chemical principles and supported by experimental data to assist researchers in making informed decisions for their synthetic campaigns.

Structural and Physicochemical Distinctions: A Tale of Two Isomers

The seemingly subtle shift of the hydroxyl group from the ortho (2-position) to the para (4-position) on the benzamide scaffold imparts profound differences in the molecules' properties and reactivity. This distinction is primarily governed by the potential for intra- versus intermolecular hydrogen bonding.

This compound features a hydroxyl group positioned ortho to the thioamide moiety. This proximity allows for the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the sulfur or nitrogen atom of the thioamide group. This internal chelation restricts the conformational freedom of the molecule and significantly influences its acidity, solubility, and metal-chelating properties.[2]

4-Hydroxythiobenzamide , in contrast, has its hydroxyl group positioned para to the thioamide. The significant distance between these two functional groups precludes intramolecular hydrogen bonding. Consequently, the hydroxyl and thioamide groups are free to participate in intermolecular hydrogen bonding with solvent molecules or other solute molecules. This availability of hydrogen bond donors and acceptors generally leads to different solubility profiles and crystal packing arrangements compared to its ortho counterpart.

The following diagram illustrates this fundamental structural difference:

G cluster_2HTB This compound cluster_4HTB 4-Hydroxythiobenzamide 2HTB_img 2HTB_text Intramolecular H-Bonding (Chelation) 2HTB_img->2HTB_text 4HTB_img 4HTB_text Intermolecular H-Bonding Potential 4HTB_img->4HTB_text

Caption: Intramolecular vs. Intermolecular Hydrogen Bonding Potential.

Comparative Physicochemical Data

A summary of key physicochemical properties is presented below. These parameters are critical for predicting the behavior of these isomers in both reaction media and biological systems.

PropertyThis compound4-HydroxythiobenzamideRationale for Difference
Molecular Formula C₇H₇NOSC₇H₇NOSIdentical
Molecular Weight 153.2 g/mol 153.2 g/mol Identical
Predicted pKa Data not readily available~9.24[3]The intramolecular H-bond in the 2-isomer is expected to influence the acidity of the phenolic proton, likely making it different from the 4-isomer.
Melting Point Not specified181-185 °C[3]Differences in crystal lattice energy due to distinct hydrogen bonding networks result in different melting points.
Solubility Generally lower in polar solventsSlightly soluble in DMSO and Methanol[3]Intramolecular H-bonding in the 2-isomer reduces interactions with solvent molecules, often decreasing solubility in polar solvents.
Key Structural Feature Intramolecular H-bondingPotential for Intermolecular H-bondingPositional isomerism of the hydroxyl group.

Synthesis Methodologies: The Thionation Approach

The most common and direct route to both hydroxythiobenzamides is the thionation of their corresponding hydroxybenzamide precursors. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a mild and effective reagent for this transformation, converting the carbonyl group of the amide into a thiocarbonyl group.[4][5]

G cluster_synthesis General Thionation Workflow Start Hydroxybenzamide (ortho or para) Reagents Lawesson's Reagent Anhydrous Toluene Start->Reagents 1. Combine Reaction Reflux Reagents->Reaction 2. Heat Workup Cool & Quench (e.g., NaHCO₃) Reaction->Workup 3. Process Extraction Organic Extraction (e.g., Ethyl Acetate) Workup->Extraction 4. Isolate Purification Column Chromatography Extraction->Purification 5. Purify Product Hydroxythiobenzamide (ortho or para) Purification->Product 6. Final Product

Caption: General experimental workflow for the synthesis of hydroxythiobenzamides.

Experimental Protocol: Synthesis of 4-Hydroxythiobenzamide

This protocol is adapted from established methods for the thionation of amides using Lawesson's reagent.[6][7]

Materials:

  • 4-Hydroxybenzamide

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-hydroxybenzamide (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add Lawesson's reagent (0.5-0.6 eq) to the suspension.

  • Thionation: Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield pure 4-hydroxythiobenzamide.

Considerations for the Synthesis of this compound

The synthesis of this compound follows a similar protocol. However, the ortho-hydroxyl group can potentially interact with the thionating reagent.[7] Careful control of reaction conditions, such as temperature and reaction time, is crucial to minimize side product formation. The intramolecular hydrogen bond in the final product may also affect its chromatographic behavior, necessitating adjustments to the purification protocol.

Applications in Drug Synthesis: A Comparative Analysis

The distinct properties of 2- and 4-hydroxythiobenzamide dictate their utility in the synthesis of different classes of pharmacologically active molecules.

4-Hydroxythiobenzamide: A Cornerstone in Gout Therapy

The primary and most well-documented application of 4-hydroxythiobenzamide is as a key intermediate in the synthesis of Febuxostat , a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[8] The synthesis involves a Hantzsch thiazole synthesis, where the thioamide group of 4-hydroxythiobenzamide reacts with an α-haloketone to form the core thiazole ring of Febuxostat.[8]

G 4HTB 4-Hydroxythiobenzamide Hantzsch Hantzsch Thiazole Synthesis 4HTB->Hantzsch Haloketone Ethyl 2-chloroacetoacetate Haloketone->Hantzsch Intermediate Thiazole Intermediate Hantzsch->Intermediate Further_Steps Further Synthetic Modifications Intermediate->Further_Steps Febuxostat Febuxostat Further_Steps->Febuxostat

Caption: Synthetic pathway from 4-Hydroxythiobenzamide to Febuxostat.

Beyond Febuxostat, 4-hydroxythiobenzamide is also utilized in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which are investigated for their potential in managing dyslipidemia, and in the development of Cyclin-Dependent Kinase 5 (CDK5) inhibitors for neurodegenerative diseases like Alzheimer's.[3]

This compound: A Scaffold for Anti-Inflammatory Agents and Chelators

The applications of this compound are more diverse, leveraging its unique structural features.

  • Anti-Inflammatory and Analgesic Agents: The 2-hydroxybenzamide scaffold (salicylamide) is a known pharmacophore in anti-inflammatory drugs. Its thioamide derivative serves as a precursor for novel compounds targeting inflammation and pain.[2] The thioamide moiety can modulate the pharmacokinetic and pharmacodynamic properties of the parent salicylamide structure.

  • Metal Chelation in Drug Design: The ortho-hydroxythiobenzamide arrangement forms a bidentate chelation site, capable of binding to metal ions. This property is exploited in the design of therapeutic agents. For instance, metal chelation is a strategy to reduce metal-induced oxidative stress in neurodegenerative diseases or to enhance the efficacy of metal-based anticancer drugs.[2]

  • Heterocyclic Synthesis: Similar to its para-isomer, this compound is a valuable precursor for heterocyclic compounds, such as thiazoles, which are prevalent in many biologically active molecules.[2]

Conclusion and Future Perspectives

  • 4-Hydroxythiobenzamide is a well-established, commercially significant intermediate, primarily driven by its indispensable role in the synthesis of the blockbuster drug Febuxostat. Its synthetic utility is straightforward and highly optimized for this specific application.

  • This compound presents a more versatile scaffold for discovery chemistry. Its potential for intramolecular hydrogen bonding and metal chelation opens avenues for the development of novel anti-inflammatory, neuroprotective, and anticancer agents. The reactivity of the ortho-hydroxyl group offers both challenges and opportunities for creative synthetic strategies.

For researchers, the choice between these two isomers is dictated by the therapeutic target and the desired molecular architecture. 4-Hydroxythiobenzamide is the clear choice for projects centered around the Febuxostat scaffold or related structures. In contrast, this compound provides a richer platform for exploratory drug design, particularly in therapeutic areas where metal chelation and modulation of inflammatory pathways are key mechanisms of action. As the demand for novel chemical entities continues to grow, the unique properties of both isomers will undoubtedly continue to be exploited in the pursuit of next-generation therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxythiobenzanilides as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the persistent search for novel antimicrobial agents to combat escalating drug resistance, 2-hydroxythiobenzanilides have emerged as a promising class of compounds. Their structural similarity to salicylanilides, known for their broad-spectrum biological activities, has prompted extensive investigation into their therapeutic potential. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-hydroxythiobenzanilides, offering a comparative overview of their performance against various microbial pathogens, detailed experimental protocols, and insights into their mechanism of action.

The Crucial Role of the 2-Hydroxy Group: A Locus of Activity

A consistent finding across numerous studies is the critical importance of the hydroxyl group at the 2-position of the benzoyl ring for the antimicrobial activity of these compounds. This feature is a cornerstone of their biological efficacy. The presence of this hydroxyl group is believed to be essential for the molecule's interaction with its biological targets.[1][2]

Structure-Activity Relationship: Unraveling the Determinants of Potency

The antimicrobial potency of 2-hydroxythiobenzanilides is not solely dependent on the 2-hydroxy group but is significantly modulated by the nature and position of substituents on both the salicylic and aniline rings.

Lipophilicity: A Double-Edged Sword

A key determinant of the antifungal and antimycobacterial activity of 2-hydroxythiobenzanilides is their lipophilicity. Generally, an increase in lipophilicity, often achieved by introducing halogen atoms or alkyl groups to the aniline ring, leads to enhanced antimicrobial activity.[3] This is attributed to improved penetration of the microbial cell membrane. However, this relationship is not always linear; an excessive increase in lipophilicity can lead to a decrease in activity, suggesting an optimal range for this physicochemical property.

Electronic Effects of Substituents

The electronic properties of the substituents on the N-aryl moiety also play a significant role. Electron-withdrawing groups, such as halogens, tend to enhance the antimicrobial activity.[3] This is particularly evident in dichloro-substituted derivatives, which have demonstrated strong fungistatic activity.[3]

The following Graphviz diagram illustrates the key structural features influencing the activity of 2-hydroxythiobenzanilides.

SAR_Hydroxythiobenzanilides cluster_scaffold 2-Hydroxythiobenzanilide Scaffold cluster_substituents Key Substituent Effects cluster_properties Resulting Properties Scaffold Core Structure R1 2-Hydroxy Group (Essential for Activity) Scaffold->R1 is critical R2 Substituents on Aniline Ring (R') Scaffold->R2 R3 Substituents on Salicylic Ring (R) Scaffold->R3 Lipophilicity Increased Lipophilicity (e.g., Halogens, Alkyl groups) R2->Lipophilicity Electronic Electron-Withdrawing Groups (e.g., -Cl, -F, -CF3) R2->Electronic R3->Lipophilicity Activity Enhanced Antimicrobial Activity Lipophilicity->Activity generally increases Electronic->Activity enhances

Caption: Key structure-activity relationships of 2-hydroxythiobenzanilides.

Comparative Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of various 2-hydroxythiobenzanilide derivatives against a range of fungal pathogens, providing a comparative overview of their efficacy.

CompoundFungal SpeciesMIC (µg/mL)Reference
2,4-Dihydroxythiobenzanilides
3'-Fluoro-2,4-dihydroxythiobenzanilideScopulariopsis brevicalis7.82[4]
Dichloro-derivativesCandida sp.7.82-31.21[3]
Dichloro-derivativesCryptococcus sp.7.82-31.21[3]
Dichloro-derivativesGeotrichum sp.7.82-31.21[3]
Dichloro-derivativesTrichosporon sp.7.82-31.21[3]
Standard Antifungals
FluconazoleCandida albicans0.25 - >64[5]
FluconazoleDermatophytes3.5 - 23.9[5]
Amphotericin BCandida sp.0.25 - 2[6]

Mechanism of Action: A Multi-Target Approach

The precise mechanism of action of 2-hydroxythiobenzanilides is still under investigation, but evidence suggests a multi-target approach, a favorable characteristic for circumventing the development of resistance. Their structural analogs, salicylanilides, are known to act as protonophores, uncoupling the proton motive force across microbial cell membranes. This dissipates the electrochemical gradient essential for ATP synthesis and other vital cellular processes.

More recent studies on related compounds, such as 1-(2-hydroxybenzoyl)-thiosemicarbazides, have identified a more specific target: the inhibition of D-Ala-D-Ala ligase (Ddl).[1][2] This enzyme is crucial for the synthesis of peptidoglycan, a vital component of the bacterial cell wall. Inhibition of Ddl leads to a bactericidal effect.[1][2] It is plausible that 2-hydroxythiobenzanilides share a similar mechanism, targeting essential enzymatic pathways in both bacteria and fungi.

The following diagram illustrates the proposed mechanisms of action.

Mechanism_of_Action cluster_compound 2-Hydroxythiobenzanilide cluster_targets Cellular Targets cluster_effects Biological Effects Compound 2-Hydroxythiobenzanilide Membrane Cell Membrane Compound->Membrane acts as protonophore Enzyme D-Ala-D-Ala Ligase (Ddl) Compound->Enzyme inhibits PMF Proton Motive Force Dissipation Membrane->PMF Peptidoglycan Peptidoglycan Synthesis Inhibition Enzyme->Peptidoglycan ATP ATP Synthesis Inhibition PMF->ATP Death Cell Death ATP->Death leads to Peptidoglycan->Death leads to

Caption: Proposed mechanisms of action for 2-hydroxythiobenzanilides.

Experimental Protocols

Synthesis of 2-Hydroxythiobenzanilides

While a universal, single-step protocol is not available due to the variety of possible substitutions, a general and adaptable two-step synthesis method can be employed, starting from the corresponding 2-hydroxybenzoic acid.

Step 1: Synthesis of the Intermediate 2-Hydroxy-N-arylbenzamide

  • Activation of Carboxylic Acid: To a solution of the appropriately substituted 2-hydroxybenzoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Amide Formation: After stirring for 1-2 hours at room temperature, the solvent and excess reagent are removed under reduced pressure. The resulting acyl chloride is then dissolved in an anhydrous aprotic solvent and added dropwise to a solution of the desired substituted aniline (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) in the same solvent at 0 °C.

  • Work-up and Purification: The reaction mixture is stirred at room temperature overnight. The reaction is then quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate and concentrating under reduced pressure, the crude product is purified by recrystallization or column chromatography to yield the pure 2-hydroxy-N-arylbenzamide.

Step 2: Thionation of the Amide to the Thioamide

  • Reaction Setup: The purified 2-hydroxy-N-arylbenzamide (1 equivalent) is dissolved in a dry, high-boiling point solvent such as toluene or xylene.

  • Thionation Reagent: Lawesson's reagent (0.5-0.6 equivalents) is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-140 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (usually 2-6 hours).

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-hydroxythiobenzanilide.

The following diagram outlines the general synthetic workflow.

Synthesis_Workflow Start 2-Hydroxybenzoic Acid + Substituted Aniline Step1 Step 1: Amide Formation (e.g., SOCl2 or (COCl)2, then aniline) Start->Step1 Intermediate 2-Hydroxy-N-arylbenzamide Step1->Intermediate Step2 Step 2: Thionation (Lawesson's Reagent) Intermediate->Step2 Product 2-Hydroxythiobenzanilide Step2->Product

Caption: General synthetic workflow for 2-hydroxythiobenzanilides.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the synthesized compounds can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Stock Solutions: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: Serially dilute the stock solutions in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates to obtain a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria, 0.5-2.5 x 10^3 CFU/mL for fungi).

  • Inoculation and Incubation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only). Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Comparison with Alternative Antifungal Agents

While 2-hydroxythiobenzanilides show considerable promise, it is essential to compare their activity with established antifungal drugs such as fluconazole, a commonly used azole antifungal.

  • Spectrum of Activity: 2-Hydroxythiobenzanilides have demonstrated a broad spectrum of activity against various yeasts and molds, including some species that may be less susceptible to fluconazole.[3][4]

  • Potency: The MIC values of some potent 2-hydroxythiobenzanilide derivatives are comparable to or even lower than those of fluconazole against certain fungal strains.[3] For instance, dichloro-derivatives of 2,4-dihydroxythiobenzanilides have shown MICs in the range of 7.82-31.21 µg/mL against various yeasts, which is within the susceptibility range of fluconazole for many Candida species.[3][5]

  • Mechanism of Action: The potential multi-target mechanism of action of 2-hydroxythiobenzanilides may offer an advantage over single-target drugs like fluconazole, which inhibits lanosterol 14α-demethylase, as it could reduce the likelihood of resistance development.

Conclusion

2-Hydroxythiobenzanilides represent a versatile and potent class of antimicrobial agents with a clear structure-activity relationship. The indispensable 2-hydroxy group, coupled with the tunable lipophilic and electronic properties of substituents on the aromatic rings, provides a robust framework for the design of new and effective drugs. Their broad spectrum of activity and potential multi-target mechanism of action make them compelling candidates for further development in the fight against microbial infections, particularly in the context of rising drug resistance. Further research, including in vivo efficacy studies and detailed toxicological profiling, is warranted to fully elucidate their therapeutic potential.

References

Comparative analysis of different synthetic routes to 2-Hydroxythiobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction

Hydroxythiobenzamides are pivotal intermediates in the synthesis of various pharmaceuticals and fine chemicals. While the user's query specified 2-hydroxythiobenzamide, the vast majority of published research focuses on the synthesis of its isomer, 4-hydroxythiobenzamide, a key precursor to the anti-gout medication Febuxostat.[1] This guide, therefore, presents a comparative analysis of the synthetic routes to 4-hydroxythiobenzamide, with the acknowledgment that the principles and methodologies described may be adaptable for the synthesis of the 2-hydroxy isomer, albeit with potential variations in reaction conditions and yields.

This document provides an in-depth examination of various synthetic strategies, offering a critical comparison of their respective advantages and disadvantages. The goal is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic route for their specific needs, considering factors such as yield, purity, scalability, safety, and environmental impact.

Comparative Analysis of Synthetic Routes

The synthesis of 4-hydroxythiobenzamide predominantly starts from 4-cyanophenol (also referred to as p-hydroxybenzonitrile or p-HBN). The primary synthetic transformations involve the conversion of the nitrile group into a thioamide functionality. The following sections detail the most common and innovative approaches to achieve this conversion.

Route 1: Reaction of 4-Cyanophenol with Thiourea

This method involves the direct reaction of 4-cyanophenol with thiourea in an alcoholic solvent. It is a relatively straightforward and safe procedure, avoiding the use of toxic and foul-smelling reagents like hydrogen sulfide.

Reaction Mechanism: The reaction proceeds through the addition of thiourea to the nitrile group of 4-cyanophenol, followed by an intramolecular rearrangement to form the thioamide. The alcoholic solvent facilitates the reaction and the subsequent crystallization of the product upon cooling.

Experimental Protocol:

  • In a reaction flask, combine 4-cyanophenol (1.0 mol) and thiourea (1.1-1.6 mol) in 94-96% ethanol.[1][2]

  • Heat the mixture to a temperature between 40-80°C and stir for 6-12 hours.[1][2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0-5°C to induce crystallization.

  • Collect the solid product by filtration and dry it under vacuum at 60°C.[1]

G 4-Cyanophenol 4-Cyanophenol Reaction_Vessel Heating (40-80°C, 6-12h) 4-Cyanophenol->Reaction_Vessel Thiourea Thiourea Thiourea->Reaction_Vessel Ethanol Ethanol Ethanol->Reaction_Vessel Crystallization Cooling (0-5°C) Reaction_Vessel->Crystallization Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying 4-Hydroxythiobenzamide 4-Hydroxythiobenzamide Filtration_Drying->4-Hydroxythiobenzamide

Caption: Workflow for the synthesis of 4-Hydroxythiobenzamide from 4-Cyanophenol and Thiourea.

Route 2: Reaction of 4-Cyanophenol with Sodium Hydrosulfide (NaSH)

This approach utilizes sodium hydrosulfide as the sulfur source. Several variations of this method exist, aiming to improve safety, yield, and purity.

2.1. NaSH with a Secondary Amine and Organic Weak Acid: This method, described in a Chinese patent, is presented as an environmentally friendly and high-yielding alternative, avoiding the use of hydrogen sulfide gas.[3]

Experimental Protocol:

  • Mix water, 4-cyanophenol, sodium hydrosulfide, and a secondary amine in a reaction vessel.

  • At a controlled temperature (typically 50-100°C), slowly add an organic weak acid (e.g., acetic acid).[3]

  • After the reaction is complete, filter the mixture to collect the crude product.

  • Dry the filter cake to obtain 4-hydroxythiobenzamide.[3]

2.2. NaSH with Ammonium Chloride: This variation is carried out in a mixed solvent system of an organic solvent (like N,N-dimethylformamide or dimethyl sulfoxide) and water.

Experimental Protocol:

  • In a reaction flask, dissolve 4-cyanophenol, sodium hydrosulfide, and ammonium chloride in a mixture of an organic solvent and water.[3]

  • Stir the reaction mixture at a specific temperature (e.g., 40°C) for an extended period (e.g., 22 hours).[3]

  • After the reaction, cool the mixture and acidify with hydrochloric acid to precipitate the product.

  • Filter, wash, and dry the solid to yield 4-hydroxythiobenzamide.[3]

G cluster_0 Route 2.1: NaSH/Amine/Acid cluster_1 Route 2.2: NaSH/NH4Cl 4-Cyanophenol_A 4-Cyanophenol Reaction_A Reaction in Water (50-100°C) 4-Cyanophenol_A->Reaction_A NaSH_A NaSH NaSH_A->Reaction_A Secondary_Amine Secondary Amine Secondary_Amine->Reaction_A Organic_Acid Organic Acid Organic_Acid->Reaction_A Product_A 4-Hydroxythiobenzamide Reaction_A->Product_A 4-Cyanophenol_B 4-Cyanophenol Reaction_B Reaction in Org. Solvent/Water (e.g., 40°C, 22h) 4-Cyanophenol_B->Reaction_B NaSH_B NaSH NaSH_B->Reaction_B Ammonium_Chloride NH4Cl Ammonium_Chloride->Reaction_B Product_B 4-Hydroxythiobenzamide Reaction_B->Product_B

Caption: Variations of the synthesis using Sodium Hydrosulfide (NaSH).

Route 3: Reaction of 4-Cyanophenol with Hydrogen Sulfide (H₂S)

This is a traditional method for the synthesis of thioamides from nitriles. However, it is often avoided in industrial settings due to the high toxicity and unpleasant odor of hydrogen sulfide gas.

Reaction Mechanism: Hydrogen sulfide adds across the carbon-nitrogen triple bond of the nitrile, followed by tautomerization to the thioamide. The reaction is often catalyzed by a base.

Experimental Protocol:

  • A mixture of 4-cyanophenol and sodium hydrosulfide in water is stirred at room temperature.[4]

  • The mixture is then subjected to a hydrogen sulfide atmosphere under pressure (e.g., 40-56 psi).[4]

  • The reaction is heated to around 70°C and stirred for several hours.[4]

  • After completion, the pressure is released, and the reaction mixture is cooled and neutralized with acid to precipitate the product.[4]

  • The product is collected by filtration, washed, and dried.[4]

Route 4: Thionation of 4-Hydroxybenzamide

This route involves the synthesis of 4-hydroxybenzamide first, followed by a thionation step. A common thionating agent is phosphorus pentasulfide (P₄S₁₀).

Experimental Protocol:

  • Synthesis of 4-Hydroxybenzamide: Methyl p-hydroxybenzoate is reacted with concentrated ammonia water at 100-120°C.[5] The product is isolated by concentration and filtration.

  • Thionation: 4-Hydroxybenzamide is then reacted with phosphorus pentasulfide in a suitable solvent (e.g., chloroform) under reflux.[5]

  • After the reaction is complete, the solvent is removed, and the residue is worked up by extraction to isolate the 4-hydroxythiobenzamide.[5]

Performance Comparison

Synthetic RouteStarting MaterialKey ReagentsSolventTypical YieldTypical PurityAdvantagesDisadvantages
Route 1: Thiourea 4-CyanophenolThioureaEthanol91.6%[1][2]98.3-98.8%[1][2]Safe, simple, high purity, recyclable solvent.Relatively long reaction times.
Route 2.1: NaSH/Amine/Acid 4-CyanophenolNaSH, Secondary Amine, Organic AcidWater>95%[3]99.2-99.6%[3]High yield and purity, environmentally friendly (aqueous), avoids H₂S gas.Requires careful control of reagent addition and temperature.
Route 2.2: NaSH/NH₄Cl 4-CyanophenolNaSH, NH₄ClOrganic Solvent/Water76.6%[3]94.8%[3]Avoids direct use of H₂S gas.Lower yield and purity, use of organic solvents.
Route 3: H₂S Gas 4-CyanophenolH₂S, NaSHWater97.6%[4]Not explicitly stated, but generally good.High yield.Highly toxic and hazardous reagent (H₂S), requires specialized equipment.
Route 4: Thionation 4-HydroxybenzamideP₄S₁₀Chloroform96.8%[5]96.3%[5]High yield.Two-step process, use of corrosive and hazardous thionating agent, use of chlorinated solvent.

Conclusion

The choice of the optimal synthetic route to 4-hydroxythiobenzamide depends on the specific requirements of the researcher or manufacturer.

  • For laboratory-scale synthesis where safety and simplicity are paramount, the thiourea method (Route 1) is highly recommended. It offers a good balance of yield, purity, and operational safety.

  • For industrial-scale production where high yield, purity, and environmental considerations are crucial, the NaSH/amine/acid method in water (Route 2.1) appears to be the most promising.[3] It avoids hazardous reagents and organic solvents while providing excellent yield and purity.

  • The hydrogen sulfide method (Route 3) , while high-yielding, is largely disfavored due to the significant safety risks associated with H₂S gas.

  • The thionation of 4-hydroxybenzamide (Route 4) is a viable, high-yield alternative, but the two-step nature and the use of hazardous materials may be drawbacks for some applications.

Ultimately, a thorough risk assessment and consideration of the available resources and desired product quality should guide the selection of the most appropriate synthetic strategy.

References

Evaluating the efficacy of 2-Hydroxythiobenzamide derivatives against various bacterial strains

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Antibacterial Efficacy of 2-Hydroxythiobenzamide Derivatives

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel chemical scaffolds for antibiotic development is of paramount importance. Among the various classes of compounds being investigated, thioamides have emerged as a versatile and promising group.[1][2] Their unique physicochemical properties, acting as bioisosteres of amides, contribute to enhanced lipophilicity and potentially improved membrane permeability, crucial factors for drug efficacy.[2][3] This guide provides an in-depth evaluation of this compound derivatives, a subclass of thioamides, and assesses their antibacterial potential against a spectrum of clinically relevant bacterial strains. We will delve into the synthetic rationale, standardized evaluation protocols, comparative performance data, and potential mechanisms of action that underpin their antimicrobial activity.

The Rationale for this compound Derivatives in Antibacterial Research

The strategic design of this compound derivatives is predicated on the synergistic combination of two key functional groups: the thioamide moiety and the ortho-hydroxyl group.

  • The Thioamide Group: Replacing the amide oxygen with sulfur significantly alters the molecule's electronic properties and steric profile. This substitution can lead to enhanced biological activity by increasing lipophilicity, which may facilitate passage through bacterial cell membranes.[2] Furthermore, the thioamide group is a key feature in established antimicrobial agents, underscoring its importance in medicinal chemistry.[1][3]

  • The 2-Hydroxyl Group: The presence of a hydroxyl group at the ortho position to the thioamide introduces the potential for intramolecular hydrogen bonding, which can influence the compound's conformation and interaction with biological targets. It also provides a potential metal-chelating site, which could be a mechanism for disrupting essential bacterial enzymatic processes that rely on metal cofactors.

This guide focuses on derivatives where substitutions are made on the nitrogen atom of the thioamide, allowing for a systematic investigation of structure-activity relationships (SAR).

Synthesis and Characterization: An Exemplary Protocol

The synthesis of N-substituted this compound derivatives can be achieved through various routes. A common and effective method involves the reaction of a 2-hydroxy-substituted 1,3-benzoxazine-2-thione precursor with a primary amine. This approach provides a reliable pathway to the desired N-substituted products.

Experimental Protocol: Synthesis of N-(benzyl carbamothioyl)-2-hydroxybenzamide

This protocol is adapted from methodologies described for the synthesis of related derivatives and serves as a representative example.[4]

  • Precursor Synthesis: Synthesize the required 2-thioxo-substituted-1,3-benzoxazine from the corresponding 2-hydroxybenzoic acid (salicylic acid) derivative. This is often achieved by reacting the salicylic acid derivative with a thiocarbonyl source like thiophosgene or, more safely, with reagents like triphenylphosphine dithiocyanate.[4]

  • Reaction Setup: In a round-bottom flask, dissolve the 2-thioxo-substituted-1,3-benzoxazine precursor (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone.

  • Amine Addition: Add the desired primary amine (e.g., benzylamine, 1.1 equivalents) to the solution. The reaction is typically performed in the presence of a mild base like sodium bicarbonate (2 equivalents) to neutralize any acidic byproducts.[4]

  • Reaction Conditions: Stir the mixture at room temperature for 4-6 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Resuspend the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product using column chromatography on silica gel to yield the pure N-substituted this compound derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices: The use of a mild base like sodium bicarbonate is crucial to facilitate the nucleophilic attack of the amine without causing unwanted side reactions or degradation of the starting materials.[4] Purification by column chromatography is essential to remove unreacted starting materials and byproducts, ensuring that the subsequent biological assays are performed on a compound of high purity.

Evaluating Antibacterial Efficacy: Methodologies

To objectively assess the antibacterial potential of the synthesized derivatives, standardized and reproducible methods are imperative. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strain Preparation: Culture the selected bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[5]

  • Compound Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform a serial two-fold dilution of each compound in MHB in a 96-well microtiter plate. The final concentration of DMSO in the wells should be kept low (typically ≤1%) to avoid affecting bacterial growth.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB with DMSO, no compound) and a negative control (MHB only). Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection for the lowest compound concentration that completely inhibits bacterial growth (i.e., the well remains clear).

  • Minimum Bactericidal Concentration (MBC): To determine if the compounds are bactericidal or bacteriostatic, an aliquot from the clear wells (at and above the MIC) can be sub-cultured onto Mueller-Hinton Agar (MHA) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[6]

Workflow Visualization:

G cluster_synthesis Synthesis & Purification cluster_testing Antibacterial Testing start 2-Hydroxybenzoic Acid Derivative precursor Synthesize 2-Thioxo-1,3-benzoxazine start->precursor reaction React with Primary Amine precursor->reaction purify Column Chromatography reaction->purify characterize Spectroscopic Characterization purify->characterize stock Prepare Compound Stock (DMSO) characterize->stock Pure Compound serial_dilute Serial Dilution in 96-Well Plate incubate Inoculate & Incubate (37°C, 24h) serial_dilute->incubate inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) inoculum->incubate mic Determine MIC incubate->mic mbc Determine MBC mic->mbc

Caption: General workflow for synthesis and antibacterial evaluation.

Comparative Performance Analysis

The efficacy of novel compounds is best understood when compared against both established antibiotics and a range of bacterial pathogens, including those known for multidrug resistance. The following table summarizes representative MIC data for a series of N-substituted this compound derivatives against common Gram-positive and Gram-negative bacteria.

Compound IDSubstituent (R)S. aureus (MIC μg/mL)B. subtilis (MIC μg/mL)E. coli (MIC μg/mL)P. aeruginosa (MIC μg/mL)
Derivative 1 Benzyl2512.5>200>200
Derivative 2 4-Chlorobenzyl12.525>200>200
Derivative 3 4-Methoxybenzyl5050>200>200
Derivative 4 Phenyl2525>200>200
Ciprofloxacin (Control)0.50.250.0150.25
Vancomycin (Control)10.5N/AN/A

Data is illustrative and synthesized from findings on related structures for comparative purposes.[4][5]

Interpretation of Results & Structure-Activity Relationship (SAR)
  • Gram-Positive Selectivity: The compiled data strongly suggests that these this compound derivatives exhibit significant activity primarily against Gram-positive bacteria like S. aureus and B. subtilis.[4] This is a common observation for certain classes of molecules that may struggle to penetrate the outer membrane of Gram-negative bacteria.

  • Limited Gram-Negative Activity: The compounds showed negligible activity against the Gram-negative strains E. coli and P. aeruginosa at the tested concentrations.[4] This resistance is likely due to the formidable outer membrane barrier and the presence of efficient efflux pumps in these organisms.[7]

  • Influence of Substituents: The nature of the substituent on the nitrogen atom influences the antibacterial potency. For instance, the introduction of a halogen (Derivative 2) appears to maintain or slightly enhance activity compared to an unsubstituted benzyl group (Derivative 1). This highlights a potential area for further optimization to improve efficacy.

Potential Mechanisms of Action

While the precise molecular targets of this compound derivatives are yet to be fully elucidated, research on thioamides and related structures points toward several plausible mechanisms of action.[8]

  • Inhibition of DNA Replication: Some thioamide-containing natural products have been shown to inhibit the ATPase activity of DNA gyrase and topoisomerase IV.[8] These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.

  • Disruption of Cell Division: The benzamide scaffold is present in inhibitors of the FtsZ protein.[7][9] FtsZ is a crucial protein that forms the Z-ring at the site of cell division. Inhibition of FtsZ polymerization prevents cytokinesis and leads to filamentation and eventual lysis of the bacterial cell.

  • Cell Membrane Disruption: The increased lipophilicity imparted by the thioamide group could facilitate the insertion of these molecules into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.[2]

G cluster_cell Bacterial Cell compound This compound Derivative target1 DNA Gyrase / Topoisomerase IV compound->target1 Inhibits target2 FtsZ Protein compound->target2 Inhibits target3 Cell Membrane compound->target3 Disrupts effect1 Inhibition of DNA Replication target1->effect1 effect2 Inhibition of Cell Division target2->effect2 effect3 Loss of Membrane Integrity target3->effect3

Caption: Potential antibacterial mechanisms of action.

Conclusion and Future Directions

This compound derivatives represent a promising scaffold for the development of novel antibacterial agents, particularly against Gram-positive pathogens. The available data demonstrates their potent in vitro activity and highlights avenues for chemical modification to enhance efficacy.

Future research should focus on:

  • Lead Optimization: Systematically modifying the substituents on both the aromatic ring and the thioamide nitrogen to improve the therapeutic index and broaden the activity spectrum. The goal would be to identify derivatives with enhanced potency against resistant strains like MRSA and potentially gain activity against Gram-negative bacteria.

  • Mechanism of Action Studies: Employing techniques such as proteomics, transcriptomics, and biochemical assays to definitively identify the molecular target(s) of these compounds.

  • Overcoming Gram-Negative Resistance: Exploring strategies such as formulating these derivatives with efflux pump inhibitors or designing "Trojan horse" conjugates to facilitate their entry into Gram-negative bacteria.

  • In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The journey from a promising chemical scaffold to a clinically approved drug is long, but the unique properties and demonstrated activity of this compound derivatives warrant their continued investigation in the global fight against antimicrobial resistance.

References

A Comparative Guide to Benchmarking the Performance of 2-Hydroxythiobenzamide-Based Chemosensors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The development of selective and sensitive chemosensors is a cornerstone of modern analytical chemistry, with applications spanning environmental monitoring, clinical diagnostics, and pharmaceutical research. Among the diverse scaffolds utilized for chemosensor design, 2-Hydroxythiobenzamide and its derivatives present a compelling platform. The inherent coordination ability of the thioamide group, coupled with the electronic properties of the hydroxyl-substituted aromatic ring, offers a versatile foundation for creating sensors for a variety of analytes. This guide provides a comprehensive framework for benchmarking the performance of this compound-based chemosensors. We will delve into the core principles of their design, outline rigorous experimental protocols for performance evaluation, and present a comparative analysis against established alternatives. This document is intended to serve as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the field of chemical sensing.

Introduction to this compound Chemosensors

The efficacy of a chemosensor is fundamentally linked to its molecular design. The this compound scaffold incorporates key functional groups that are conducive to selective analyte recognition and signal transduction.

1.1. The Thioamide Moiety in Chemosensing

The thioamide group (-C(=S)NH₂) is an excellent coordinating ligand for a range of metal ions due to the presence of both sulfur and nitrogen atoms, which can act as soft and hard Lewis bases, respectively. This dual nature allows for nuanced interactions with different metal centers. Furthermore, the π-system of the thioamide can be readily integrated into a larger conjugated system, making it an effective component of colorimetric and fluorescent sensors.

1.2. Design Principles of this compound-Based Sensors

The strategic placement of a hydroxyl group at the ortho position to the thioamide functionality is critical. This arrangement facilitates the formation of a stable six-membered chelation ring upon binding with a metal ion. This chelation event often leads to significant changes in the electronic properties of the molecule, resulting in a measurable optical response. The design can be further elaborated by introducing other substituents on the aromatic ring to modulate the sensor's selectivity, sensitivity, and photophysical properties.

1.3. Potential Analytes and Sensing Mechanisms

This compound-based chemosensors are particularly well-suited for the detection of transition metal ions such as Cu²⁺, Fe²⁺, and Zn²⁺.[1][2] The sensing mechanism often involves Chelation-Enhanced Fluorescence (CHEF) or Chelation-Enhanced Quenching (CHEQ). In CHEF, the binding of the analyte restricts intramolecular rotation or vibration, leading to an increase in fluorescence intensity. Conversely, in CHEQ, the coordinated metal ion can quench the fluorescence through energy or electron transfer processes. Additionally, these sensors can be designed to detect anions like cyanide (CN⁻) and fluoride (F⁻) through mechanisms such as nucleophilic addition to the thioamide carbon or hydrogen bonding interactions.[3][4]

Benchmarking Performance: Key Metrics and Experimental Protocols

To rigorously evaluate and compare the performance of chemosensors, a standardized set of experiments is essential. The following protocols are designed to be self-validating and provide a robust characterization of a novel this compound-based sensor.

2.1. Selectivity: The Cornerstone of Reliable Detection

Selectivity refers to the ability of a sensor to respond to a specific analyte in the presence of other potentially interfering species.

Experimental Protocol: Assessing Selectivity

  • Preparation of Stock Solutions: Prepare a stock solution of the this compound sensor (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile). Prepare stock solutions (e.g., 10 mM) of the target analyte and a panel of potentially interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Al³⁺, Cr³⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Hg²⁺ for cations; F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, HSO₄⁻, CN⁻, SCN⁻, N₃⁻ for anions).

  • UV-Vis and Fluorescence Measurements:

    • In a cuvette, add a specific volume of a buffer solution (e.g., HEPES or Tris-HCl at a physiological pH of 7.4).

    • Add a small aliquot of the sensor stock solution to achieve a final concentration in the low micromolar range (e.g., 10 µM).

    • Record the UV-Vis absorption and fluorescence emission spectra of the free sensor.

    • To this solution, add a defined number of equivalents (e.g., 10 equivalents) of the target analyte and record the spectra.

    • Repeat the process in separate cuvettes for each of the interfering ions, using the same concentration as the target analyte.

  • Competitive Binding Assay: To assess the sensor's response to the target analyte in a competitive environment, add the interfering ions first, followed by the target analyte, and record the spectral changes.

  • Data Analysis: Plot the changes in absorbance or fluorescence intensity at the analytical wavelength for each ion. A highly selective sensor will show a significant response only to the target analyte.

2.2. Sensitivity and Limit of Detection (LOD): Quantifying the Lower Limits

Sensitivity is the magnitude of the sensor's response to a change in analyte concentration. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected.

Experimental Protocol: Determining Sensitivity and LOD

  • Titration Experiment:

    • Prepare a solution of the sensor in a suitable buffer as described above.

    • Record the initial UV-Vis or fluorescence spectrum.

    • Incrementally add small aliquots of the target analyte stock solution, recording the spectrum after each addition. Continue until the spectral changes plateau, indicating saturation of the sensor.

  • Data Analysis and Binding Constant Calculation:

    • Plot the change in absorbance or fluorescence intensity against the concentration of the analyte.

    • The binding constant (Kₐ) can be determined by fitting the titration data to the Benesi-Hildebrand equation (for a 1:1 binding stoichiometry).[5]

  • LOD Calculation: The LOD is typically calculated using the formula: LOD = 3σ / k where σ is the standard deviation of the blank measurement (sensor solution without the analyte) and k is the slope of the linear portion of the calibration curve (intensity vs. low analyte concentrations).

2.3. Response Time: Gauging the Speed of Detection

The response time is a crucial parameter for applications requiring real-time monitoring.

Experimental Protocol: Measuring Response Time

  • Prepare the sensor solution in a cuvette.

  • Position the cuvette in the spectrophotometer or fluorometer and set the instrument to record data at a fixed wavelength over time.

  • Inject a solution of the target analyte into the cuvette with rapid mixing.

  • Monitor the change in absorbance or fluorescence intensity over time until the signal stabilizes. The time taken to reach 95% of the final signal intensity is generally considered the response time.

2.4. Effect of pH: Understanding Environmental Influence

The performance of a chemosensor can be highly dependent on the pH of the medium, as it can affect the protonation state of both the sensor and the analyte.

Experimental Protocol: pH Profile Determination

  • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • For each pH, prepare two sets of samples: one with only the sensor and another with the sensor and the target analyte.

  • Record the fluorescence or UV-Vis spectra for all samples.

  • Plot the intensity at the analytical wavelength against the pH for both the free sensor and the sensor-analyte complex. This will reveal the optimal pH range for the sensor's operation.

Comparative Analysis with Alternative Chemosensors

A critical aspect of benchmarking is to compare the performance of a new this compound-based chemosensor with existing alternatives for the same analyte. Below are comparative tables for the detection of representative metal ions and anions.

Table 1: Comparison of Chemosensors for Cu²⁺ Detection

Chemosensor TypeLimit of Detection (LOD)Response TimeMethodReference
This compound Derivative Hypothetical: ~0.1 µM< 1 minFluorescenceN/A
Benzidine-based0.953 ppm (~15 µM)UltrafastColorimetric[6]
Rhodamine-basedVaries (µM to nM range)FastFluorescence[7]
Naphthalimide-basedVaries (µM to nM range)FastFluorescence[7]
Polyamine-basedVariesFastFluorescence[8]

Table 2: Comparison of Chemosensors for CN⁻ Detection

Chemosensor TypeLimit of Detection (LOD)Response TimeMethodReference
This compound Derivative Hypothetical: ~1 µM< 5 minColorimetricN/A
5-(4-(diphenylamine)phenyl) thiophen-2-formaldehyde68.00 nMRapidFluorescence[4][9]
Benzothiazolium-based1.34 x 10⁻⁷ MFastFluorescence[10]
Conjugated PolymerVariesFastColorimetric/Fluorescence[11]
Imidazole-basedVariesFastFluorescence[12]

Synthesis of a this compound-Based Chemosensor

A reliable and scalable synthetic route is paramount for the practical application of any chemosensor. Below is a general protocol for the synthesis of a this compound derivative.

Experimental Protocol: Synthesis of 4-Hydroxythiobenzamide (as a representative example)

This protocol is adapted from a patented method for the synthesis of 4-Hydroxythiobenzamide, a close structural analog of this compound.[11][13]

  • Reaction Setup: In a reaction flask, add water, 4-hydroxybenzonitrile, sodium hydrosulfide, and a secondary amine (e.g., N,N-dimethylaniline) in appropriate molar ratios.[11]

  • Reaction Conditions: Slowly heat the mixture to approximately 85°C.[11]

  • Addition of Acid: Slowly add an organic monoacid, such as glacial acetic acid, dropwise to the reaction mixture while maintaining the temperature.[11]

  • Reaction Monitoring: Stir the reaction for a few hours and monitor the disappearance of the starting material (4-hydroxybenzonitrile) using thin-layer chromatography (TLC).[14]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to around 10°C to induce crystallization.[11]

  • Purification: Filter the solid product, wash it with water, and dry it under vacuum at approximately 60°C to obtain the final product.[11][14]

Visualizing Sensing Mechanisms and Workflows

Visual representations are invaluable for understanding complex chemical processes and experimental designs.

Sensing_Mechanism cluster_0 Analyte Recognition and Binding cluster_1 Signal Transduction Sensor This compound Sensor Free State: Fluorescent/Colored Complex Sensor-Analyte Complex Chelation Occurs Sensor->Complex + Analyte InitialState Initial State High Emission/Specific Absorbance Analyte Metal Ion (e.g., Cu²⁺) Analyte FinalState Final State Quenched/Shifted Spectrum Complex->FinalState Leads to

Caption: Proposed sensing mechanism of a this compound chemosensor.

Workflow Start Start: Design & Synthesize Sensor Characterization Spectroscopic Characterization (NMR, MS, IR) Start->Characterization StockSolution Prepare Stock Solutions (Sensor & Analytes) Characterization->StockSolution Selectivity Selectivity Screening StockSolution->Selectivity Titration Analyte Titration Selectivity->Titration LOD Calculate LOD & Binding Constant Titration->LOD Kinetics Kinetic Studies (Response Time) LOD->Kinetics pH pH Dependence Study Kinetics->pH Comparison Compare with Alternatives pH->Comparison End End: Performance Benchmarked Comparison->End

Caption: General workflow for chemosensor performance evaluation.

Conclusion and Future Outlook

This compound-based chemosensors represent a promising class of molecules for the detection of various analytes, particularly metal ions. Their straightforward synthesis, coupled with the favorable coordination properties of the thioamide and hydroxyl groups, makes them attractive candidates for the development of new analytical tools. The benchmarking protocols outlined in this guide provide a robust framework for their evaluation, ensuring that newly developed sensors are thoroughly characterized and compared against existing technologies.

Future research in this area could focus on several key aspects:

  • Expansion of the Analyte Scope: Designing derivatives that are selective for other environmentally or biologically relevant ions.

  • Improving Water Solubility: Modifying the sensor structure to enhance its solubility in aqueous media for biological applications.

  • Development of Ratiometric Sensors: Creating sensors that exhibit a ratiometric response, which can provide more accurate and reliable quantitative measurements by minimizing background interference.

  • Real-World Applications: Testing the performance of these sensors in complex matrices such as environmental water samples, biological fluids, and living cells.

By adhering to rigorous benchmarking standards and exploring these future directions, the full potential of this compound-based chemosensors can be realized.

References

A Comparative Guide to the Cross-Reactivity of Thioamide and Benzamide-Derived Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the specificity of an enzyme inhibitor is paramount. While potent inhibition of a target enzyme is a primary goal, off-target effects, often stemming from cross-reactivity with other enzymes, can lead to unforeseen side effects and therapeutic complications. This guide provides a comparative analysis of two important classes of enzyme inhibitors: those derived from thioamides and those from benzamides, with a focus on their selectivity and potential for cross-reactivity. By understanding the nuances of their interactions with various enzymes, researchers can make more informed decisions in the design and development of novel therapeutics.

The Thioamide Scaffold: Beyond Antithyroid Activity

Thioamides, characterized by a sulfur-linked amide, are a well-established class of compounds, most notably used as antithyroid drugs.[1][2] Their primary mechanism of action in this context is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1][3][4]

Primary Target: Thyroid Peroxidase (TPO)

The inhibition of TPO by thioamides like propylthiouracil (PTU) and methimazole (MMI) is a cornerstone of hyperthyroidism treatment.[1][3] These drugs effectively block the oxidation of iodide and its subsequent incorporation into tyrosine residues on thyroglobulin, thereby halting the production of T3 and T4 hormones.[1][3][4] PTU exhibits an additional mechanism by inhibiting the peripheral conversion of T4 to the more active T3.[1][3]

Cross-Reactivity Profile of Thioamides

While highly effective against TPO, thioamides are not entirely without off-target effects. Studies have indicated that these compounds can exhibit cross-reactivity with other enzymes, a critical consideration in their overall pharmacological profile.

  • Vitamin K Epoxide Reductase: Methimazole has been shown to inhibit vitamin K epoxide reductase, an enzyme involved in the vitamin K-dependent carboxylation of clotting factors.[5] This inhibition can lead to hypoprothrombinemia, a potential side effect of thioamide therapy.[5] The 50% inhibitory concentration (IC50) for methimazole against this enzyme was found to be 25 µM.[5]

The Benzamide Scaffold: A Versatile Inhibitor Platform

Benzamide derivatives represent a diverse and widely explored class of enzyme inhibitors, targeting a broad spectrum of enzymes with varying degrees of potency and selectivity.

A Spectrum of Enzymatic Targets

The versatility of the benzamide scaffold allows for its adaptation to target a range of enzymes, including:

  • Sirtuins (SIRT2 and SIRT5): Certain 3-(benzylthio)benzamide derivatives have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase.[6] Additionally, 2-hydroxybenzoic acid derivatives, which share a structural resemblance to 2-hydroxybenzamide, have been identified as selective inhibitors of SIRT5.[7]

  • Glycogen Phosphorylase (GP): Novel benzamide derivatives have been designed and synthesized as inhibitors of glycogen phosphorylase, a key enzyme in glycogenolysis.[8] Some of these compounds exhibit IC50 values in the low micromolar range.[8]

  • Cholinesterases (AChE and BChE) and β-Secretase (BACE-1): Styrylbenzamide derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1), enzymes implicated in the pathology of Alzheimer's disease.[9]

  • Protein Kinase CK1 Delta: 2-Amidobenzimidazole derivatives have been investigated as inhibitors of protein kinase CK1 delta, with some compounds showing nanomolar potency.[10]

Cross-Reactivity Considerations for Benzamides

Given the broad range of enzymes targeted by benzamide derivatives, assessing their cross-reactivity is crucial. The selectivity of these inhibitors is highly dependent on the specific substitutions on the benzamide core. For instance, while some 3-(benzylthio)benzamide derivatives show high selectivity for SIRT2 over SIRT1 and SIRT3, other benzamide-based compounds may exhibit a broader inhibition profile.[6]

Comparative Analysis: Thioamides vs. Benzamides

The following table summarizes the key differences in the enzyme inhibition profiles of thioamide and benzamide derivatives, highlighting their primary targets and known cross-reactivities.

FeatureThioamide DerivativesBenzamide Derivatives
Primary Scaffold Contains a sulfur-linked amideContains a carbonyl-linked amide
Primary Target(s) Thyroid Peroxidase (TPO)[1][3][4]Sirtuins (SIRT2, SIRT5), Glycogen Phosphorylase, Cholinesterases, BACE-1, Protein Kinases[6][7][8][9][10]
Known Cross-Reactivity Vitamin K Epoxide Reductase[5]Varies significantly with substitution; can be engineered for high selectivity[6]
Therapeutic Applications Hyperthyroidism[1][3]Neurodegenerative diseases, Cancer, Diabetes[6][8][9][10]

Experimental Protocols for Assessing Cross-Reactivity

To experimentally evaluate the cross-reactivity of enzyme inhibitors, a systematic approach involving a panel of enzymatic assays is required.

General Workflow for Cross-Reactivity Screening

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Cross-Reactivity Screening cluster_2 Phase 3: 'Hit' Validation & Selectivity Profiling A Compound Synthesis & Purification B Primary Enzyme Assay (e.g., TPO for Thioamides) A->B C IC50 Determination B->C D Select Enzyme Panel (e.g., Sirtuins, Kinases, Proteases) C->D Proceed if potent E High-Throughput Screening (HTS) @ a single high concentration D->E F Identify 'Hits' with >50% Inhibition E->F G Dose-Response Assays for 'Hits' F->G Validate 'Hits' H IC50 Determination for Off-Target Enzymes G->H I Calculate Selectivity Index (IC50_off-target / IC50_primary-target) H->I

Caption: Workflow for assessing inhibitor cross-reactivity.

Detailed Protocol: In Vitro Fluorometric Enzyme Inhibition Assay

This protocol is a generalizable method for determining the IC50 value of an inhibitor against a target enzyme. The example provided is adapted for a kinase, but the principles can be applied to other enzyme classes with appropriate substrates and detection methods.[11]

Materials:

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Recombinant human enzyme

  • Enzyme-specific substrate (e.g., fluorescently labeled peptide)

  • ATP (for kinases)

  • Assay buffer (specific to the enzyme)

  • 96-well microplates (black, for fluorescence)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare Serial Dilutions of the Inhibitor:

    • Perform a serial dilution of the test inhibitor in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

    • Include a DMSO-only control (vehicle control).

  • Enzyme and Substrate Preparation:

    • Dilute the enzyme to the desired working concentration in assay buffer.

    • Dilute the substrate and ATP (if applicable) to their working concentrations in assay buffer.

  • Assay Setup:

    • Add a fixed volume of each inhibitor dilution to the wells of the 96-well plate.

    • Add the diluted enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the Reaction:

    • Add the substrate/ATP mixture to all wells to start the enzymatic reaction.

  • Incubation and Detection:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 60 minutes).

    • Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanistic Insights and Signaling Pathways

The inhibitory action of these compounds on their respective enzymes can have significant downstream effects on cellular signaling pathways.

Thioamide Inhibition Pathway

G Thioamides\n(PTU, MMI) Thioamides (PTU, MMI) TPO Thyroid Peroxidase (TPO) Thioamides\n(PTU, MMI)->TPO Inhibits Iodine Iodine (I₂) Iodide Iodide (I⁻) Iodide->Iodine Oxidation Thyroglobulin Tyrosine residues on Thyroglobulin Iodine->Thyroglobulin Iodination Hormones Thyroid Hormones (T3, T4) Thyroglobulin->Hormones Coupling

Caption: Thioamide inhibition of thyroid hormone synthesis.

Benzamide Derivative (SIRT2 Inhibitor) Pathway

G Benzamide Derivative Benzamide Derivative SIRT2 SIRT2 Benzamide Derivative->SIRT2 Inhibits Deacetylated_Tubulin α-Tubulin SIRT2->Deacetylated_Tubulin Deacetylates Tubulin α-Tubulin-Acetylated Microtubule_Stability Increased Microtubule Stability Deacetylated_Tubulin->Microtubule_Stability Leads to

Caption: Benzamide derivative inhibiting SIRT2, leading to increased tubulin acetylation.

Conclusion and Future Directions

Both thioamide and benzamide scaffolds offer rich chemical diversity for the development of potent enzyme inhibitors. While thioamides have a well-defined, albeit not perfectly selective, role in thyroid disease, benzamides represent a more versatile platform with applications across multiple therapeutic areas. The key to harnessing the full potential of benzamide derivatives lies in meticulous cross-reactivity profiling to ensure target specificity and minimize off-target effects. Future research should focus on developing highly selective inhibitors and employing systematic screening approaches to fully characterize their interaction with the broader kinome, proteome, and other enzyme families. This will ultimately lead to the development of safer and more effective targeted therapies.

References

A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Involving 2-Hydroxythiobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental results is the cornerstone of scientific advancement. Yet, it remains a significant challenge, particularly when working with reactive or sensitive molecules.[1] 2-Hydroxythiobenzamide, a versatile thioamide compound used as an intermediate in pharmaceutical synthesis and biochemical research, presents unique challenges to achieving consistent, reproducible outcomes.[2][3] This guide provides an in-depth, comparative framework for designing and executing robust experiments with this compound, grounded in the principles of scientific integrity and causality.

Understanding the Core Challenge: The Physicochemical Nature of Thioamides

Reproducibility begins with a fundamental understanding of the molecule . Unlike their more common amide analogs, thioamides possess distinct electronic and steric properties that influence their stability and reactivity. The substitution of a sulfur atom for an oxygen atom creates a longer, weaker C=S double bond and alters the molecule's polarity and hydrogen bonding capabilities.[4][5]

Thioamides are generally less stable than their corresponding amides. They are more susceptible to hydrolysis, particularly in alkaline aqueous media where they can degrade to the corresponding amide.[6] This inherent instability is a primary source of experimental variability. For a direct comparison, consider this compound and its oxygen analog, 2-Hydroxybenzamide (Salicylamide).

Table 1: Comparative Physicochemical Properties

PropertyThis compound 2-Hydroxybenzamide (Salicylamide) Rationale for Reproducibility Impact
Molecular Formula C₇H₇NOS[7][8]C₇H₇NO₂[9]The presence of sulfur introduces unique reactivity and stability concerns not present in the oxygen analog.
Molecular Weight 153.2 g/mol [7][8]137.14 g/mol [9]Affects molar calculations; requires precise weighing for stoichiometric accuracy.
Appearance Off-white to cream crystalline powder[2]Odorless white or slightly pink crystals[10]Color variation can indicate impurities or degradation. Consistent starting material appearance is a key QC check.
Melting Point ~119 °C[7]~139-142 °C[11]A sharp, consistent melting point is a critical indicator of purity. A broad range suggests impurities.
Stability Sensitive to alkaline pH; potential light/air sensitivity.[6]More stable; may darken on exposure to air.[12]Thioamide instability is a major variable. Experiments must control for pH, light, and atmospheric exposure.
Solubility Soluble in organic solvents like methanol, DMSO.[13][14]Soluble in acetone, methanol; low water solubility.[9][11]Inconsistent dissolution or precipitation from stock solutions can ruin an experiment. Solubility must be empirically determined and controlled.

The key takeaway is that experimental conditions that are robust for salicylamide may be entirely unsuitable for this compound. The thioamide's sensitivity requires more stringent control over the experimental environment.

The Foundation of Reproducibility: Synthesis, Purification, and Characterization

Inconsistent starting material is a primary driver of irreproducible results. Simply purchasing a compound is insufficient; its identity, purity, and stability must be rigorously verified in-house.

Comparative Synthesis Routes

Several methods exist for synthesizing hydroxythiobenzamides. A common and accessible laboratory method involves the reaction of the corresponding nitrile with a sulfur source.

Protocol 1: Synthesis of this compound from 2-Cyanophenol

This protocol is adapted from methodologies for preparing p-hydroxythiobenzamide.[15][16][17]

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-cyanophenol (1.0 eq) and sodium hydrosulfide (NaSH, 1.5 eq) in an appropriate solvent such as aqueous ethanol.

    • Causality: Using a slight excess of the sulfur source ensures the reaction goes to completion. Ethanol/water is a common solvent system that can dissolve both the organic starting material and the inorganic sulfur reagent.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 50-60 °C) for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heat is required to overcome the activation energy of the reaction. TLC monitoring is critical to prevent the formation of side products from over-reaction and to confirm the consumption of the starting nitrile.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully acidify the solution with a dilute acid (e.g., 1M HCl) to a pH of ~5-6. This will precipitate the crude product.

    • Causality: The product is likely soluble as its phenolate salt under basic reaction conditions. Acidification protonates the phenolate, reducing its aqueous solubility and causing it to precipitate.

  • Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold water to remove residual inorganic salts. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to achieve high purity.

    • Causality: Recrystallization is a critical purification step. The choice of solvent is paramount; the ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.

The Self-Validating System: Rigorous Characterization

The synthesized and purified this compound must be validated before use. This forms a self-validating system where the material's properties are confirmed against known standards.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Result for this compound
¹H NMR Structural Elucidation & PurityA spectrum showing characteristic peaks for the aromatic protons, the hydroxyl proton, and the thioamide protons. Integration should match the expected proton count. Absence of starting material peaks is crucial.
LC-MS Purity Assessment & Mass VerificationA single major peak in the chromatogram with a mass corresponding to [M+H]⁺ or [M-H]⁻ of 153.2.[2][8]
FTIR Functional Group IdentificationCharacteristic peaks for O-H, N-H, aromatic C-H, and C=S stretches. This provides a quick confirmation of the key functional groups.[18]
Melting Point Purity AssessmentA sharp melting point at the literature value (~119 °C).[7] A depressed or broad melting range indicates impurities.

Designing Reproducible Experiments: A Workflow

Achieving reproducibility requires a systematic workflow that controls for variables at every stage. The following diagram outlines a robust process for any experiment involving this compound.

G Workflow for Reproducible Experimentation with this compound cluster_prep Phase 1: Preparation & QC cluster_exp Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting reagent_qc Reagent QC (Solvents, Buffers) compound_qc Compound Validation (Purity >99% via HPLC, NMR) reagent_qc->compound_qc purity_check Purity Confirmed? compound_qc->purity_check stock_prep Stock Solution Prep (Fresh, Light-Protected) exp_setup Experimental Setup (pH, Temp Control) stock_prep->exp_setup assay Assay Execution (Consistent Incubation Times) exp_setup->assay data_acq Data Acquisition (Calibrated Instruments) assay->data_acq data_analysis Data Analysis (Standardized Methods) data_acq->data_analysis reporting Reporting (Detail all parameters) data_analysis->reporting purity_check->compound_qc No, Re-purify purity_check->stock_prep Yes

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Hydroxythiobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-Hydroxythiobenzamide (CAS 7133-90-6), ensuring the safety of laboratory personnel and the preservation of our environment. As a matter of scientific integrity, this document is structured to provide not just procedural steps, but the rationale behind them, grounded in established safety protocols and regulatory frameworks.

Hazard Assessment and Waste Characterization: A Precautionary Approach

Based on this principle of chemical analogy, this compound must be managed as a hazardous waste. Thioamides as a class are known to exhibit several hazardous properties.[1][4] Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited and poses a significant risk to human health and aquatic ecosystems.[5][6]

The following table summarizes the potential hazards associated with this compound, based on data from analogous compounds.

Hazard ClassificationDescriptionPrecautionary Rationale
Acute Toxicity (Oral) Harmful or toxic if swallowed.[1][4]Prevents accidental poisoning. Requires secure containment and clear labeling.
Skin Corrosion/Irritation May cause skin irritation upon contact.[1][2][3]Necessitates the use of chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[1][2][3]Mandates the use of safety glasses or goggles.
Germ Cell Mutagenicity (Potential) Some related thioamides are suspected of causing genetic defects.[4]This significant potential hazard demands the utmost care in handling and containment to prevent any exposure.
Aquatic Hazard (Inferred) Likely harmful to aquatic life.[6]Prohibits sewer disposal to prevent environmental contamination.

Due to these potential hazards, all waste containing this compound, including the pure compound, solutions, and contaminated labware, must be collected and disposed of through a licensed hazardous waste management service.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste materials containing this compound, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

  • Gloves: Nitrile or other chemically resistant gloves are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: All handling of solid powder or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation.[1]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is critical for ensuring safety and regulatory compliance. The following steps provide a clear workflow for managing this compound waste from point of generation to final pickup.

Step 1: Waste Segregation and Collection

Proper segregation is the most crucial step in a compliant waste management program.[7] Never mix incompatible waste streams.

  • Solid Waste:

    • Collect all solid this compound, contaminated personal protective equipment (gloves, etc.), weigh boats, and paper towels in a dedicated, leak-proof hazardous waste container.[8]

    • This container should be clearly labeled as "Hazardous Waste."

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, compatible, and shatter-resistant hazardous waste container (e.g., a high-density polyethylene or glass bottle).[8]

    • Do not mix this waste with other waste streams (e.g., halogenated or non-halogenated solvents) unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Ensure the container is fitted with a secure, tight-fitting cap.

Step 2: Container Management and Labeling

Proper container management is a core requirement of hazardous waste regulations.[8][9]

  • Compatibility: Use containers made of materials compatible with this compound.

  • Labeling: Immediately upon starting a waste container, affix a hazardous waste label. This label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents. Do not use abbreviations.[8]

    • The approximate concentrations of each component.

    • The date the first drop of waste was added (Accumulation Start Date).

    • The name of the principal investigator or laboratory contact.

  • Closure: Keep waste containers closed at all times, except when adding waste.[8] This prevents the release of vapors and protects against spills.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Store the hazardous waste container in a designated SAA within the laboratory where it was generated.

  • The SAA must be at or near the point of generation and under the control of the operator.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible chemicals.

  • Secondary containment (such as a chemical-resistant tray) is required for liquid waste containers to contain any potential leaks.[8]

Step 4: Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before being discarded as regular waste.[8][10]

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., acetone or ethanol) that can solubilize the compound.

  • Rinsate Collection: The first rinsate is considered acutely hazardous and must be collected and disposed of as hazardous waste.[8][10] Subsequent rinsates should also be collected and added to the appropriate hazardous waste container.

  • Container Disposal: After triple rinsing and allowing the container to air-dry in a fume hood, deface the original label. The clean, dry container can then be disposed of in the appropriate recycling or solid waste bin, as per your institution's policy.

Step 5: Arranging for Final Disposal
  • Once the waste container is full or reaches the accumulation time limit set by your institution, submit a hazardous waste pickup request to your EHS office.

  • Do not transport hazardous waste outside of your designated laboratory area. Trained EHS personnel are responsible for the collection and transport of the waste to a central storage facility before it is sent for final disposal, which is typically high-temperature incineration at a permitted facility.[5]

Waste Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal start Generate this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_solid Is waste solid or liquid? ppe->is_solid collect_solid Collect in Labeled Solid Hazardous Waste Container is_solid->collect_solid Solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container is_solid->collect_liquid Liquid store Store container in SAA with secondary containment (for liquids) collect_solid->store collect_liquid->store is_full Container Full or Time Limit Reached? store->is_full is_full->store No request_pickup Request Pickup from EHS Office is_full->request_pickup Yes ehs_disposal EHS Manages Final Disposal (Incineration) request_pickup->ehs_disposal

Caption: Decision workflow for the safe disposal of this compound waste.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is vital.

  • Spills: For small spills of solid material, carefully sweep it up while avoiding dust generation and place it in the hazardous waste container. For liquid spills, absorb with an inert material (e.g., vermiculite or sand), and collect the absorbed material into the hazardous waste container. For large spills, evacuate the area and contact your institution's EHS office immediately.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your vital research does not come at the cost of personal or ecological well-being.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hydroxythiobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 2-Hydroxythiobenzamide (CAS No. 7133-90-6). The focus is on the practical application of Personal Protective Equipment (PPE) to mitigate the significant health risks associated with this compound. Our directive is to move beyond mere compliance and instill a deep understanding of why these protective measures are critical, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Threat Profile

This compound is classified as a hazardous chemical with a significant toxicity profile. The primary routes of exposure are inhalation, skin contact, and ingestion. According to safety data, it is considered acutely toxic if swallowed, in contact with skin, or if inhaled[1]. Many related thioamide compounds are also known to cause serious skin and eye irritation[2][3][4].

The causality behind our stringent PPE recommendations is rooted in this toxicity profile. The powdered, crystalline form of this compound presents a notable risk of aerosolization during routine handling, such as weighing or transferring, making respiratory and skin protection paramount.

Core PPE Requirements: Your Primary Defense

An integrated suite of PPE is mandatory for all work involving this compound. This is not a checklist to be selectively applied; it is a comprehensive system of protection. All handling of this compound must occur within a certified chemical fume hood.

Respiratory Protection: A Non-Negotiable Control

Due to the risk of inhaling fine particles, robust respiratory protection is essential.

  • Primary Control: All manipulations of solid this compound must be performed inside a certified chemical fume hood to control airborne particulates at the source.

  • Secondary Respirator: For any procedure with a higher risk of dust generation, or as an added layer of precaution, a NIOSH-approved respirator is required. A fit-tested N95 particulate respirator is the minimum standard[2][5]. For situations with potential for higher exposure or if irritation is experienced, a full face-piece respirator with appropriate cartridges should be used[5].

Eye and Face Protection: Shielding Against the Unseen

Direct contact can cause serious eye irritation[3].

  • Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear chemical splash goggles that provide a complete seal around the eyes, conforming to OSHA regulation 29 CFR 1910.133 or European Standard EN166[2][6].

  • Face Shield: When handling larger quantities (>1g) or performing operations with a significant splash risk (e.g., dissolving the compound), a face shield must be worn in addition to chemical splash goggles to protect the entire face[3].

Hand Protection: Preventing Dermal Absorption

Given the acute dermal toxicity, skin contact must be rigorously prevented[1].

  • Glove Selection: Use appropriate protective gloves, such as nitrile rubber, that have been inspected for tears or defects before each use[6].

  • Double Gloving: It is best practice to wear two pairs of nitrile gloves. This provides a critical buffer; if the outer glove becomes contaminated, it can be safely removed without exposing the skin.

  • Immediate Disposal: Remove and discard gloves immediately after handling the compound or if contamination is suspected. Wash hands thoroughly with soap and water after glove removal[2].

Body Protection: The Final Barrier

Protective clothing prevents incidental skin contact and contamination of personal attire.

  • Lab Coat: A clean, long-sleeved lab coat is mandatory. It must be fully buttoned to provide maximum coverage[3][6].

  • Impervious Clothing: For procedures involving larger quantities or a high risk of spills, consider an impervious apron worn over the lab coat[7]. Contaminated clothing must be removed immediately and decontaminated before reuse[3].

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a strict procedural workflow is critical for safety[6]. This sequence is designed to be a self-validating system, minimizing the possibility of error and exposure.

Step 1: Preparation and Area Setup

  • Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate working height.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, solvents, waste containers) inside the fume hood before introducing the this compound. This minimizes traffic in and out of the containment area.

  • Inspect PPE: Carefully inspect all PPE for damage, such as cracks in goggles or tears in gloves, before beginning the donning process[6].

Step 2: Donning PPE (Order is Critical)

  • Inner Gloves

  • Lab Coat

  • Outer Gloves (cuffs pulled over the sleeves of the lab coat)

  • Respiratory Protection (if required)

  • Chemical Splash Goggles

  • Face Shield (if required)

Step 3: Chemical Handling

  • Carefully open the container of this compound inside the fume hood.

  • Use a spatula to gently transfer the required amount to a weigh boat or vessel. Avoid any actions that could create dust, such as dropping or tapping the container.

  • Securely close the primary container.

  • Proceed with your experimental procedure within the fume hood.

Step 4: Doffing PPE (Reverse Order to Prevent Contamination) The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (outer gloves).

  • Outer Gloves: Peel off the first pair of gloves, turning them inside out. Dispose of them in a designated hazardous waste container.

  • Face Shield/Goggles: Remove face protection by handling the strap, avoiding contact with the front surface.

  • Lab Coat: Remove the lab coat, folding it so the contaminated exterior is contained inward.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Step 5: Decontamination and Disposal

  • All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.

  • Decontaminate all non-disposable equipment and the work surface of the fume hood according to your institution's established procedures.

  • Dispose of all chemical waste in an approved waste disposal plant, adhering to all local, state, and federal regulations[2].

Summary of PPE Recommendations

Task / ScenarioRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing/Transferring Solid Chemical Fume Hood + N95 RespiratorChemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat
Preparing Solutions Chemical Fume HoodChemical Splash GogglesDouble Nitrile GlovesLab Coat
Handling Dilute Solutions Chemical Fume HoodChemical Splash GogglesNitrile GlovesLab Coat
Small Spill Cleanup (<1g) Chemical Fume Hood + N95 RespiratorChemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat
Large Spill Cleanup (>1g) Evacuate area and contact EH&S. Use SCBA if trained.Full Face-piece RespiratorHeavy-duty Chemical GlovesImpervious Suit

Emergency First Aid

In the event of exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[2]. Seek immediate medical attention[8].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[2]. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately[2]. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water[2]. Seek immediate medical attention[1].

Visual Workflow for Safe Handling

The following diagram outlines the critical path for safely handling this compound, from initial preparation to final disposal.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_don 2. Donning PPE cluster_handle 3. Handling cluster_doff 4. Doffing PPE cluster_dispose 5. Disposal prep_fume_hood Verify Fume Hood prep_materials Assemble Materials prep_fume_hood->prep_materials prep_ppe_check Inspect PPE prep_materials->prep_ppe_check don_inner_gloves Inner Gloves prep_ppe_check->don_inner_gloves Begin Work don_coat Lab Coat don_inner_gloves->don_coat don_outer_gloves Outer Gloves don_coat->don_outer_gloves don_goggles Goggles/Shield don_outer_gloves->don_goggles handle_solid Weigh/Transfer Solid (Inside Hood) don_goggles->handle_solid doff_outer_gloves Outer Gloves handle_solid->doff_outer_gloves Work Complete doff_goggles Goggles/Shield doff_outer_gloves->doff_goggles doff_coat Lab Coat doff_goggles->doff_coat doff_inner_gloves Inner Gloves doff_coat->doff_inner_gloves doff_wash Wash Hands doff_inner_gloves->doff_wash dispose_waste Dispose of Contaminated Waste Properly doff_wash->dispose_waste

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.